Product packaging for Levan(Cat. No.:CAS No. 9013-95-0)

Levan

货号: B1592505
CAS 编号: 9013-95-0
分子量: 504.4 g/mol
InChI 键: ZFTFOHBYVDOAMH-XNOIKFDKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Levan is a naturally occurring fructan homopolysaccharide composed of D-fructofuranose residues linked predominantly by β-(2,6) glycosidic bonds, with occasional β-(2,1) branches . This unique structure results in a biocompatible, biodegradable, and non-toxic polymer . It is synthesized from sucrose by the enzyme levansucrase (EC 2.4.1.10), which can be derived from various microorganisms including Bacillus subtilis , Zymomonas mobilis , and Halomonas smyrnensis . This compound's significant research value stems from its broad spectrum of biological activities and functional properties. It exhibits immunomodulatory, prebiotic, antioxidant, and anticancer activities . Its mechanism of action in immunomodulation involves a molecular-weight-dependent interaction with Toll-like receptor (TLR) signaling pathways, potentially modulating immune responses . As a prebiotic, it serves as a fermentable dietary fiber for beneficial gut microbiota, promoting digestive health . Furthermore, this compound demonstrates film-forming ability, encapsulation, and controlled release capacities, making it an attractive candidate for developing drug delivery systems and regenerative medicine applications . Key research applications include: • Biomedical Research: Explored for tissue engineering scaffolds, wound healing dressings, and as a drug delivery vehicle due to its high biocompatibility and bioadhesive properties . • Food Science Research: Studied as a prebiotic fiber, hyperglycemic inhibitor, cholesterol-lowering agent, and functional food additive (stabilizer, emulsifier) . • Cosmetic Science: Investigated for use in skincare products for its moisturizing properties and skin-whitening effects via tyrosinase inhibition . • Material Science: Utilized in the synthesis of biodegradable films, hydrogels, and adhesives . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

9013-95-0

分子式

C18H32O16

分子量

504.4 g/mol

IUPAC 名称

(2R,3S,4S,5R)-5-[[(2R,3S,4S,5R)-5-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxymethyl]-2-(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C18H32O16/c19-1-7-10(23)14(27)17(5-21,33-7)31-3-9-12(25)15(28)18(6-22,34-9)30-2-8-11(24)13(26)16(29,4-20)32-8/h7-15,19-29H,1-6H2/t7-,8-,9-,10-,11-,12-,13+,14+,15+,16-,17-,18-/m1/s1

InChI 键

ZFTFOHBYVDOAMH-XNOIKFDKSA-N

SMILES

C(C1C(C(C(O1)(CO)OCC2C(C(C(O2)(CO)COC3C(C(C(O3)(CO)O)O)O)O)O)O)O)O

手性 SMILES

C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OC[C@@H]2[C@H]([C@@H]([C@](O2)(CO)OC[C@@H]3[C@H]([C@@H]([C@](O3)(CO)O)O)O)O)O)O)O)O

规范 SMILES

C(C1C(C(C(O1)(CO)OCC2C(C(C(O2)(CO)OCC3C(C(C(O3)(CO)O)O)O)O)O)O)O)O

物理描述

Solid

产品来源

United States

Foundational & Exploratory

The Chemical Architecture of Levan: A Fructan Polysaccharide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Levan, a naturally occurring polysaccharide, is a homopolymer of fructose, placing it in the fructan class of carbohydrates.[1][2] Its unique structural features, including its linkage patterns and variable molecular weight, contribute to a range of physicochemical properties that are of significant interest in the pharmaceutical and biotechnology sectors. This technical guide provides a comprehensive overview of the chemical structure of this compound, methods for its characterization, and quantitative data from various sources.

Core Chemical Structure

This compound is primarily composed of D-fructofuranosyl residues. The backbone of the polymer is formed by β-(2→6) glycosidic linkages between these fructose units.[1][2][3] Branching is a common feature of this compound structure, occurring through β-(2→1) glycosidic linkages.[1][3] The ends of this compound chains may also feature a terminal glucosyl residue.[2] The degree of polymerization and the extent of branching can vary considerably depending on the source of the this compound, with microbial levans generally exhibiting higher molecular weights than those of plant origin.[4] Branched this compound structures tend to be more stable than their linear counterparts.[2]

Below is a diagram illustrating the fundamental chemical structure of a branched this compound polysaccharide.

levan_structure cluster_backbone β-(2→6) Backbone cluster_branch β-(2→1) Branch F1 Fructose F2 Fructose F1->F2 β-(2→6) F3 Fructose F2->F3 β-(2→6) B1 Fructose F2->B1 β-(2→1) F4 Fructose F3->F4 β-(2→6) B2 Fructose B1->B2 β-(2→6)

Caption: Chemical structure of this compound polysaccharide.

Quantitative Structural Parameters

The molecular weight, degree of polymerization, and branching ratio of this compound are critical parameters that influence its functional properties. These values can differ significantly based on the producing organism and the conditions of synthesis.

Source Organism/PlantMolecular Weight (Da)Degree of Polymerization (DP)Branching Ratio (%)Reference
Bacillus subtilis2,700,000 - 2,800,000 (High MW fraction)~15,937-[5]
1,700 - 11,000 (Low MW fraction)--[5]
Gluconobacter japonicus4,500 and 8,000 (major peaks), 500,000 (minor peak)-5.7[1]
Leuconostoc citreum23,200,000--[6]
Microbacterium laevaniformans--4.2 - 12.3[7]
Brenneria goodwinii130,000,000--[8]
Plant-derived2,000 - 33,000< 100-[4][5]
Microbial-derived2,000,000 - 100,000,000> 1,000 to 10,000-[4][5]

Experimental Protocols for Structural Elucidation

The determination of this compound's chemical structure relies on a combination of analytical techniques. The following are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the primary structure of polysaccharides, including the types of glycosidic linkages and the anomeric configurations.

1. Sample Preparation:

  • Dissolve 5 mg of the purified this compound sample in 1 mL of deuterium oxide (D₂O, 99.9% D).

  • Lyophilize the sample to remove any residual H₂O.

  • Re-dissolve the lyophilized sample in 0.5 mL of D₂O and transfer to a 5 mm NMR tube.[1]

2. 1D NMR (¹H and ¹³C) Acquisition:

  • Acquire spectra on a spectrometer (e.g., Bruker Advance III, 600 MHz) equipped with a cryoprobe.[1]

  • For ¹H NMR, acquire the spectrum at 25 °C with a spectral width of approximately 9615 Hz, using 32,768 data points and 8 transients with a total recycle delay of 1.5 s.[1]

  • Reference chemical shifts to an internal standard such as DSS (δH = 0.00 ppm).[1]

  • For ¹³C NMR, typical signals for the fructosyl residue in this compound are observed at approximately:

    • C1: ~60 ppm

    • C2 (anomeric carbon): ~104 ppm (indicative of β-configuration)

    • C3: ~76 ppm

    • C4: ~75 ppm

    • C5: ~81 ppm

    • C6: ~63 ppm

3. 2D NMR (COSY, HSQC) Acquisition and Interpretation:

  • To unambiguously assign proton and carbon signals and confirm connectivity, acquire 2D NMR spectra such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC).

  • COSY spectra will reveal proton-proton couplings within the furanose ring, aiding in the assignment of H-3, H-4, H-5, and H-6 protons.

  • HSQC spectra correlate directly bonded protons and carbons, allowing for the definitive assignment of each carbon signal based on the corresponding proton assignment. The absence of a cross-peak for the C-2 signal in an HSQC spectrum confirms its quaternary nature as the anomeric carbon involved in the glycosidic linkage.

Methylation Analysis for Glycosidic Linkage Determination

Methylation analysis is a destructive chemical method that provides detailed information about the glycosidic linkages within a polysaccharide.

1. Permethylation:

  • Dissolve the dried this compound sample in anhydrous dimethyl sulfoxide (DMSO).

  • Treat the solution with a strong base (e.g., sodium hydroxide) to deprotonate all free hydroxyl groups.

  • Add methyl iodide (CH₃I) to methylate the deprotonated hydroxyls. Repeat the base and methyl iodide addition to ensure complete methylation.

2. Hydrolysis:

  • Hydrolyze the permethylated this compound using an acid, such as trifluoroacetic acid (TFA), to cleave the glycosidic bonds and yield partially methylated monosaccharides.[2]

3. Reduction:

  • Reduce the partially methylated monosaccharides with a reducing agent, typically sodium borohydride (NaBH₄) or sodium borodeuteride (NaBD₄), to convert them into their corresponding alditols.[2] The use of NaBD₄ introduces a deuterium label at C-1, which aids in mass spectral interpretation.

4. Acetylation:

  • Acetylate the newly formed hydroxyl groups (from the reduction of the aldehyde/ketone) and any previously unmethylated hydroxyls using an acetylating agent like acetic anhydride. This produces partially methylated alditol acetates (PMAAs).

5. GC-MS Analysis:

  • Analyze the resulting PMAAs by gas chromatography-mass spectrometry (GC-MS).

  • The separation of different PMAAs on the GC column and their characteristic fragmentation patterns in the mass spectrometer allow for the identification of the original linkage positions. For example:

    • A 1,3,4-tri-O-methyl-fructose derivative indicates a 2,6-linked fructose residue.

    • A 3,4-di-O-methyl-fructose derivative indicates a 1,2,6-linked (branch point) fructose residue.

    • A 1,3,4,6-tetra-O-methyl-fructose derivative indicates a terminal fructose residue.

Gel Permeation Chromatography (GPC) for Molecular Weight Determination

GPC, also known as size-exclusion chromatography (SEC), is used to determine the molecular weight and molecular weight distribution of polymers.

1. System and Columns:

  • Utilize a GPC system equipped with a refractive index (RI) detector and potentially a multi-angle light scattering (MALLS) detector for absolute molecular weight determination.

  • Employ a set of columns suitable for separating a wide range of polysaccharide molecular weights, such as PolySep-GFC-P5000 and PolySep-GFC-P3000 columns in series.[8]

2. Mobile Phase and Sample Preparation:

  • A typical mobile phase for this compound analysis is an aqueous solution containing 0.1 M NaNO₃ and 0.02% NaN₃.[8]

  • Dissolve the this compound sample in the mobile phase to a concentration of approximately 5 mg/mL.[8]

  • Filter the sample through a 0.22 µm membrane before injection.[8]

3. Experimental Conditions:

  • Set the column and detector temperature to 40 °C.[8]

  • Use a flow rate of 0.6 mL/min.[8]

  • The injection volume is typically 100 µL.[8]

4. Calibration and Data Analysis:

  • For relative molecular weight determination, create a calibration curve using a series of standards with known molecular weights, such as polyethylene oxide (PEO) or dextran standards.

  • Analyze the data using appropriate software to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

Experimental Workflow

The structural elucidation of this compound is a multi-step process that integrates these analytical techniques. The following diagram outlines a typical experimental workflow.

levan_workflow cluster_extraction Extraction and Purification cluster_analysis Structural Analysis cluster_data Data Integration and Structure Elucidation extraction This compound Extraction purification Purification (e.g., Dialysis) extraction->purification gpc GPC/SEC (Molecular Weight) purification->gpc nmr NMR Spectroscopy (Linkage Type, Anomeric Config.) purification->nmr methylation Methylation Analysis (Linkage Position, Branching) purification->methylation integration Data Integration gpc->integration nmr->integration methylation->integration structure Final this compound Structure integration->structure

Caption: Workflow for this compound structural analysis.

References

An In-depth Technical Guide to the Levan Biosynthesis Pathway in Microorganisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levan, a naturally occurring fructose polymer, is a versatile biopolymer with significant potential in the pharmaceutical, food, and cosmetic industries. Its unique physicochemical properties, including high water solubility, low viscosity, and biocompatibility, make it an attractive candidate for applications ranging from drug delivery and tissue engineering to prebiotics and functional food ingredients. The microbial biosynthesis of this compound is a highly efficient process catalyzed by the enzyme levansucrase. This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway in microorganisms, detailing the enzymatic machinery, genetic regulation, and key experimental methodologies for its study.

The Core this compound Biosynthesis Pathway

The biosynthesis of this compound is primarily a single-enzyme catalytic process mediated by levansucrase (EC 2.4.1.10), also known as sucrose:2,6-β-D-fructan 6-β-D-fructosyltransferase. In Bacillus subtilis, this enzyme is encoded by the sacB gene. Levansucrase catalyzes the transfructosylation of a fructosyl moiety from a donor substrate, most commonly sucrose, to a growing this compound polymer chain.

The overall reaction can be summarized as follows:

Sucrose + (Fructose)n → Glucose + (Fructose)n+1

The mechanism of levansucrase action is a Ping-Pong Bi-Bi mechanism , which proceeds in two main steps:

  • Formation of a Fructosyl-Enzyme Intermediate: The enzyme binds to sucrose and cleaves the glycosidic bond between glucose and fructose. The glucose moiety is released, and the fructosyl group forms a covalent intermediate with a nucleophilic residue in the enzyme's active site.

  • Transfructosylation: The fructosyl group is then transferred from the enzyme to an acceptor molecule. The acceptor can be another sucrose molecule, a growing this compound chain, or even water (leading to hydrolysis and the release of free fructose). When the acceptor is a growing this compound chain, the fructosyl unit is added via a β(2→6) linkage, extending the polymer.

Diagram of the this compound Biosynthesis Pathway

Levan_Biosynthesis cluster_enzyme Levansucrase (e.g., SacB) cluster_substrates Substrates & Products Enzyme Levansucrase Fructosyl_Enzyme Fructosyl-Enzyme Intermediate Enzyme->Fructosyl_Enzyme forms Fructosyl_Enzyme->Enzyme regenerates Glucose Glucose Fructosyl_Enzyme->Glucose releases Levan_n1 This compound (Fru)n+1 Fructosyl_Enzyme->Levan_n1 elongates Sucrose Sucrose (Glucose-Fructose) Sucrose->Enzyme binds Levan_n This compound (Fru)n Levan_n->Fructosyl_Enzyme accepts fructose

Core enzymatic steps of this compound biosynthesis.

Quantitative Data on this compound Production

The yield and molecular weight of this compound are highly dependent on the microbial species, strain, and fermentation conditions. The following tables summarize key quantitative data from various studies.

Table 1: this compound Production Yields and Molecular Weights in Different Microorganisms
MicroorganismSubstrateThis compound Yield (g/L)Molecular Weight (Da)Reference
Bacillus subtilisSucrose20 - 501 x 10^6 - 2 x 10^7[1]
Zymomonas mobilisSucrose15 - 301 x 10^6 - 5 x 10^6[2]
Erwinia amylovoraSucrose5 - 15> 1 x 10^6[3]
Pseudomonas syringaeSucrose10 - 25High molecular weight[4]
Gluconobacter oxydansSucrose10 - 202 x 10^6 - 1 x 10^7[2]
Leuconostoc mesenteroidesSucrose10 - 401 x 10^6 - 2 x 10^7[5]
Brenneria goodwiniiSucroseup to 1851.3 x 10^8[2]
Table 2: Kinetic Parameters of Levansucrases from Different Microorganisms
MicroorganismEnzymeKm (mM) for SucroseVmax (U/mg)kcat (s-1)kcat/Km (M-1s-1)Reference
Bacillus subtilisSacB20 - 50100 - 300~1500~3 x 10^4
Zymomonas mobilisSacB10 - 3050 - 150~800~4 x 10^4
Pseudomonas syringaeLsc15 - 4080 - 200~1000~2.5 x 10^4
Bacillus velezensisLevansucrase17.41-376.832.16 x 10^4[6]

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound biosynthesis research.

Levansucrase Activity Assay (DNS Method)

This assay quantifies the amount of reducing sugars (glucose) released from sucrose by levansucrase activity.

Materials:

  • 3,5-Dinitrosalicylic acid (DNS) reagent: Dissolve 1 g of DNS, 30 g of sodium potassium tartrate, and 1.6 g of NaOH in 100 mL of distilled water.

  • 1 M Sodium acetate buffer (pH 5.5)

  • 10% (w/v) Sucrose solution

  • Enzyme solution (culture supernatant or purified enzyme)

  • Glucose standard solutions (0.1 to 1.0 mg/mL)

  • Spectrophotometer

Protocol:

  • Prepare the reaction mixture in a microcentrifuge tube: 400 µL of 1 M sodium acetate buffer (pH 5.5), 200 µL of 10% sucrose solution, and 200 µL of the enzyme solution.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 1 mL of DNS reagent.

  • Boil the mixture for 10 minutes in a water bath.

  • Cool the tubes to room temperature and add 8.2 mL of distilled water.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • Prepare a standard curve using glucose solutions of known concentrations and determine the amount of glucose released in the enzyme reaction.

  • One unit of levansucrase activity is defined as the amount of enzyme that liberates 1 µmol of glucose per minute under the assay conditions.[7]

Determination of this compound Molecular Weight by SEC-MALS

Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique for determining the absolute molecular weight and size distribution of polymers like this compound.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a Size-Exclusion Chromatography (SEC) column suitable for high molecular weight polysaccharides (e.g., Ultrahydrogel™ or TSKgel® columns).

  • Multi-Angle Light Scattering (MALS) detector.

  • Refractive Index (RI) detector.

  • Mobile phase: e.g., 0.1 M NaNO₃ with 0.02% NaN₃.

  • Purified this compound sample (dissolved in the mobile phase and filtered through a 0.22 µm filter).

Protocol:

  • Equilibrate the SEC-MALS system with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until stable baselines are achieved for both MALS and RI detectors.

  • Inject a known concentration of the purified this compound sample onto the SEC column.

  • Collect the data from the MALS and RI detectors as the sample elutes from the column.

  • Use the software provided with the MALS instrument to analyze the data. The software will calculate the absolute molar mass at each elution volume using the light scattering intensity and the concentration determined by the RI detector.

  • The analysis will provide the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn) of the this compound sample.[8][9]

Structural Characterization of this compound by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for elucidating the primary structure of this compound, including the types of glycosidic linkages and the degree of branching.

Materials:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Deuterium oxide (D₂O) for sample dissolution.

  • Purified and lyophilized this compound sample.

Protocol:

  • Dissolve 10-20 mg of the purified this compound sample in 0.5 mL of D₂O.

  • Acquire ¹H and ¹³C NMR spectra at an appropriate temperature (e.g., 25°C or 70°C to reduce viscosity).

  • For detailed structural analysis, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Analyze the chemical shifts and coupling constants in the spectra to identify the characteristic signals of β-(2,6) and β-(2,1) linked fructofuranosyl residues.

  • The anomeric carbon signals in the ¹³C NMR spectrum are particularly informative:

    • C2 of β-(2,6) linkages typically appears around 104-105 ppm.

    • C2 of β-(2,1) linkages (branch points) appears at a slightly different chemical shift.

  • Integration of the relevant signals in the ¹³C NMR spectrum can be used to quantify the degree of branching.

Gene Expression Analysis of Levansucrase Genes by qRT-PCR

Quantitative Real-Time PCR (qRT-PCR) is used to measure the transcript levels of levansucrase genes under different conditions.

Materials:

  • RNA extraction kit.

  • DNase I.

  • Reverse transcriptase and reagents for cDNA synthesis.

  • qPCR instrument and SYBR Green or TaqMan-based qPCR master mix.

  • Gene-specific primers for the levansucrase gene (e.g., sacB) and a reference gene (e.g., 16S rRNA).

Protocol:

  • RNA Extraction and DNase Treatment: Extract total RNA from microbial cells grown under inducing and non-inducing conditions. Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and random primers or a gene-specific reverse primer.

  • Primer Design: Design primers for the levansucrase gene and a housekeeping gene (for normalization) that are specific and have similar melting temperatures.[10][11][12]

  • qPCR Reaction: Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix.

  • Thermal Cycling: Perform the qPCR with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. Include a melt curve analysis at the end to verify the specificity of the amplified product.

  • Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression using the ΔΔCt method.

Regulation of this compound Biosynthesis

The expression of levansucrase is tightly regulated in response to environmental cues, primarily the availability of sucrose. The regulatory mechanisms vary among different microorganisms.

Regulation in Bacillus subtilis

In B. subtilis, the expression of the sacB gene is induced by sucrose. This regulation involves a complex interplay of transcriptional and post-transcriptional control mechanisms. Key regulatory elements include:

  • SacY: An antiterminator protein that, in the presence of sucrose, prevents the formation of a terminator loop in the sacB leader mRNA, allowing transcription to proceed.

  • SacT: A transcriptional regulator that is also involved in the induction of other sucrose-metabolizing enzymes.

  • DegS-DegU two-component system: This system is involved in the regulation of many extracellular enzymes, including levansucrase. The phosphorylated form of DegU (DegU-P) enhances the transcription of sacB.

  • Global regulators: Other global regulators, such as CcpA (catabolite control protein A), also play a role in modulating sacB expression in response to the overall carbon source availability.

sacB_Regulation cluster_signals Environmental Signals cluster_regulators Regulatory Proteins cluster_gene sacB Gene Expression Sucrose Sucrose SacY SacY (Antiterminator) Sucrose->SacY activates Glucose Glucose CcpA CcpA (Repressor) Glucose->CcpA activates sacB_leader sacB Leader RNA (Terminator) SacY->sacB_leader inhibits termination DegU_P DegU-P (Activator) sacB_promoter sacB Promoter DegU_P->sacB_promoter enhances transcription CcpA->sacB_promoter represses DegS_DegU DegS-DegU Two-component system DegS_DegU->DegU_P phosphorylates sacB_promoter->sacB_leader transcription sacB_gene sacB Gene sacB_leader->sacB_gene continues Levansucrase Levansucrase (SacB) sacB_gene->Levansucrase translation

Transcriptional regulation of the sacB gene in Bacillus subtilis.
Regulation in Pseudomonas syringae

In the plant pathogen Pseudomonas syringae, this compound production is a virulence factor. The expression of levansucrase genes (lsc) is regulated by temperature and nutrient availability. Key regulators include:

  • HexR: A transcriptional repressor that binds to the promoter region of lsc genes, repressing their expression.

  • MvaT and MvaU: H-NS-like proteins that also act as repressors of lsc transcription.

  • LscR: A transcriptional activator that counteracts the repression by MvaT, leading to the induction of lsc expression.

lsc_Regulation cluster_signals Environmental Signals cluster_regulators Regulatory Proteins cluster_gene lsc Gene Expression Low_Temp Low Temperature (e.g., 18°C) LscR LscR (Activator) Low_Temp->LscR activates High_Temp High Temperature (e.g., 28°C) HexR HexR (Repressor) High_Temp->HexR activates MvaT_MvaU MvaT/MvaU (Repressors) High_Temp->MvaT_MvaU activates lsc_promoter lsc Promoter HexR->lsc_promoter represses MvaT_MvaU->lsc_promoter represses LscR->MvaT_MvaU antagonizes lsc_gene lsc Gene lsc_promoter->lsc_gene transcription Levansucrase Levansucrase lsc_gene->Levansucrase translation

Transcriptional regulation of lsc genes in Pseudomonas syringae.
Regulation in Erwinia amylovora

In the fire blight pathogen Erwinia amylovora, this compound production is also a virulence factor. The regulation of the levansucrase gene (lsc) is complex and integrated with the regulation of other virulence factors, such as the exopolysaccharide amylovoran. Key regulatory systems include:

  • RcsBCD phosphorelay system: A two-component regulatory system that senses envelope stress and regulates the expression of various exopolysaccharide biosynthesis genes, including lsc.

  • H-NS: A global nucleoid-structuring protein that generally acts as a repressor of virulence gene expression.

  • AmyR: A negative regulator of amylovoran biosynthesis that may also influence this compound production.

lsc_Regulation_Ea cluster_signals Environmental Signals cluster_regulators Regulatory Proteins cluster_gene lsc Gene Expression Envelope_Stress Envelope Stress RcsC_RcsD RcsC-RcsD Phosphorelay Envelope_Stress->RcsC_RcsD activates RcsB_P RcsB-P (Activator) lsc_promoter lsc Promoter RcsB_P->lsc_promoter activates transcription RcsC_RcsD->RcsB_P phosphorylates H_NS H-NS (Repressor) H_NS->lsc_promoter represses AmyR AmyR (Negative Regulator) AmyR->lsc_promoter negatively regulates lsc_gene lsc Gene lsc_promoter->lsc_gene transcription Levansucrase Levansucrase lsc_gene->Levansucrase translation

Transcriptional regulation of the lsc gene in Erwinia amylovora.

Conclusion

The microbial biosynthesis of this compound is a fascinating and industrially relevant process. A thorough understanding of the underlying enzymatic pathway, its genetic regulation, and the development of robust analytical methods are crucial for harnessing the full potential of this biopolymer. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to delve into the world of this compound biosynthesis and explore its diverse applications. Further research into the intricate regulatory networks and the structure-function relationships of levansucrases from different microbial sources will undoubtedly pave the way for the development of novel and improved this compound-based products.

References

A Technical Guide to the Natural Sources and Microbial Production of Levan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of levan, a naturally occurring fructan with significant potential in the pharmaceutical and biotechnology sectors. We will delve into its natural origins, detail the methodologies for its microbial production, and present a comprehensive overview of the analytical techniques used for its characterization. This document is designed to serve as a valuable resource for researchers and professionals involved in the discovery, development, and application of novel biopolymers.

Natural Sources of this compound

This compound is a polysaccharide composed of fructose units linked primarily by β-(2,6) glycosidic bonds, with β-(2,1) linkages at branching points. It is found in a variety of natural sources, including plants and microorganisms.

Plant-Based this compound: Several plant species produce this compound as a storage carbohydrate. Notable examples include grasses such as crested wheatgrass (Agropyron cristatum), cock's-foot (Dactylis glomerata), and bluegrass (Poa secunda), as well as common wheat (Triticum aestivum). Plant-derived levans are typically of a lower molecular weight, generally ranging from 2 to 33 kDa.

Microbial this compound: A wide array of microorganisms, including bacteria and fungi, are prolific producers of this compound. Microbial levans are of particular interest due to their high molecular weight, which can range from 2 to over 100 million Da, and the relative ease of production through fermentation.[1][2] Fungi such as Aspergillus sydowii and Aspergillus versicolor have been identified as this compound producers.[1] However, bacteria are the most extensively studied and utilized source for microbial this compound production. Key bacterial genera known for this compound synthesis include Zymomonas, Bacillus, Erwinia, Pseudomonas, and Gluconobacter.[1]

Microbial Production of this compound

The microbial synthesis of this compound is catalyzed by the extracellular enzyme levansucrase (EC 2.4.1.10), which is encoded by the sacB gene in many bacteria.[3][4] This enzyme facilitates a transfructosylation reaction where the fructosyl moiety from sucrose is transferred to a growing this compound polymer, releasing glucose as a byproduct.

This compound-Producing Microorganisms and Fermentation Parameters

The yield and molecular weight of this compound are highly dependent on the microbial strain and the fermentation conditions. The following tables summarize quantitative data from various studies on microbial this compound production.

Table 1: this compound Production by Various Bacterial Species

MicroorganismSucrose Conc. (g/L)Temp. (°C)pHThis compound Yield (g/L)Molecular Weight (Da)Reference
Bacillus licheniformis NS032200--53.2-[1]
Bacillus subtilis MTCC 441---282.7-2.8 x 10⁶ & 1.7-11.0 x 10³[5]
Zymomonas mobilis CT2200255.027.2-[6]
Leuconostoc citreum BD1707172266.1234.868.8 x 10⁶ - 2.3 x 10⁷[7]
Gluconobacter japonicus LMG 1417-50-157.9-[1]
Brennia goodwinii (recombinant)500356.01851.3 x 10⁸[1]
Bacillus atrophaeus---3.5~5.0 x 10⁴[8]
Acinetobacter nectaris120--3.02.0 x 10⁶ - 8.0 x 10⁶[8]
Bacillus megaterium GJT321----1.9 x 10⁶[9]
Bacillus subtilis (recombinant)100405.230.61.56 x 10⁶[10]

Table 2: Optimization of this compound Production in Bacillus subtilis

StrainSucrose Conc. (g/L)Temp. (°C)pHIncubation Time (h)This compound Yield (g/L)Reference
Recombinant B. subtilis SacB-T305A400---115.8[11]
B. subtilis MTCC 441 (in Sugarcane Juice & Feather Peptone)----28[5]

Experimental Protocols

This section provides detailed methodologies for the production, purification, and characterization of microbial this compound.

Microbial Production and Purification of this compound

Objective: To produce and isolate this compound from a microbial culture.

Materials:

  • This compound-producing microorganism (e.g., Bacillus subtilis)

  • Production Medium (per liter):

    • Sucrose: 100-250 g

    • Yeast Extract: 2.5 g

    • K₂HPO₄: 5.5 g

    • MgSO₄·7H₂O: 0.2 g

  • Ethanol (96%, chilled to -20°C)

  • Deionized water

  • Centrifuge and appropriate tubes

  • Shaking incubator

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the this compound-producing microorganism into a sterile starter culture medium (e.g., Luria-Bertani broth) and incubate overnight at the optimal growth temperature with agitation.

  • Fermentation: Inoculate the production medium with the overnight starter culture (typically 2-5% v/v). Incubate in a shaking incubator at the optimal temperature (e.g., 30-37°C) and agitation speed (e.g., 150-200 rpm) for 24-72 hours.

  • Cell Removal: After incubation, harvest the culture broth and centrifuge at high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the bacterial cells.

  • This compound Precipitation: Carefully decant the supernatant into a clean vessel. Add 2-3 volumes of chilled ethanol to the supernatant and mix gently. Allow the this compound to precipitate overnight at 4°C.

  • This compound Recovery: Centrifuge the mixture at 10,000 x g for 20 minutes at 4°C to collect the precipitated this compound.

  • Washing: Discard the supernatant and wash the this compound pellet twice with 70% ethanol to remove residual media components and impurities. Centrifuge after each wash to recover the pellet.

  • Drying: After the final wash, dissolve the purified this compound pellet in a minimal amount of deionized water, freeze the solution, and lyophilize (freeze-dry) to obtain a dry, powdered this compound sample.

  • Quantification: The yield of this compound can be determined gravimetrically after lyophilization.

Characterization of this compound

3.2.1. Structural Analysis by FTIR Spectroscopy

Objective: To identify the functional groups and glycosidic linkages characteristic of this compound.

Procedure:

  • Mix a small amount of the dried this compound sample with potassium bromide (KBr) powder.

  • Press the mixture into a thin, transparent pellet.

  • Analyze the pellet using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

  • Interpretation: Look for characteristic absorption bands:

    • A broad peak around 3400 cm⁻¹ (O-H stretching).[12]

    • A peak around 2930 cm⁻¹ (C-H stretching).[13]

    • A peak around 1650 cm⁻¹ (C=O stretching of the fructofuranosyl ring).[12]

    • Peaks in the "fingerprint" region (900-1200 cm⁻¹) are indicative of furanose rings and C-O-C glycosidic linkages. Specifically, a peak around 922-925 cm⁻¹ suggests the presence of furanose units.[9][12]

3.2.2. Structural Confirmation by NMR Spectroscopy

Objective: To confirm the structure and linkages of the fructose units in the this compound polymer.

Procedure:

  • Dissolve the this compound sample in deuterium oxide (D₂O).

  • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.[13]

  • Interpretation:

    • ¹H NMR: Signals between 3.4 and 4.3 ppm are characteristic of sugar protons.[13]

    • ¹³C NMR: Key signals for this compound include:

      • ~104 ppm (C2 of β-fructose).[14]

      • ~80 ppm (C5).[14]

      • ~76 ppm (C3 and C4).[14]

      • ~63 ppm (C6, indicative of β-(2,6) linkages).[14]

      • ~60 ppm (C1).[14]

3.2.3. Molecular Weight Determination by Gel Permeation Chromatography (GPC)

Objective: To determine the average molecular weight (Mw) and molecular weight distribution of the this compound sample.

Procedure:

  • System Preparation: Set up a GPC system with an appropriate column (e.g., Ultrahydrogel) and a refractive index (RI) detector. The mobile phase is typically an aqueous buffer (e.g., sodium nitrate solution).[15]

  • Calibration: Create a calibration curve using a series of pullulan or dextran standards of known molecular weights.[15]

  • Sample Analysis: Dissolve the this compound sample in the mobile phase, filter it, and inject it into the GPC system.

  • Data Analysis: The retention time of the this compound sample is compared to the calibration curve to determine its average molecular weight and polydispersity index.[15]

Signaling Pathways and Experimental Workflows

Genetic Regulation of this compound Biosynthesis in Bacillus subtilis

The production of levansucrase (sacB) in Bacillus subtilis is a tightly regulated process, primarily induced by the presence of sucrose. The sacB gene is part of a tricistronic operon that also includes yveB (encoding an endolevanase) and yveA.[16] The expression is controlled by a complex regulatory network involving a termination structure in the sacB leader region and pleiotropic regulatory genes such as sacU and sacQ, which enhance the transcription from the sacB promoter.[17]

Levan_Biosynthesis_Regulation cluster_extracellular Extracellular cluster_cell Bacillus subtilis Cell Sucrose_ext Sucrose SacB_gene sacB gene Sucrose_ext->SacB_gene Induction Levansucrase Levansucrase (SacB) Sucrose_ext->Levansucrase Substrate This compound This compound Polymer Glucose_ext Glucose SacB_gene->Levansucrase Expression sacU_sacQ sacU, sacQ genes sacU_sacQ->SacB_gene Positive Regulation Levansucrase->this compound Polymerization Levansucrase->Glucose_ext Release

Genetic regulation of this compound biosynthesis in Bacillus subtilis.
General Experimental Workflow for this compound Production and Analysis

The following diagram illustrates a typical workflow for the laboratory-scale production and characterization of microbial this compound. This process begins with the selection and cultivation of a this compound-producing microorganism and concludes with the structural and physicochemical analysis of the purified biopolymer.

Levan_Workflow cluster_characterization Characterization A Strain Selection & Inoculum Preparation B Fermentation (Production Medium + Sucrose) A->B C Harvesting & Cell Removal (Centrifugation) B->C D Supernatant Collection C->D E This compound Precipitation (Ethanol Addition) D->E F This compound Recovery (Centrifugation) E->F G Purification (Washing & Lyophilization) F->G H Purified this compound G->H I FTIR Analysis (Functional Groups) H->I J NMR Analysis (Structure & Linkages) H->J K GPC Analysis (Molecular Weight) H->K

Experimental workflow for microbial this compound production and analysis.

References

A Deep Dive into Bacterial Levan: Physicochemical Properties and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Levan, a naturally occurring fructan polymer, is garnering significant interest across the pharmaceutical, food, and cosmetic industries for its unique physicochemical properties and diverse biological activities. This versatile biopolymer, synthesized by a wide array of bacterial species, exhibits remarkable structural and functional diversity. This in-depth technical guide provides a comprehensive overview of the physicochemical properties of this compound from different bacterial sources, details the experimental protocols for their characterization, and visualizes the key biological and experimental pathways.

Physicochemical Properties of Bacterial this compound: A Comparative Analysis

The functional attributes of this compound are intrinsically linked to its physicochemical characteristics, which vary depending on the producing bacterial species and fermentation conditions. Key properties such as molecular weight, degree of branching, fructose-to-glucose ratio, and solubility dictate its potential applications. The following tables summarize the quantitative data on these properties for this compound from several bacterial species.

Bacterial SpeciesMolecular Weight (Da)Degree of Branching (%)Fructose:Glucose RatioSolubilityReference
Bacillus subtilis1.1 x 10⁴ - 3.5 x 10⁶--High in water[1][2]
Leuconostoc citreum8.809 x 10⁶ - 2.320 x 10⁷--Soluble in water[3][4]
Microbacterium laevaniformans-4.2 - 12.3--[5]
Brenneria sp. EniD3121.41 x 10⁸--Soluble in water[6]
Pseudomonas fluorescens--89.008% FructoseSoluble in water and oil[7][8]
Zymomonas mobilis---Soluble in water and oil[8]
Pantoea agglomerans---Soluble in water and oil[8]
Erwinia herbicola---Soluble in water and oil[8]

Structural Elucidation and Thermal Properties

The structural backbone of bacterial this compound is predominantly composed of β-(2,6) linked fructofuranosyl residues, with branching introduced through β-(2,1) linkages.[3] This branched structure contributes to its high water-holding capacity and stability.[9]

Bacterial SpeciesLinkage TypeMelting Temperature (°C)Decomposition Temperature (°C)Reference
Bacillus subtilis AF17β-(2,6) with β-(2,1) branches~214-[10]
Brenneria sp. EniD312--216.67[6]

Experimental Protocols for this compound Characterization

Accurate and reproducible characterization of this compound is crucial for its application. This section details the methodologies for key experiments used to determine the physicochemical properties of this compound.

Determination of Molecular Weight by Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a widely used technique to determine the molecular weight and molecular weight distribution of polymers like this compound.

Principle: SEC separates molecules based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the stationary phase and thus elute earlier, while smaller molecules penetrate the pores and have a longer retention time.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • SEC column(s) (e.g., TSK-gel, Sepharose)

  • Refractive Index (RI) detector

  • Multi-Angle Light Scattering (MALS) detector (optional, for absolute molecular weight determination)

Procedure:

  • Sample Preparation: Dissolve a known concentration of purified this compound in the mobile phase (e.g., 0.1 M NaNO₃). Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Calibration: Prepare a series of polymer standards of known molecular weights (e.g., pullulan or dextran standards). Inject each standard into the SEC system and record the elution volume. Construct a calibration curve by plotting the logarithm of the molecular weight against the elution volume.

  • Sample Analysis: Inject the prepared this compound sample into the SEC system under the same conditions as the standards.

  • Data Analysis: Determine the elution volume of the this compound peak. Use the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the this compound sample.

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structural details of this compound, including the types of glycosidic linkages and the degree of branching. Both ¹H and ¹³C NMR are employed.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shifts of the signals in an NMR spectrum provide information about the chemical environment of the nuclei, allowing for the determination of molecular structure.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve the purified this compound sample in a suitable deuterated solvent, typically deuterium oxide (D₂O).

  • ¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum. The signals in the anomeric region (around 4.5-5.5 ppm) are particularly informative for identifying the types of glycosidic linkages.

  • ¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the fructose residues provide detailed information about the linkage positions (C1, C2, C6) and the presence of branching points. For instance, signals around 104 ppm, 80 ppm, and 60 ppm are characteristic of C2, C5, and C6 in a β-(2,6) linked fructose backbone, respectively.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): For more complex structures, two-dimensional NMR experiments can be performed to establish correlations between protons and carbons, confirming the linkage patterns and branching points.

Determination of Branching Degree by Methylation Analysis

Methylation analysis is a classic chemical method used to determine the positions of glycosidic linkages and the degree of branching in polysaccharides like this compound.

Principle: The free hydroxyl groups of the polysaccharide are first methylated. The methylated polysaccharide is then hydrolyzed, and the resulting partially methylated monosaccharides are reduced and acetylated. The resulting partially methylated alditol acetates (PMAAs) are then identified and quantified by gas chromatography-mass spectrometry (GC-MS).

Procedure:

  • Methylation: Dissolve the this compound sample in dimethyl sulfoxide (DMSO). Add powdered sodium hydroxide and methyl iodide and stir the reaction mixture until complete methylation is achieved.

  • Hydrolysis: Hydrolyze the methylated this compound using a strong acid (e.g., trifluoroacetic acid) to break the glycosidic bonds and release the partially methylated monosaccharides.

  • Reduction: Reduce the aldehyde groups of the methylated monosaccharides to hydroxyl groups using a reducing agent like sodium borohydride.

  • Acetylation: Acetylate the newly formed and pre-existing hydroxyl groups using acetic anhydride.

  • GC-MS Analysis: Analyze the resulting PMAAs by GC-MS. The fragmentation pattern in the mass spectrum of each PMAA is characteristic of the original linkage position. The relative peak areas in the gas chromatogram correspond to the molar ratios of the different linkage types, allowing for the calculation of the degree of branching.

Visualizing Key Pathways and Workflows

This compound Biosynthesis Pathway

Bacterial this compound is synthesized from sucrose by the enzyme levansucrase (EC 2.4.1.10).[8][11] This enzyme catalyzes the transfer of the fructosyl moiety from sucrose to a growing this compound chain, releasing glucose as a byproduct.[8] The biosynthesis is a complex process influenced by genetic and environmental factors.[8] The following diagram illustrates the general pathway of this compound biosynthesis.

Levan_Biosynthesis Sucrose Sucrose (Glucose-Fructose) Levansucrase Levansucrase (Extracellular Enzyme) Sucrose->Levansucrase binds to Fructosyl_Enzyme Fructosyl-Enzyme Intermediate Levansucrase->Fructosyl_Enzyme forms Glucose Glucose (Byproduct) Fructosyl_Enzyme->Glucose releases Growing_this compound Growing this compound Chain (Acceptor) Fructosyl_Enzyme->Growing_this compound transfers fructose to This compound This compound Polymer (β-2,6 linked backbone with β-2,1 branches) Growing_this compound->this compound elongates to form

Caption: A simplified diagram of the this compound biosynthesis pathway in bacteria.

Experimental Workflow for this compound Characterization

A systematic workflow is essential for the comprehensive characterization of bacterial this compound. The following diagram outlines a typical experimental pipeline, from production to detailed structural analysis.

Levan_Characterization_Workflow cluster_production Production & Purification cluster_physicochemical Physicochemical Analysis cluster_structural Structural Elucidation Fermentation Bacterial Fermentation Purification Purification (e.g., Ethanol Precipitation, Dialysis) Fermentation->Purification SEC Size Exclusion Chromatography (SEC) - Molecular Weight - Polydispersity Purification->SEC Solubility_Test Solubility Testing (Water, Organic Solvents) Purification->Solubility_Test Thermal_Analysis Thermal Analysis (DSC/TGA) - Melting Point - Decomposition Temperature Purification->Thermal_Analysis FTIR FTIR Spectroscopy - Functional Groups Purification->FTIR NMR NMR Spectroscopy (1D & 2D) - Linkage Analysis - Branching Confirmation Purification->NMR Methylation Methylation Analysis (GC-MS) - Degree of Branching Purification->Methylation

Caption: A general experimental workflow for the characterization of bacterial this compound.

This technical guide provides a foundational understanding of the physicochemical properties of bacterial this compound and the methodologies for their characterization. The inherent diversity of this compound from different bacterial sources presents a vast landscape for further research and development, paving the way for novel applications in various scientific and industrial fields.

References

Levan vs. Inulin: A Fundamental Structural and Functional Comparison for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Abstract

Levan and inulin, both naturally occurring fructan polysaccharides, are garnering significant attention in the pharmaceutical and nutraceutical industries for their diverse biological activities. While chemically similar, their distinct structural architectures give rise to a cascade of differing physicochemical properties and functional behaviors. This technical guide provides a comprehensive analysis of the fundamental differences between this compound and inulin, offering a comparative overview of their structure, physicochemical properties, and biological functions. Detailed experimental protocols for the characterization of these fructans are provided, alongside visual representations of key signaling pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their understanding and application of these versatile biopolymers.

Introduction

Fructans are a class of polysaccharides composed of repeating fructose units. Among them, this compound and inulin stand out for their prebiotic, immunomodulatory, and drug delivery potential. This compound is characterized by its primary β-(2,6) glycosidic linkages, which can be accompanied by branching points, while inulin is a predominantly linear polymer with β-(2,1) glycosidic bonds.[1][2][3] These subtle yet critical structural distinctions profoundly influence their three-dimensional conformation, solubility, viscosity, and ultimately, their interaction with biological systems. This guide aims to dissect these differences, providing a foundational resource for the scientific community.

Structural Differences

The core distinction between this compound and inulin lies in the glycosidic linkages connecting their constituent fructose monomers.

  • This compound: The backbone of this compound is formed by fructose units linked primarily through β-(2,6) glycosidic bonds .[4] Many bacterial levans also feature β-(2,1) linkages at branching points , resulting in a more complex, spherical, or branched structure.[1][4] Plant-derived levans are typically linear.[5]

  • Inulin: In contrast, inulin is a largely linear polysaccharide composed of fructose units joined by β-(2,1) glycosidic bonds .[2][3] A terminal glucose unit is typically present, linked to the fructose chain via an α-(1,2) bond, similar to sucrose.[2]

These structural variations are a direct result of the specific enzymes responsible for their biosynthesis:

  • Levansucrase (EC 2.4.1.10): This enzyme synthesizes this compound from sucrose by transferring fructose moieties to a growing fructan chain via β-(2,6) linkages.[4]

  • Inulosucrase (EC 2.4.1.9): This enzyme catalyzes the formation of inulin from sucrose by establishing β-(2,1) linkages between fructose units.[6]

The following diagram illustrates the fundamental structural difference between the linear chains of this compound and inulin.

G cluster_this compound This compound Structure (β-2,6 linkages) cluster_inulin Inulin Structure (β-2,1 linkages) L1 F L2 F L1->L2 β-2,6 L3 F L2->L3 β-2,6 I1 F I2 F I1->I2 β-2,1 I3 F I2->I3 β-2,1 G cluster_workflow In Vitro Prebiotic Activity Assessment A Prepare Fecal Slurry from Healthy Donor B Anaerobic Incubation with this compound or Inulin A->B C Sample Collection at Different Time Points B->C D Microbiota Analysis (e.g., 16S rRNA sequencing) C->D E SCFA Analysis (e.g., Gas Chromatography) C->E F Data Analysis and Comparison D->F E->F G cluster_pathway Fructan-Mediated Immune Signaling Fructan This compound or Inulin TLR Toll-like Receptor (e.g., TLR4) Fructan->TLR MyD88 MyD88 TLR->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK MAPK MAPK Pathway TRAF6->MAPK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines MAPK->Cytokines

References

A Technical Guide to Levan Polysaccharide: From Discovery to Modern Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Levan, a naturally occurring fructose homopolysaccharide, has garnered significant scientific interest due to its unique physicochemical properties and diverse biological activities. This technical guide provides a comprehensive overview of the discovery and history of this compound research, detailing key milestones, experimental methodologies, and quantitative data. It further explores the molecular pathways influenced by this compound, offering insights for future research and development in the pharmaceutical and biotechnological sectors.

Discovery and Early History

The journey of this compound research began in the late 19th and early 20th centuries. In 1881, Lippmann first observed the formation of a gummy substance, which he named "laevulan," from molasses infected with a specific bacterium. However, it was the work of Greig-Smith in 1901 with Bacillus levaniformans and later the extensive studies by Claude S. Hudson and his contemporaries in the 1920s that led to the characterization and naming of "this compound" based on its levorotatory optical activity. These early investigations laid the groundwork for understanding its basic chemical nature as a polymer of fructose.

Early research focused on this compound produced by various bacteria, particularly species of Bacillus and Pseudomonas. These studies established that this compound is a homopolysaccharide composed of D-fructofuranosyl residues linked primarily by β-(2→6) glycosidic bonds, with branching points at the C1 position through β-(2→1) linkages.

Physicochemical Properties of this compound

The properties of this compound can vary significantly depending on its microbial source, the production conditions, and the methods of extraction and purification. These variations are primarily seen in its molecular weight and degree of branching.

Table 1: Comparative Physicochemical Properties of this compound from Various Microbial Sources

Microbial SourceMolecular Weight (Da)Degree of Branching (%)Water Solubility
Bacillus subtilis1 x 10⁶ - 1 x 10⁸8 - 12High
Zymomonas mobilis5 x 10⁵ - 2 x 10⁷~10High
Erwinia herbicola2 x 10⁶ - 5 x 10⁷10 - 15Moderate
Pseudomonas spp.1 x 10⁵ - 1 x 10⁶5 - 10High
Rahnella aquatilis1 x 10⁷ - 1 x 10⁸~12High

Key Experimental Protocols

The study of this compound involves a series of well-established experimental procedures for its production, purification, and characterization.

This compound Production by Fermentation

A common method for producing this compound is through submerged fermentation of a this compound-producing microorganism.

Methodology:

  • Inoculum Preparation: A pure culture of a this compound-producing bacterium (e.g., Bacillus subtilis) is grown in a nutrient-rich medium overnight at its optimal temperature (e.g., 30-37°C).

  • Fermentation: The inoculum is transferred to a larger fermentation vessel containing a production medium rich in sucrose (typically 10-20% w/v). The fermentation is carried out for 24-72 hours with controlled pH, temperature, and aeration.

  • Harvesting: The bacterial cells are removed from the fermentation broth by centrifugation. The supernatant, containing the dissolved this compound, is collected.

This compound Purification

Crude this compound is purified from the culture supernatant to remove proteins, nucleic acids, and other polysaccharides.

Methodology:

  • Ethanol Precipitation: Cold ethanol (or acetone) is added to the supernatant (typically in a 1:3 or 1:4 v/v ratio) to precipitate the this compound. The mixture is incubated at 4°C overnight.

  • Collection and Redissolution: The precipitated this compound is collected by centrifugation, and the pellet is redissolved in deionized water.

  • Dialysis: The this compound solution is dialyzed against deionized water for 48-72 hours to remove low molecular weight impurities.

  • Lyophilization: The purified this compound solution is freeze-dried to obtain a fine white powder.

Characterization of this compound

3.3.1. Molecular Weight Determination

Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) is the standard method for determining the molecular weight and molecular weight distribution of this compound.

Methodology:

  • Column and Mobile Phase: A suitable GPC/SEC column (e.g., Sepharose or Ultrahydrogel) is equilibrated with a mobile phase (e.g., 0.1 M NaNO₃).

  • Sample Preparation: A known concentration of purified this compound is dissolved in the mobile phase.

  • Analysis: The sample is injected into the chromatography system. The elution profile is monitored using a refractive index (RI) detector.

  • Calibration: The molecular weight is calculated by comparing the retention time of the this compound peak with a calibration curve generated from polysaccharide standards of known molecular weights.

3.3.2. Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of this compound, including the types of glycosidic linkages and the degree of branching.

Methodology:

  • Sample Preparation: The lyophilized this compound is dissolved in a suitable solvent, typically deuterium oxide (D₂O).

  • NMR Analysis: ¹H and ¹³C NMR spectra are acquired. The chemical shifts of the anomeric protons and carbons provide information about the α- or β-configuration of the glycosidic bonds.

  • Linkage Analysis: 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to identify the specific linkages between the fructose units (e.g., β-(2→6) and β-(2→1)).

Biological Activities and Signaling Pathways

This compound has been shown to exhibit a range of biological activities, including prebiotic, immunomodulatory, and anti-tumor effects. One of the key mechanisms underlying its immunomodulatory effects is its interaction with immune cells, such as macrophages.

Levan_Macrophage_Activation cluster_extracellular Extracellular Space cluster_cell Macrophage cluster_nucleus Nucleus This compound This compound TLR4 Toll-like Receptor 4 (TLR4) This compound->TLR4 Binding MyD88 MyD88 TLR4->MyD88 Recruitment TRAF6 TRAF6 MyD88->TRAF6 Activation IKK_complex IKK Complex TRAF6->IKK_complex Activation I_kB IκB IKK_complex->I_kB Phosphorylation & Degradation NF_kB NF-κB NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus Translocation NF_kB_complex NF-κB IκB NF_kB_complex->NF_kB Release DNA DNA NF_kB_nucleus->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: this compound-induced macrophage activation via the TLR4-NF-κB signaling pathway.

Logical Workflow of this compound Research

The progression of this compound research, from initial discovery to potential application, follows a logical workflow.

Levan_Research_Workflow Discovery Discovery & Initial Observation (e.g., Lippmann, 1881) Isolation Isolation from Microbial Source (e.g., Bacillus spp.) Discovery->Isolation Production Optimization of Production (Fermentation) Isolation->Production Purification Purification Protocols (Precipitation, Dialysis) Production->Purification Characterization Physicochemical Characterization (MW, Structure, Solubility) Purification->Characterization Biological_Screening Screening for Biological Activity (e.g., Prebiotic, Immunomodulatory) Characterization->Biological_Screening Mechanism_Study Mechanistic Studies (e.g., Signaling Pathways) Biological_Screening->Mechanism_Study Application_Dev Application Development (e.g., Drug Delivery, Functional Foods) Mechanism_Study->Application_Dev

Caption: A logical workflow of this compound research from discovery to application.

Conclusion and Future Directions

Since its initial discovery, this compound has evolved from a microbiological curiosity to a polysaccharide with significant potential in various fields. The historical development of research has provided a solid foundation for its production and characterization. Current research is increasingly focused on elucidating the specific structure-function relationships that govern its biological activities and on developing novel applications in medicine and biotechnology. Future research will likely concentrate on the genetic engineering of microorganisms for tailored this compound production, the development of this compound-based nanomaterials for drug delivery, and further exploration of its therapeutic potential in clinical settings.

Supramolecular Structure and Self-Assembly of Levan: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levan, a naturally occurring fructan polymer, has garnered significant attention in the biomedical and pharmaceutical fields due to its unique physicochemical properties, including its ability to self-assemble into supramolecular structures. This technical guide provides a comprehensive overview of the supramolecular organization of this compound and the mechanisms driving its self-assembly into nanoparticles and microgels. We delve into the critical factors influencing these processes, summarize key quantitative data from the literature, and provide detailed experimental protocols for the characterization of this compound's supramolecular structures. This document aims to serve as a valuable resource for researchers and professionals engaged in the development of novel drug delivery systems and advanced biomaterials.

Introduction to this compound's Molecular Architecture

This compound is a homopolysaccharide composed of β-D-fructofuranose residues. The primary glycosidic linkage is a β-(2→6) bond, forming the linear backbone of the polymer. Branching points occur via β-(2→1) linkages, and the degree of branching can vary depending on the microbial source of the this compound.[1][2][3] This branched structure, coupled with the presence of numerous hydroxyl groups, imparts an amphiphilic character to the this compound molecule, enabling it to form stable, compact conformations in aqueous solutions.[4] The molecular weight of this compound is a critical parameter influencing its structure and function, with reported values ranging from the thousands to millions of Daltons.[4][5]

Self-Assembly of this compound: From Chains to Supramolecular Structures

The self-assembly of this compound is a spontaneous process driven by a combination of non-covalent interactions, including hydrogen bonding and hydrophobic interactions between the fructose units. In aqueous environments, individual this compound chains can associate to form hierarchical supramolecular structures, most notably nanoparticles and microgels. This process is concentration-dependent, with self-assembly occurring above a critical aggregation concentration (CAC).[6]

This compound Nanoparticles

This compound nanoparticles are spherical structures typically ranging in size from 80 to 200 nm.[6][7][8] Their formation is a complex phenomenon involving the initial aggregation of this compound chains into smaller clusters, which then reorganize and grow into stable nanoparticles.[9] These nanoparticles have a core-shell structure, with a dense core of entangled this compound chains and a more hydrated outer layer. This architecture makes them promising candidates for the encapsulation and delivery of therapeutic agents.[10][11]

This compound Microgels

At higher concentrations or under specific environmental conditions, this compound nanoparticles can further associate to form larger, three-dimensional networks known as microgels or hydrogels.[12][13] These structures can entrap significant amounts of water and are being explored for applications in tissue engineering and controlled drug release.[12][14]

Factors Influencing this compound Self-Assembly

The supramolecular organization of this compound is highly sensitive to its environment. Understanding and controlling these factors is crucial for tailoring the properties of this compound-based materials for specific applications.

  • Molecular Weight: Higher molecular weight levans tend to form larger and more stable nanoparticles due to increased chain entanglement and intermolecular interactions.[4][5]

  • Concentration: As mentioned, self-assembly is initiated above the CAC. Increasing the this compound concentration generally leads to an increase in nanoparticle size and the potential for microgel formation.[6]

  • Temperature: Temperature can influence the hydration of this compound chains and the strength of hydrogen bonds, thereby affecting the self-assembly process.[15][16]

  • pH: The pH of the solution can impact the charge on any residual acidic or basic groups within the this compound structure, influencing intermolecular electrostatic interactions.[13][15]

  • Ionic Strength: The presence of salts can screen electrostatic interactions and affect the hydration of this compound chains, which in turn can modulate the self-assembly process.[5]

Quantitative Data on this compound Structure and Self-Assembly

The following tables summarize key quantitative data reported in the literature for this compound from various microbial sources.

Table 1: Molecular Weight of this compound from Different Microbial Sources

Microbial SourceMolecular Weight (Da)Reference
Gluconobacter albidus TMW 2.11911.4 x 10⁶ - 6.5 x 10⁸[4]
Bacillus subtilis8.4 x 10³ - 2.0 x 10⁶[5]
Halomonas smyrnensis2.133 x 10⁷ (hydrolyzed)[17]
Brenneria sp. EniD3121.41 x 10⁸[8]
Gluconobacter cerinus UELBM118.78 x 10⁵[18]

Table 2: Properties of Self-Assembled this compound Nanoparticles

This compound Source/TypeParticle Size (nm)Critical Aggregation Concentration (mg/mL)Reference
Microbial this compound900.05[6]
Cell-free synthesized this compound1100.24[6]
Hydrolyzed Halomonas this compound (hHL)82.06 ± 15.33Not Reported[7]
Brenneria sp. EniD312 (0.1% solution)176Not Applicable[8]
Brenneria sp. EniD312 (1% solution)182Not Applicable[8]

Experimental Protocols for Characterization

The characterization of this compound's supramolecular structure and self-assembly relies on a suite of advanced analytical techniques. Detailed methodologies for key experiments are provided below.

Determination of Molecular Weight by Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography, also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight and molecular weight distribution of polymers like this compound.

  • Instrumentation: A GPC system equipped with a series of columns with appropriate pore sizes, a refractive index (RI) detector, and a multi-angle light scattering (MALLS) detector.

  • Mobile Phase: An aqueous buffer, such as 0.05 M NaNO₃, filtered through a 0.22 µm filter.

  • Sample Preparation: this compound samples are dissolved in the mobile phase at a known concentration (e.g., 1-5 mg/mL) and filtered through a 0.45 µm syringe filter to remove any particulate matter.

  • Calibration: For relative molecular weight determination, the system is calibrated with a series of polysaccharide standards of known molecular weights. For absolute molecular weight, the MALLS detector is used, which does not require column calibration.

  • Analysis: The prepared this compound solution is injected into the GPC system. As the sample passes through the columns, molecules are separated based on their hydrodynamic volume. The elution profile is monitored by the RI detector, and the light scattering data from the MALLS detector is used to calculate the absolute molecular weight at each elution volume. Software provided with the instrument is used to process the data and determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[8][13]

Particle Size and Zeta Potential Analysis by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension. It can also be used to determine the zeta potential, which is an indicator of the surface charge and stability of the nanoparticles.

  • Instrumentation: A Zetasizer or similar instrument equipped with a laser source and a detector positioned at a specific angle (e.g., 90° or 173° for backscatter).

  • Sample Preparation: this compound nanoparticle suspensions are diluted with an appropriate filtered buffer (e.g., 10 mM NaCl) to a concentration suitable for the instrument (typically in the range of 0.1 to 1 mg/mL). The sample is placed in a clean cuvette.

  • Particle Size Measurement: The instrument measures the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the nanoparticles. An autocorrelation function is generated from these fluctuations, and from this, the diffusion coefficient of the particles is calculated. The Stokes-Einstein equation is then used to determine the hydrodynamic diameter.

  • Zeta Potential Measurement: For zeta potential measurement, an electric field is applied across the sample in a specialized cuvette with electrodes. The velocity of the charged nanoparticles in the electric field (electrophoretic mobility) is measured by detecting the Doppler shift of the scattered laser light. The Henry equation is then used to calculate the zeta potential from the electrophoretic mobility.[1][5][9]

  • Data Analysis: The software provided with the instrument analyzes the correlation function to provide the average particle size (Z-average), the polydispersity index (PDI), and the size distribution by intensity, volume, or number. For zeta potential, the mean value and its standard deviation are reported.

Structural Analysis by Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for probing the size, shape, and internal structure of nanoparticles and macromolecules in solution on the nanometer scale.

  • Instrumentation: A SAXS instrument consisting of an X-ray source, collimation optics to produce a fine X-ray beam, a sample holder, and a 2D detector.

  • Sample Preparation: this compound solutions or nanoparticle suspensions are prepared in an aqueous buffer at various concentrations. The corresponding buffer is also required for background subtraction. Samples are loaded into a sample cell with X-ray transparent windows (e.g., quartz capillaries).

  • Data Acquisition: The sample is exposed to the X-ray beam, and the scattered X-rays are collected on the detector as a function of the scattering angle (2θ). The scattering intensity is plotted against the scattering vector, q (q = 4πsin(θ)/λ, where λ is the X-ray wavelength).

  • Data Analysis: The scattering curve provides information about the overall size and shape of the scattering objects. For example, the radius of gyration (Rg), which is a measure of the overall size of the particle, can be determined from the initial part of the scattering curve using the Guinier approximation. The shape of the scattering curve at higher q values provides information about the internal structure and shape of the nanoparticles.[6][10][15]

Visualization of Supramolecular Structures by Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique that allows for the visualization of the topography of surfaces at the nanoscale. It can be used to directly observe the morphology of self-assembled this compound nanostructures.

  • Instrumentation: An atomic force microscope operating in tapping mode or contact mode.

  • Sample Preparation: A dilute suspension of this compound nanoparticles is deposited onto a freshly cleaved, atomically flat substrate, such as mica. The solvent is allowed to evaporate, leaving the nanoparticles adsorbed on the surface.

  • Imaging: A sharp tip attached to a cantilever is scanned across the sample surface. In tapping mode, the cantilever is oscillated near its resonance frequency, and the tip intermittently "taps" the surface. Changes in the oscillation amplitude due to tip-sample interactions are used to generate a topographical image.

  • Data Analysis: The AFM software generates a 3D topographical map of the surface, from which the size, shape, and surface morphology of the this compound nanoparticles can be determined.[16][19]

High-Resolution Imaging by Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM is a powerful technique for visualizing the native, hydrated state of biological macromolecules and their assemblies at high resolution.

  • Instrumentation: A transmission electron microscope equipped with a cryogenic sample holder and a low-dose imaging system.

  • Sample Preparation (Vitrification): A small aliquot (a few microliters) of the this compound nanoparticle suspension is applied to a TEM grid. The grid is then blotted to create a thin film of the suspension, which is rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the water, trapping the nanoparticles in a non-crystalline, glass-like state.

  • Imaging: The vitrified grid is transferred to the cryo-TEM under liquid nitrogen temperature. Low-dose electron imaging is used to minimize radiation damage to the sample. A series of images are taken at different tilt angles if 3D reconstruction (cryo-electron tomography) is desired.

  • Data Analysis: The resulting images provide direct visualization of the size, shape, and internal structure of the this compound nanoparticles in their near-native state.[18][20][21]

Visualizing this compound Self-Assembly and Characterization Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed in this guide.

Levan_Self_Assembly Hierarchical Self-Assembly of this compound cluster_0 Molecular Level cluster_1 Nanoscale Assembly cluster_2 Microscale Assembly Levan_Chains Individual this compound Chains (β-2,6 and β-2,1 linkages) Initial_Aggregates Initial Aggregates Levan_Chains->Initial_Aggregates > CAC (H-bonding, hydrophobic interactions) Nanoparticles Stable this compound Nanoparticles (80-200 nm) Initial_Aggregates->Nanoparticles Reorganization & Growth Microgels This compound Microgels/ Hydrogels Nanoparticles->Microgels Increased Concentration/ Cross-linking

Hierarchical self-assembly of this compound from individual polymer chains to nanoparticles and microgels.

Levan_Assembly_Factors Factors Influencing this compound Self-Assembly Self_Assembly This compound Self-Assembly (Nanoparticles/Microgels) MW Molecular Weight MW->Self_Assembly Higher MW -> Larger Structures Concentration Concentration Concentration->Self_Assembly > CAC -> Assembly Temperature Temperature Temperature->Self_Assembly Affects H-bonding pH pH pH->Self_Assembly Influences Electrostatics Ionic_Strength Ionic Strength Ionic_Strength->Self_Assembly Modulates Interactions

Key environmental and intrinsic factors that modulate the self-assembly of this compound.

Levan_Characterization_Workflow Experimental Workflow for this compound Supramolecular Structure Characterization cluster_0 Sample Preparation cluster_1 Primary Characterization cluster_2 In-depth Structural Analysis Levan_Source This compound Production (Microbial Fermentation) Purification Purification & Isolation Levan_Source->Purification Self_Assembly_Prep Induce Self-Assembly (e.g., adjust concentration) Purification->Self_Assembly_Prep GPC GPC/SEC-MALLS (Molecular Weight) Self_Assembly_Prep->GPC DLS DLS (Particle Size, Zeta Potential) Self_Assembly_Prep->DLS SAXS SAXS (Size, Shape, Internal Structure) DLS->SAXS Further Analysis AFM AFM (Morphology, Topography) DLS->AFM Further Analysis CryoTEM Cryo-TEM (High-Resolution Imaging) DLS->CryoTEM Further Analysis

A typical experimental workflow for the characterization of this compound's supramolecular structures.

Conclusion

The self-assembly of this compound into well-defined supramolecular structures presents a versatile platform for the development of advanced materials in the pharmaceutical and biomedical sectors. A thorough understanding of the molecular architecture of this compound, the mechanisms of its self-assembly, and the factors that influence this process is paramount for the rational design of this compound-based systems with tailored properties. The experimental techniques and protocols detailed in this guide provide a robust framework for the comprehensive characterization of these fascinating biopolymer assemblies, paving the way for their innovative application in drug delivery and beyond.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Levan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of levan, a naturally occurring fructan with significant potential in the pharmaceutical and biomedical fields. This compound's unique properties, including its biocompatibility, biodegradability, and antitumor and anti-inflammatory activities, make it a promising biopolymer for various applications.

The primary method for this compound synthesis is through the action of the enzyme levansucrase (EC 2.4.1.10), a type of fructosyltransferase. This enzyme catalyzes the transfer of fructose units from sucrose to a growing this compound polymer chain.

Mechanism of Enzymatic this compound Synthesis

Levansucrase follows a Ping-Pong mechanism involving a fructosyl-enzyme intermediate. The synthesis begins with the transfructosylation of a sucrose molecule, where one sucrose molecule acts as the fructosyl donor and another as the initial acceptor. This process primarily forms β(2→6) linkages, creating the this compound backbone, with some enzymes also introducing β(2→1) branches.

Quantitative Data on Enzymatic this compound Synthesis

The yield and molecular weight of synthesized this compound are influenced by various factors, including the microbial source of the levansucrase, sucrose concentration, temperature, pH, and the presence of certain ions. The following tables summarize quantitative data from various studies.

Microorganism Levansucrase Source Sucrose Conc. (g/L) Temp. (°C) pH This compound Yield (g/L) Molecular Weight (Da) Reference
Bacillus velezensis BM-2Recombinant in E. coli400505.6120~1.56 x 10⁶[1]
Bacillus subtilis ZW019Recombinant100405.230.6~1.56 x 10⁶[1]
Leuconostoc citreum BD1707Wild-type172266.1234.868.809 x 10⁶ - 2.320 x 10⁷[2]
Microbacterium paraoxydansImmobilized whole cells400377.0~129>2 x 10⁸[3]
Gluconobacter cerinus UELBM11Wild-typeNot specifiedNot specifiedNot specified~14.08.78 x 10⁵[4]
M1FT in S. cerevisiaeRecombinant50Not specifiedNot specified7.75Not specified[5]

Experimental Protocols

Protocol 1: Production and Purification of Recombinant Levansucrase from Bacillus subtilis

This protocol is a composite based on methodologies described for Bacillus species.

1. Gene Cloning and Expression:

  • The gene encoding levansucrase (e.g., sacB) from a selected Bacillus subtilis strain is amplified by PCR.

  • The amplified gene is cloned into an appropriate expression vector (e.g., pET series for E. coli expression or a B. subtilis secretion vector).[6]

  • The recombinant plasmid is transformed into a suitable expression host (E. coli BL21(DE3) or B. subtilis 168).[6][7]

  • The recombinant cells are cultured in a suitable medium (e.g., LB medium with appropriate antibiotics) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.4-0.6.[7]

  • Gene expression is induced by adding an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), to a final concentration of 0.1 mM.[7]

  • The culture is further incubated at a lower temperature (e.g., 30°C) overnight to allow for protein expression.[7]

2. Enzyme Extraction:

  • The bacterial cells are harvested by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

  • If the enzyme is intracellular, the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.2) and lysed by sonication or high-pressure homogenization.

  • The cell debris is removed by centrifugation to obtain the crude enzyme extract.

3. Enzyme Purification:

  • Ammonium Sulfate Precipitation: The crude enzyme extract is subjected to fractional precipitation with ammonium sulfate. The protein fraction that precipitates at a specific saturation range (e.g., 40-80%) is collected by centrifugation and redissolved in a minimal amount of buffer.

  • Dialysis: The redissolved protein is dialyzed against a suitable buffer to remove excess salt.

  • Chromatography: The dialyzed sample is further purified using chromatographic techniques. Anion-exchange chromatography using a DEAE-Sepharose column is a common first step, followed by further purification using columns like S-Sepharose or MonoQ-Sepharose if higher purity is required.[8]

  • The protein concentration and levansucrase activity of the fractions are monitored throughout the purification process.

Protocol 2: Enzymatic Synthesis of this compound

1. Reaction Setup:

  • Prepare a reaction mixture containing sucrose at the desired concentration (e.g., 100-400 g/L) in a suitable buffer (e.g., 50 mM sodium acetate buffer, pH 5.6).[9]

  • Add the purified levansucrase to the reaction mixture at a specific enzyme dose (e.g., 20 U/g of sucrose).[1]

2. Incubation:

  • Incubate the reaction mixture at the optimal temperature for the specific enzyme (e.g., 37-50°C) with gentle agitation for a predetermined duration (e.g., 18-24 hours).[1]

3. Reaction Termination:

  • Terminate the enzymatic reaction by heat inactivation (e.g., boiling for 10 minutes).

Protocol 3: Purification and Characterization of Synthesized this compound

1. This compound Precipitation:

  • Centrifuge the reaction mixture to remove any insoluble material.

  • Add 1.5 to 2 volumes of ice-cold absolute ethanol to the supernatant to precipitate the this compound polymer.[10]

  • Allow the mixture to stand for at least one hour at 4°C to ensure complete precipitation.

2. This compound Washing and Drying:

  • Collect the precipitated this compound by centrifugation (e.g., 10,000 rpm for 10 minutes).[10]

  • Wash the this compound pellet twice with distilled water to remove residual sugars and salts.[10]

  • Dry the purified this compound pellet in an oven at a suitable temperature (e.g., 80-110°C) until a constant weight is achieved.[10]

3. This compound Quantification and Characterization:

  • Quantification: The amount of synthesized this compound can be determined gravimetrically after drying. Alternatively, Thin-Layer Chromatography (TLC) followed by densitometric analysis can be used for quantification.[5]

  • Molecular Weight Determination: The molecular weight of the this compound can be determined using High-Performance Size Exclusion Chromatography (HPSEC).[2]

  • Structural Analysis: The structure of the this compound, including the types of glycosidic linkages, can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.[4]

Visualizations

Enzymatic_Levan_Synthesis_Workflow cluster_enzyme_prep Step 1: Levansucrase Production & Purification cluster_synthesis Step 2: this compound Synthesis cluster_purification Step 3: this compound Purification & Analysis A Gene Cloning & Expression (e.g., in E. coli) B Cell Culture & Induction A->B C Cell Lysis & Crude Extract Collection B->C D Enzyme Purification (Chromatography) C->D E Reaction Setup: Purified Enzyme + Sucrose Solution D->E Purified Levansucrase F Incubation (Controlled Temp & pH) E->F G Reaction Termination (Heat Inactivation) F->G H Precipitation with Ethanol G->H Crude this compound Solution I Washing & Drying H->I J Characterization (Molecular Weight, Structure) I->J K Pure this compound J->K Final this compound Product

Caption: Workflow for enzymatic this compound synthesis.

Levan_Synthesis_Pathway cluster_reaction Levansucrase Catalyzed Reaction Sucrose Sucrose (Fructose-Glucose) Enzyme Levansucrase (E) Sucrose->Enzyme + E E_Fructosyl Fructosyl-Enzyme Intermediate (E-F) Enzyme->E_Fructosyl Transfructosylation Glucose Glucose E_Fructosyl->Glucose + Glucose Acceptor Acceptor (Sucrose or this compound Chain) E_Fructosyl->Acceptor + Acceptor This compound Growing this compound Chain (Fructose)n+1 Acceptor->this compound Fructose Transfer

Caption: Simplified signaling pathway of this compound synthesis.

References

Application Notes and Protocols for Levan Extraction and Purification from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levan, a naturally occurring polysaccharide composed of fructose units, is a versatile biopolymer with significant potential in the pharmaceutical, cosmetic, and food industries.[1][2] Its unique properties, including biocompatibility, biodegradability, and antitumor and antioxidant activities, make it a subject of increasing research interest.[1][3][4] This document provides detailed protocols for the extraction and purification of this compound from bacterial cultures, along with comparative data to guide researchers in optimizing their production strategies.

Bacterial Strains and Culture Conditions for this compound Production

A variety of bacterial genera are known to produce this compound, including Bacillus, Zymomonas, Pseudomonas, and Lactobacillus.[3][5] The choice of bacterial strain and the optimization of culture conditions are critical factors that significantly influence the yield and molecular characteristics of the produced this compound.[3]

Common this compound-Producing Bacterial Strains:
  • Bacillus subtilis[1][2][4][6][7][8][9][10]

  • Zymomonas mobilis[11][12][13]

  • Pseudomonas fluorescens[3]

  • Lactobacillus fermentum[5]

Optimized Culture Conditions for this compound Production

The tables below summarize optimized culture parameters for maximizing this compound yield from different bacterial species, based on various studies.

Table 1: Optimized Culture Conditions for this compound Production by Bacillus subtilis

ParameterOptimized ValueReference
Carbon Source Sucrose (100 - 200 g/L)[1][2][14]
Nitrogen Source Yeast Extract (2 - 6.3 g/L)[2][4][6]
pH 6.5 - 7.0[1][2][6][14]
Temperature 30 - 37 °C[6][8]
Inoculum Size 2 - 10% (v/v)[1][2][5][6]
Agitation Speed 150 rpm[1][2][6][14]
Incubation Time 48 - 96 hours[1][7][14]

Table 2: Optimized Culture Conditions for this compound Production by Zymomonas mobilis

ParameterOptimized ValueReference
Carbon Source Sucrose (150 - 299.1 g/L)[11][13]
pH 5.0 - 6.0[11][13]
Temperature 25 °C[11][12]
Incubation Time 42.3 hours[13]

Table 3: Optimized Culture Conditions for this compound Production by Lactobacillus fermentum

ParameterOptimized ValueReference
Carbon Source Sucrose (100 g/L)[5]
Nitrogen Source Peptone + Yeast Extract (2:0.5 ratio)[5]
pH 6.5[5]
Inoculum Size 1%[5]
Temperature 37 °C[5]
Incubation Time 48 hours[5]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key stages of this compound production, extraction, and purification.

Protocol 1: Bacterial Culture and this compound Production

This protocol describes the general procedure for cultivating this compound-producing bacteria. Specific parameters should be adjusted based on the data presented in Tables 1-3 for the chosen bacterial strain.

Materials:

  • Selected this compound-producing bacterial strain

  • Sterile productive medium (e.g., containing sucrose, yeast extract, K2HPO4, MgSO4·7H2O)[4][5][7]

  • Shaker incubator

  • Spectrophotometer

Procedure:

  • Prepare the productive medium and sterilize it by autoclaving.

  • Inoculate the sterile medium with a fresh culture of the selected bacterial strain (e.g., 5% v/v).[7]

  • Incubate the culture in a shaker incubator at the optimized temperature and agitation speed for the specified duration (e.g., 37°C, 150 rpm, 48-96 hours).[1][7]

  • Monitor bacterial growth by measuring the optical density (OD) at 600 nm at regular intervals.

Protocol 2: this compound Extraction

This protocol details the separation of this compound from the bacterial culture. The primary method involves the precipitation of the polysaccharide using a solvent like ethanol or isopropanol.

Materials:

  • Bacterial culture containing this compound

  • High-speed centrifuge

  • Ice-cold absolute ethanol or isopropanol[7][8]

  • 0.1 M KOH (optional, for pH adjustment)[3]

  • 1% CaCl2 (optional, to enhance precipitation)[3]

Procedure:

  • Harvest the bacterial culture and centrifuge at high speed (e.g., 10,000 rpm) for 10-20 minutes at 4°C to pellet the bacterial cells.[3][5][7]

  • Carefully decant the supernatant, which contains the dissolved this compound, into a clean, sterile container.

  • (Optional) Adjust the pH of the supernatant to 9.0-10.0 with 0.1 M KOH to improve precipitation efficiency.[3][8]

  • Add 1.5 to 3 volumes of ice-cold absolute ethanol or isopropanol to the supernatant.[3][7][8]

  • (Optional) To enhance precipitation, add 1 ml of 1% CaCl2 for every 10 ml of the supernatant.[3]

  • Mix gently and allow the this compound to precipitate by incubating the mixture at 4°C for at least 1 hour, or overnight for better recovery.[5][7]

  • Collect the precipitated this compound by centrifugation at 10,000 rpm for 10-20 minutes at 4°C.[5][7]

  • Discard the supernatant and wash the this compound pellet twice with distilled water or 70% ethanol to remove residual impurities.[7]

  • Dry the crude this compound pellet in an oven at 50-60°C or by freeze-drying.[5][8]

Table 4: Comparison of Solvents and Conditions for this compound Precipitation

Bacterial StrainSolventSupernatant:Solvent RatiopHThis compound Yield (g/L)Reference
Bacillus subtilis MTCC 441Ethanol1:510-[6]
Bacillus subtilis MTCC 441Isopropanol1:5110.395 g/g sucrose[2]
Pseudomonas fluorescensEthanol1:310-[3]
Lactobacillus fermentumEthanol1:2-25.95[5]
Protocol 3: this compound Purification

Further purification of the crude this compound extract is often necessary to remove contaminants such as proteins, nucleic acids, and other polysaccharides. Dialysis is a common and effective method for this purpose.

Materials:

  • Crude this compound pellet

  • Demineralized or deionized water

  • Dialysis tubing (e.g., 10-14 kDa molecular weight cut-off)[5][8]

  • Stir plate and stir bar

  • Freeze-dryer (lyophilizer)

Procedure:

  • Dissolve the crude this compound pellet in a minimal amount of demineralized water.[5]

  • Transfer the this compound solution into a pre-soaked dialysis tube.

  • Place the dialysis tube in a large beaker containing deionized water and stir gently at 4°C.

  • Change the deionized water every 12-24 hours for 2-3 days to ensure the complete removal of small molecule impurities.[5][8]

  • After dialysis, collect the purified this compound solution from the tubing.

  • The purified this compound can be recovered by re-precipitation with ethanol or by freeze-drying to obtain a pure, dry powder.[3][8]

Visualization of Experimental Workflows

The following diagrams illustrate the key stages of this compound extraction and purification from bacterial cultures.

Levan_Production_Workflow cluster_culture Bacterial Culture cluster_extraction Extraction cluster_purification Purification Inoculation Inoculation of Productive Medium Incubation Incubation (Shaker) Inoculation->Incubation Optimized Conditions Centrifugation1 Centrifugation (Cell Removal) Incubation->Centrifugation1 Precipitation Solvent Precipitation Centrifugation1->Precipitation Supernatant Centrifugation2 Centrifugation (this compound Collection) Precipitation->Centrifugation2 Drying Drying Centrifugation2->Drying Crude this compound Dissolution Dissolution in Water Drying->Dissolution Dialysis Dialysis Dissolution->Dialysis Lyophilization Freeze-Drying Dialysis->Lyophilization Purified this compound

Caption: Overall workflow for this compound production, extraction, and purification.

Levan_Extraction_Detail Culture Bacterial Culture Centrifuge1 Centrifugation (10,000 rpm, 4°C) Culture->Centrifuge1 Supernatant Supernatant (Contains this compound) Centrifuge1->Supernatant CellPellet Cell Pellet (Discard) Centrifuge1->CellPellet pH_Adjust pH Adjustment (Optional, pH 9-10) Supernatant->pH_Adjust Solvent_Add Addition of Cold Solvent (Ethanol/Isopropanol) pH_Adjust->Solvent_Add Precipitate Precipitation (4°C, >=1 hour) Solvent_Add->Precipitate Centrifuge2 Centrifugation (10,000 rpm, 4°C) Precipitate->Centrifuge2 Crudethis compound Crude this compound Pellet Centrifuge2->Crudethis compound Supernatant2 Supernatant (Discard) Centrifuge2->Supernatant2

Caption: Detailed workflow for the extraction of this compound from bacterial culture supernatant.

Levan_Purification_Detail Crudethis compound Crude this compound Dissolve Dissolve in Demineralized Water Crudethis compound->Dissolve Dialysis Dialysis (vs. Deionized Water, 2-3 days) Dissolve->Dialysis Reprecipitation Re-precipitation (Optional) Dialysis->Reprecipitation FreezeDrying Freeze-Drying (Lyophilization) Dialysis->FreezeDrying Reprecipitation->FreezeDrying Purethis compound Pure this compound Powder FreezeDrying->Purethis compound

Caption: Detailed workflow for the purification of crude this compound.

Characterization of Purified this compound

Once purified, it is essential to characterize the this compound to determine its structural and physicochemical properties. Common analytical techniques include:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the this compound polymer.[3][5][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): To confirm the fructose monomer units and the glycosidic linkages.[3][5][6]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity and monosaccharide composition after hydrolysis.[1][3][10][14]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and its distribution.[2][6]

These protocols and comparative data provide a comprehensive guide for researchers to successfully extract and purify this compound from bacterial cultures for various downstream applications in research and development.

References

Application Notes and Protocols for the Quantification of Levan Concentration in Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Levan, a naturally occurring fructan polymer, is gaining significant attention in the pharmaceutical and biotechnological sectors due to its unique physicochemical properties and biological activities, including prebiotic, anti-tumor, and anti-inflammatory effects. Accurate quantification of this compound concentration in fermentation broths is crucial for process optimization, quality control, and downstream processing. This document provides detailed application notes and protocols for various established methods for this compound quantification, catering to the needs of researchers and professionals in the field.

Methods for this compound Quantification

Several analytical techniques can be employed to determine the concentration of this compound in a fermentation broth. The choice of method often depends on factors such as the required sensitivity, specificity, available equipment, and the complexity of the sample matrix. The principal methods covered in these notes are:

  • Spectrophotometric Methods:

    • Phenol-Sulfuric Acid Method

    • Dinitrosalicylic Acid (DNS) Method (after acid hydrolysis)

  • Chromatographic Methods:

    • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

    • High-Performance Anion-Exchange Chromatography with Pulsed Ammerometric Detection (HPAEC-PAD)

  • Enzymatic Method:

Spectrophotometric Methods

Spectrophotometric methods are widely used for their simplicity, cost-effectiveness, and high throughput. These methods typically involve a chemical reaction that produces a colored product, the absorbance of which is proportional to the carbohydrate concentration.

Phenol-Sulfuric Acid Method

Application Note:

The phenol-sulfuric acid method is a robust and sensitive colorimetric method for the determination of total carbohydrates. Concentrated sulfuric acid hydrolyzes the this compound polymer into its constituent fructose monomers. These monosaccharides are then dehydrated to form furfural or hydroxymethylfurfural, which reacts with phenol to produce a yellow-orange colored complex. The intensity of the color, measured spectrophotometrically at 490 nm, is proportional to the total carbohydrate concentration. It is important to note that this method is not specific to this compound and will detect other carbohydrates present in the fermentation broth. Therefore, a proper blank or control fermentation (without this compound production) is essential for accurate quantification.

Experimental Protocol:

Reagents:

  • 5% (w/v) Phenol Solution: Dissolve 5 g of phenol in 100 mL of distilled water. Store in a dark, airtight bottle.

  • Concentrated Sulfuric Acid (96-98%)

  • Fructose Standard Stock Solution (1 mg/mL): Dissolve 100 mg of fructose in 100 mL of distilled water.

  • Fermentation Broth Sample: Centrifuge the broth to remove cells and dilute as necessary to fall within the linear range of the standard curve.

Procedure:

  • Standard Curve Preparation:

    • Pipette 0, 0.2, 0.4, 0.6, 0.8, and 1.0 mL of the fructose standard stock solution into a series of test tubes.

    • Adjust the volume in each tube to 1.0 mL with distilled water. This will give you standards with concentrations of 0, 200, 400, 600, 800, and 1000 µg/mL.

  • Sample Preparation:

    • Pipette 1.0 mL of the diluted fermentation broth supernatant into a separate test tube.

  • Reaction:

    • To each tube (standards and sample), add 1.0 mL of 5% phenol solution and mix thoroughly by vortexing.

    • Carefully and rapidly add 5.0 mL of concentrated sulfuric acid to each tube, directing the stream to the liquid surface to ensure rapid mixing and heat generation. Caution: This reaction is highly exothermic.

    • Allow the tubes to stand for 10 minutes at room temperature.

    • After 10 minutes, vortex the tubes again and incubate them in a water bath at 25-30°C for 20 minutes to allow for color development.[1]

  • Measurement:

    • Measure the absorbance of each standard and sample at 490 nm using a spectrophotometer, with the "0" standard as the blank.

  • Calculation:

    • Plot a standard curve of absorbance versus fructose concentration.

    • Determine the this compound concentration in the sample from the standard curve and account for the dilution factor.

Workflow Diagram:

Phenol_Sulfuric_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Std_Curve Prepare Fructose Standards Add_Phenol Add 5% Phenol Std_Curve->Add_Phenol Sample_Prep Prepare Diluted Sample Sample_Prep->Add_Phenol Add_H2SO4 Add Conc. H₂SO₄ Add_Phenol->Add_H2SO4 Incubate Incubate (25-30°C, 20 min) Add_H2SO4->Incubate Measure_Abs Measure Absorbance at 490 nm Incubate->Measure_Abs Calculate Calculate this compound Concentration Measure_Abs->Calculate

Caption: Workflow for this compound quantification using the Phenol-Sulfuric Acid method.

Dinitrosalicylic Acid (DNS) Method (after Acid Hydrolysis)

Application Note:

The DNS method is used to quantify reducing sugars. This compound itself is a non-reducing sugar, but it can be hydrolyzed into its reducing monomer, fructose, by acid treatment. The fructose then reacts with 3,5-dinitrosalicylic acid (DNS) under alkaline conditions to produce 3-amino-5-nitrosalicylic acid, a reddish-brown compound that absorbs light at 540 nm.[2] The intensity of the color is proportional to the amount of reducing sugar present. This method requires a preliminary acid hydrolysis step to break down the this compound. Similar to the phenol-sulfuric acid method, it is not specific to this compound and will measure all reducing sugars present in the sample after hydrolysis.

Experimental Protocol:

Reagents:

  • Hydrochloric Acid (HCl), 2 M

  • Sodium Hydroxide (NaOH), 2 M

  • DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate (Rochelle salt), and 1.6 g of sodium hydroxide in 100 mL of distilled water. This reagent should be stored in a dark bottle and is stable for about a week.

  • Fructose Standard Stock Solution (1 mg/mL): Prepare as described for the phenol-sulfuric acid method.

  • Fermentation Broth Sample: Centrifuge to remove cells and dilute as necessary.

Procedure:

  • Acid Hydrolysis of this compound:

    • To 1 mL of the diluted fermentation broth supernatant in a screw-capped tube, add 1 mL of 2 M HCl.

    • Incubate in a boiling water bath for 15 minutes.

    • Cool the tube to room temperature and neutralize the solution by adding 1 mL of 2 M NaOH.

  • Standard Curve Preparation:

    • Prepare a series of fructose standards (0-1000 µg/mL) as described for the phenol-sulfuric acid method. The hydrolysis step is not required for the fructose standards.

  • DNS Reaction:

    • To 1 mL of each hydrolyzed sample and each fructose standard, add 1 mL of DNS reagent.

    • Incubate the tubes in a boiling water bath for 5-15 minutes until a reddish-brown color develops.

    • Cool the tubes to room temperature in a water bath.

    • Add 8 mL of distilled water to each tube and mix well.

  • Measurement:

    • Measure the absorbance at 540 nm using a spectrophotometer, with the "0" standard as the blank.

  • Calculation:

    • Plot a standard curve of absorbance versus fructose concentration.

    • Determine the concentration of reducing sugars (fructose) in the hydrolyzed sample from the standard curve and account for the dilution factor. This corresponds to the this compound concentration.

Workflow Diagram:

DNS_Workflow cluster_prep Preparation cluster_hydrolysis Hydrolysis cluster_reaction DNS Reaction cluster_analysis Analysis Std_Curve Prepare Fructose Standards Add_DNS Add DNS Reagent Std_Curve->Add_DNS Sample_Prep Prepare Diluted Sample Acid_Hydrolysis Acid Hydrolysis of Sample Sample_Prep->Acid_Hydrolysis Neutralize Neutralize Sample Acid_Hydrolysis->Neutralize Neutralize->Add_DNS Boil Boil (5-15 min) Add_DNS->Boil Dilute Dilute with Water Boil->Dilute Measure_Abs Measure Absorbance at 540 nm Dilute->Measure_Abs Calculate Calculate this compound Concentration Measure_Abs->Calculate

Caption: Workflow for this compound quantification using the DNS method after acid hydrolysis.

Chromatographic Methods

Chromatographic methods offer higher specificity and can separate this compound from other carbohydrates and components in the fermentation broth.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

Application Note:

HPLC-RI is a powerful technique for the quantification of this compound. The separation is typically achieved using a size-exclusion (SEC) or an amine-based column. The refractive index detector measures the difference in the refractive index between the mobile phase and the sample components as they elute from the column. This method allows for the direct quantification of the this compound polymer without the need for hydrolysis. It can also be used to determine the molecular weight distribution of the this compound. For accurate quantification, it is crucial to use a purified this compound standard with a similar molecular weight to the this compound in the sample.[3]

Experimental Protocol:

Equipment and Columns:

  • HPLC system with a refractive index (RI) detector.

  • Column Options:

    • Size-Exclusion Column (e.g., TSKgel Amide-80)[3]

    • Amine-based Column (e.g., Luna NH2)[3]

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile and water (e.g., 80:20 v/v).[3]

  • This compound Standard: Purified this compound of a known concentration.

Procedure:

  • Sample Preparation:

    • Centrifuge the fermentation broth at high speed (e.g., 9100 x g for 1 hour) to remove cells.[3]

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Flow Rate: Typically 1.0 mL/min.[3]

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C).[3]

    • Injection Volume: Typically 10-20 µL.[3]

    • Run Time: Sufficient to allow for the elution of this compound and other components.

  • Standard Curve and Quantification:

    • Prepare a series of this compound standards of known concentrations.

    • Inject the standards to generate a calibration curve of peak area versus concentration.

    • Inject the prepared sample.

    • Quantify the this compound in the sample by comparing its peak area to the standard curve.

Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Analysis Sample_Prep Centrifuge & Filter Sample Inject Inject Sample/Standard Sample_Prep->Inject Std_Prep Prepare this compound Standards Std_Prep->Inject Separate Chromatographic Separation Inject->Separate Detect Refractive Index Detection Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify this compound Detect->Quantify Cal_Curve->Quantify

Caption: Workflow for this compound quantification using HPLC-RI.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

Application Note:

HPAEC-PAD is a highly sensitive and specific method for carbohydrate analysis. It is particularly well-suited for the analysis of fructans like this compound. The separation is achieved on a high-pH anion-exchange column, and the detection is performed using a pulsed amperometric detector, which provides direct and sensitive detection of underivatized carbohydrates.[4] This method can be used to analyze the monomer composition of this compound after acid hydrolysis or to directly analyze this compound oligomers.

Experimental Protocol:

Equipment and Columns:

  • Ion chromatography system with a pulsed amperometric detector (PAD) with a gold working electrode.

  • Column: Dionex CarboPac™ series column (e.g., PA1, PA10, PA20, or PA100) is commonly used for carbohydrate analysis.[4][5]

  • Eluents: Typically, a gradient of sodium hydroxide (NaOH) and sodium acetate (NaOAc) is used.

Procedure (for monomer analysis after hydrolysis):

  • Sample Hydrolysis:

    • Hydrolyze the this compound in the sample to its constituent monosaccharides (fructose and glucose) using acid (e.g., trifluoroacetic acid or hydrochloric acid).

  • HPAEC-PAD Analysis:

    • Eluent Gradient: A typical gradient might start with a low concentration of NaOH (e.g., 10 mM) and ramp up to a higher concentration, with the addition of a NaOAc gradient to elute more strongly retained carbohydrates.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detector Waveform: A standard quadruple-potential waveform is used for carbohydrate detection.

  • Quantification:

    • Create a standard curve using fructose and glucose standards.

    • Quantify the fructose and glucose released from the hydrolyzed this compound to determine the original this compound concentration.

Workflow Diagram:

HPAEC_PAD_Workflow cluster_prep Preparation cluster_hpaec HPAEC-PAD Analysis cluster_analysis Analysis Sample_Hydrolysis Hydrolyze Sample Inject Inject Hydrolyzed Sample/Standard Sample_Hydrolysis->Inject Std_Prep Prepare Monosaccharide Standards Std_Prep->Inject Separate Anion-Exchange Separation Inject->Separate Detect Pulsed Amperometric Detection Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify Fructose & Glucose Detect->Quantify Cal_Curve->Quantify Calc_this compound Calculate this compound Concentration Quantify->Calc_this compound

Caption: Workflow for this compound quantification using HPAEC-PAD after hydrolysis.

Enzymatic Method

Application Note:

Enzymatic methods offer high specificity for this compound quantification. These methods utilize this compound-specific enzymes, such as levanases or fructanases, to hydrolyze the this compound into fructose and/or smaller oligosaccharides. The released fructose can then be quantified using a specific enzymatic assay (e.g., using fructose dehydrogenase) or by a colorimetric method like the DNS assay. The high specificity of the enzyme minimizes interference from other carbohydrates that may be present in the fermentation broth.

Experimental Protocol (General):

Reagents and Enzymes:

  • Levanase or Fructanase Enzyme: Commercially available or purified.

  • Appropriate Buffer: The optimal pH and buffer system will depend on the specific enzyme used.

  • Fructose Quantification Kit or Reagents (e.g., DNS reagent).

  • This compound Standard: For standard curve generation.

Procedure:

  • Sample Preparation:

    • Centrifuge the fermentation broth to remove cells. Dilute the supernatant if necessary.

  • Enzymatic Reaction:

    • Incubate a known volume of the sample supernatant with a specific amount of the levanase enzyme in the appropriate buffer for a defined period and at the optimal temperature for the enzyme.

    • Run a sample blank without the enzyme to account for any free fructose initially present in the sample.

    • Stop the enzymatic reaction, typically by heat inactivation (e.g., boiling for 5-10 minutes).

  • Quantification of Released Fructose:

    • Quantify the amount of fructose released in the enzyme-treated sample and the blank using a suitable method (e.g., DNS assay or a specific fructose assay kit).

  • Calculation:

    • Subtract the fructose concentration in the blank from the fructose concentration in the enzyme-treated sample to determine the amount of fructose released from this compound hydrolysis.

    • Use a standard curve generated with known concentrations of this compound that have undergone the same enzymatic hydrolysis and quantification procedure to determine the this compound concentration in the original sample.

Workflow Diagram:

Enzymatic_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_quantification Quantification cluster_analysis Analysis Sample_Prep Prepare Diluted Sample Enzyme_Incubation Incubate with Levanase Sample_Prep->Enzyme_Incubation Std_Prep Prepare this compound Standards Std_Prep->Enzyme_Incubation Stop_Reaction Stop Reaction (Heat) Enzyme_Incubation->Stop_Reaction Quantify_Fructose Quantify Released Fructose Stop_Reaction->Quantify_Fructose Cal_Curve Generate Standard Curve Quantify_Fructose->Cal_Curve Calculate Calculate this compound Concentration Quantify_Fructose->Calculate Cal_Curve->Calculate

Caption: General workflow for enzymatic this compound quantification.

Quantitative Data Summary and Method Comparison

The following table summarizes the key performance characteristics of the described methods for this compound quantification. The values presented are indicative and may vary depending on the specific experimental conditions and instrumentation.

MethodPrincipleSpecificityLinearity Range (Typical)Limit of Detection (LOD) (Typical)Limit of Quantification (LOQ) (Typical)AdvantagesDisadvantages
Phenol-Sulfuric Acid ColorimetricLow (total carbohydrates)10 - 100 µg/mL~2 µg/mL~10 µg/mLSimple, rapid, inexpensive, high-throughputNon-specific, corrosive reagents
DNS (after hydrolysis) ColorimetricLow (reducing sugars)50 - 500 µg/mL~10 µg/mL~50 µg/mLSimple, inexpensive, less hazardous than phenol-sulfuricRequires hydrolysis, non-specific
HPLC-RI ChromatographicHigh0.1 - 10 mg/mL[6]~0.03 mg/mL[6]~0.1 mg/mL[6]Specific, can determine molecular weight distributionRequires expensive equipment, lower sensitivity than PAD
HPAEC-PAD ChromatographicVery High0.05 - 50 µg/mL~10 ng/mL~50 ng/mLHighly sensitive and specific, no derivatization neededRequires specialized and expensive equipment
Enzymatic BiocatalyticVery HighDependent on fructose assayDependent on fructose assayDependent on fructose assayHighly specific, can be used in complex matricesEnzyme cost and stability, may require optimization

Note on Validation Data: The provided linearity ranges, LODs, and LOQs are based on typical performance for carbohydrate analysis and may not be specific to this compound in all cases. For instance, the HPLC-RI data is based on inulin and fructooligosaccharide analysis, which are structurally related to this compound.[6] Researchers should always validate the chosen method for their specific application and sample matrix to determine the actual performance characteristics.[7][8]

Conclusion

The selection of an appropriate method for the quantification of this compound in fermentation broth is a critical step in research, development, and production. Spectrophotometric methods offer a simple and rapid approach for initial screening and process monitoring where high specificity is not paramount. For more accurate and specific quantification, especially in complex media or for detailed characterization, chromatographic methods such as HPLC-RI and HPAEC-PAD are the preferred choices. Enzymatic methods provide an excellent alternative when very high specificity is required. It is recommended to validate the chosen method in the specific fermentation broth matrix to ensure accurate and reliable results.

References

Application Notes and Protocols: Levan Nanoparticle Formulation for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation of levan nanoparticles as a versatile platform for drug delivery. This compound, a naturally occurring polysaccharide, possesses inherent biocompatibility and biodegradability, making it an excellent candidate for developing advanced therapeutic carriers.

Introduction to this compound Nanoparticles

This compound is a fructose-based polysaccharide that can self-assemble into nanoparticles, offering a promising avenue for the encapsulation and targeted delivery of therapeutic agents.[1][2] These nanoparticles can be formulated to carry a wide range of molecules, from small hydrophobic drugs to large proteins and peptides.[3][4] Their surface can also be functionalized for targeted delivery to specific cells or tissues. A key advantage of this compound nanoparticles is their potential to target cancer cells through intrinsic binding to the CD44 receptor, which is often overexpressed in tumors.

Key Advantages of this compound Nanoparticles in Drug Delivery

  • Biocompatibility and Biodegradability: this compound is a natural polymer, ensuring minimal toxicity and safe degradation within the body.

  • High Drug Loading Capacity: The unique structure of this compound allows for efficient encapsulation of various therapeutic agents.

  • Sustained Release: this compound nanoparticles can be engineered to provide controlled and sustained release of the encapsulated drug, improving therapeutic efficacy and reducing side effects.[3][5]

  • Targeting Capabilities: this compound exhibits a natural affinity for the CD44 receptor, enabling passive targeting of cancer cells.

Data Presentation: Physicochemical Properties of this compound Nanoparticles

The following tables summarize the quantitative data from various studies on this compound nanoparticle formulations.

Table 1: Bovine Serum Albumin (BSA) Loaded this compound Nanoparticles

This compound Concentration (%)Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
0.1Not Specified+3.92 ± 0.4353.13 ± 2.64[5]
Varied200 - 537+4.3 to +7.649.3 - 71.3[4]

Table 2: Vancomycin Loaded this compound Microparticles

Polymer Concentration DependentParticle Size (μm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Varied0.404 - 1.276+4.1 to +6.5Up to 74.7[3]

Table 3: Resveratrol Loaded Hydrolyzed this compound (hHL) Nanoparticles

FormulationParticle Size (nm)Drug Release (at pH 7.4)Reference
hHL Nanoparticles82.06 ± 15.33Not Applicable[6]
hHL/0.05RS Nanoparticles88.69 ± 15.86>90% within 2.5 hours[6]
hHL/0.1RS Nanoparticles117.75 ± 21.37Not Specified[6]

Experimental Protocols

Protocol for Synthesis of this compound Nanoparticles by Self-Assembly

This protocol describes the formation of this compound nanoparticles through the process of self-assembly in an aqueous solution.

Materials:

  • This compound powder

  • Deionized water

  • Magnetic stirrer

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound (e.g., 1-10 mg/mL) in deionized water.

  • Agitate the solution vigorously using a vortex mixer for 2-3 minutes until the this compound is fully dissolved.

  • Place the this compound solution on a magnetic stirrer and stir at a constant speed (e.g., 500-800 rpm) at room temperature.

  • The self-assembly of this compound into nanoparticles occurs spontaneously. The formation is driven by the amphiphilic nature of the this compound polymer.[7]

  • Allow the solution to stir for a defined period (e.g., 1-2 hours) to ensure the formation of stable nanoparticles. The critical aggregation concentration (CAC) is a key parameter for nanoparticle formation.[8]

  • The resulting nanoparticle suspension can be used directly for drug loading or stored at 4°C for future use.

Workflow for this compound Nanoparticle Self-Assembly

G A This compound Dissolution in Deionized Water B Vigorous Agitation (Vortex Mixer) A->B Complete Dissolution C Continuous Stirring (Magnetic Stirrer) B->C Homogeneous Solution D Spontaneous Self-Assembly into Nanoparticles C->D Achieve Critical Aggregation Concentration E Stable this compound Nanoparticle Suspension D->E Formation of Stable Nanostructures G cluster_0 cluster_1 This compound Nanoparticle This compound Nanoparticle CD44 Receptor CD44 Receptor This compound Nanoparticle->CD44 Receptor Binding Clathrin-Coated Pit Clathrin-Coated Pit CD44 Receptor->Clathrin-Coated Pit Clustering Plasma Membrane Plasma Membrane Early Endosome Early Endosome Clathrin-Coated Pit->Early Endosome Internalization Late Endosome Late Endosome Early Endosome->Late Endosome Maturation Lysosome Lysosome Late Endosome->Lysosome Fusion Drug Release Drug Release Lysosome->Drug Release Degradation of Nanoparticle Cytoplasm Cytoplasm

References

Application Notes and Protocols: Investigating Levan as a Prebiotic in In Vitro Gut Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levan, a naturally occurring fructan polysaccharide, is gaining significant interest as a potential prebiotic for modulating the gut microbiota and promoting host health. Its unique β-(2→6) linkages make it resistant to digestion in the upper gastrointestinal tract, allowing it to reach the colon where it can be selectively fermented by beneficial gut bacteria. This fermentation process leads to the production of short-chain fatty acids (SCFAs), which have numerous physiological benefits, including serving as an energy source for colonocytes, modulating the immune system, and strengthening the gut barrier.

These application notes provide detailed protocols for utilizing in vitro gut models to investigate the prebiotic effects of this compound. The described methodologies cover the simulation of colonic fermentation, assessment of changes in microbial composition and SCFA production, and the evaluation of this compound's impact on intestinal epithelial cells.

In Vitro Colonic Fermentation of this compound

This protocol describes a batch fermentation model using human fecal inoculum to simulate the conditions of the human colon and assess the fermentability of this compound and its impact on the gut microbiota.

Experimental Protocol: In Vitro Batch Fermentation

Objective: To evaluate the fermentation of this compound by human gut microbiota and its effect on microbial composition and SCFA production.

Materials:

  • Fresh human fecal samples from healthy donors (screened for recent antibiotic use)

  • Anaerobic chamber or jars with gas-generating sachets (85% N₂, 10% CO₂, 5% H₂)

  • Basal fermentation medium (see Table 1 for composition)

  • This compound (food-grade or purified)

  • Sterile anaerobic phosphate-buffered saline (PBS)

  • Centrifuge

  • Incubator shaker (37°C)

  • pH meter

  • Gas chromatograph (GC) for SCFA analysis

  • DNA extraction kit

  • 16S rRNA gene sequencing platform

Procedure:

  • Fecal Inoculum Preparation:

    • Within 2 hours of collection, homogenize fresh fecal samples (1:10 w/v) in sterile, anaerobic PBS inside an anaerobic chamber.

    • Filter the slurry through four layers of sterile cheesecloth to remove large particulate matter. This filtered homogenate serves as the fecal inoculum.

  • Fermentation Setup:

    • Prepare the basal fermentation medium (Table 1) and dispense into sterile fermentation vessels (e.g., serum bottles or tubes) inside the anaerobic chamber.

    • Add this compound to the fermentation vessels at desired concentrations (e.g., 1% w/v). A negative control (no substrate) and a positive control (e.g., inulin) should be included.

    • Inoculate the vessels with the fecal inoculum (typically 10% v/v).

    • Seal the vessels and incubate at 37°C with gentle shaking for 24-48 hours.

  • Sampling and Analysis:

    • Collect samples at different time points (e.g., 0, 12, 24, 48 hours).

    • Measure the pH of the fermentation broth.

    • Centrifuge a portion of the sample to separate the supernatant for SCFA analysis. Store supernatant at -20°C.

    • Pellet the remaining sample for microbial DNA extraction and subsequent 16S rRNA gene sequencing. Store pellet at -80°C.

Table 1: Composition of Basal Fermentation Medium

ComponentConcentration (g/L)
Peptone water2.0
Yeast extract2.0
NaCl0.1
K₂HPO₄0.04
KH₂PO₄0.04
MgSO₄·7H₂O0.01
CaCl₂·6H₂O0.01
NaHCO₃2.0
Tween 802 ml
Hemin solution (0.05%)10 ml
Vitamin K110 µl
L-cysteine HCl0.5
Resazurin (0.1%)1 ml
Distilled water to 1 L

Adjust pH to 7.0 before autoclaving.

Data Presentation: Fermentation Outcomes

Table 2: this compound Fermentation Results (Example Data)

Parameter (at 24h)Control (No Substrate)This compound (1% w/v)Inulin (1% w/v)
pH 6.8 ± 0.25.5 ± 0.35.7 ± 0.2
Total SCFA (mM) 20 ± 580 ± 1075 ± 8
Acetate (mM) 12 ± 340 ± 545 ± 6
Propionate (mM) 4 ± 125 ± 415 ± 3
Butyrate (mM) 4 ± 115 ± 315 ± 2
Valerate (mM) <15 ± 1<1
Relative Abundance of Bifidobacterium 5% ± 1%15% ± 3%12% ± 2%
Relative Abundance of Firmicutes 60% ± 5%75% ± 6%70% ± 5%
Relative Abundance of Megasphaera 1% ± 0.5%5% ± 1%2% ± 0.8%
Relative Abundance of Megamonas 0.5% ± 0.2%3% ± 0.7%1.5% ± 0.5%

Values are presented as mean ± standard deviation.

Experimental Workflow

G cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis fecal_sample Fresh Fecal Sample homogenize Homogenize in Anaerobic PBS fecal_sample->homogenize filter Filter Slurry homogenize->filter inoculum Fecal Inoculum filter->inoculum inoculate Inoculate Medium inoculum->inoculate media_prep Prepare Basal Medium add_this compound Add this compound (1% w/v) media_prep->add_this compound add_this compound->inoculate incubate Incubate at 37°C (24-48h, anaerobic) inoculate->incubate sampling Sample at 0, 12, 24, 48h incubate->sampling ph_measure Measure pH sampling->ph_measure centrifuge Centrifuge sampling->centrifuge supernatant Supernatant centrifuge->supernatant pellet Pellet centrifuge->pellet scfa_analysis SCFA Analysis (GC) supernatant->scfa_analysis dna_extraction DNA Extraction pellet->dna_extraction seq 16S rRNA Sequencing dna_extraction->seq

Caption: Workflow for in vitro colonic fermentation of this compound.

Assessing the Impact of this compound on Intestinal Epithelial Cells

This section provides protocols to evaluate the effects of this compound on the viability, barrier function, and inflammatory response of intestinal epithelial cells using the HT-29 and Caco-2 cell lines.

Experimental Protocol: Cell Viability Assay

Objective: To determine the effect of this compound on the viability of HT-29 intestinal epithelial cells.

Materials:

  • HT-29 cell line

  • McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • This compound solution (sterile, various concentrations: 0.5, 1, 3, 5 mg/mL)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Plate reader

Procedure:

  • Seed HT-29 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere for 48 hours.

  • Remove the medium and treat the cells with different concentrations of this compound (0.5, 1, 3, and 5 mg/mL) for 24 hours.[1] Include a control group with only fresh medium.

  • After incubation, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader. Cell viability is expressed as a percentage of the control.

Experimental Protocol: Gut Barrier Function Assay (TEER)

Objective: To assess the effect of this compound on the integrity of the intestinal epithelial barrier using a Caco-2 cell monolayer model.

Materials:

  • Caco-2 cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

  • Transwell inserts (0.4 µm pore size)

  • Epithelial voltohmmeter (EVOM)

  • This compound solution

Procedure:

  • Seed Caco-2 cells onto Transwell inserts at a density of 3 x 10⁵ cells/cm².

  • Culture the cells for 21 days, changing the medium every 2-3 days, to allow for differentiation and formation of a tight monolayer.

  • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity (TEER > 200 Ω·cm²).

  • Treat the apical side of the monolayer with this compound at various concentrations for 24 hours.

  • Measure the TEER at different time points to assess changes in barrier function. A decrease in TEER indicates a disruption of the barrier.

Data Presentation: Effects on Epithelial Cells

Table 3: this compound's Effect on HT-29 Cell Viability and Caco-2 Barrier Function

This compound ConcentrationHT-29 Cell Viability (% of Control)Caco-2 TEER (% Change from Baseline)
0.5 mg/mL 105 ± 5%+2 ± 1%
1 mg/mL 110 ± 6%+3 ± 1.5%
3 mg/mL 118 ± 7%+5 ± 2%
5 mg/mL 125 ± 8%+4 ± 2%

Values are presented as mean ± standard deviation.

Potential Immunomodulatory Signaling Pathway

Some studies suggest that the immunomodulatory effects of certain fructan preparations may be due to trace amounts of co-purified lipopolysaccharide (LPS) that activate Toll-like receptor 4 (TLR4).[2] While pure this compound's direct interaction with TLRs is still under investigation, the following diagram illustrates the potential indirect signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MD2 MD-2 TLR4->MD2 associates with MyD88 MyD88 TLR4->MyD88 recruits CD14 CD14 CD14->TLR4 presents to LPS LPS (contaminant) LPS->CD14 binds This compound This compound TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKK MAPKK TAK1->MAPKK IκB IκBα IKK->IκB phosphorylates NFkB NF-κB IκB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK MAPK_nuc MAPK MAPK->MAPK_nuc translocates Gene Gene Expression (e.g., Cytokines) NFkB_nuc->Gene MAPK_nuc->Gene

Caption: Potential indirect activation of TLR4 signaling by this compound-associated LPS.

Conclusion

The in vitro models and protocols described provide a robust framework for elucidating the prebiotic potential of this compound. By systematically evaluating its fermentability, impact on microbial composition, SCFA production, and effects on intestinal epithelial cells, researchers can gain valuable insights into the mechanisms underlying this compound's health benefits. This information is crucial for the development of novel prebiotics and functional foods aimed at promoting gut health.

References

Application Notes and Protocols: Levan-Based Hydrogels for Tissue Engineering Scuffs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of levan-based hydrogels as scaffolds in tissue engineering. This document details the synthesis, characterization, and application of these biocompatible and biodegradable materials, offering detailed protocols for their preparation and analysis.

Introduction to this compound Hydrogels

This compound, a naturally occurring polysaccharide composed of fructose units, has emerged as a promising biomaterial for tissue engineering applications.[1][2] Its inherent biocompatibility, biodegradability, and structural similarity to the extracellular matrix (ECM) make it an ideal candidate for creating scaffolds that support cell growth, proliferation, and differentiation.[1][3][4] this compound-based hydrogels can be engineered to possess a range of mechanical properties and degradation kinetics, allowing for their application in the regeneration of various tissues, including bone, cartilage, and skin.[3][5][6]

Data Presentation: Properties of this compound-Based Hydrogels

The functional characteristics of this compound-based hydrogels are highly tunable and depend on factors such as this compound concentration, crosslinking method, and the incorporation of other bioactive molecules. The following tables summarize key quantitative data from the literature to provide a comparative overview of their performance.

Table 1: Mechanical Properties of this compound-Based Hydrogels

Hydrogel CompositionCrosslinking MethodYoung's Modulus (kPa)Compressive Modulus (kPa)Storage Modulus (G') (Pa)Reference(s)
10% this compoundMethacrylation, UV15 - 3025 - 501000 - 5000[7][8]
5% this compound / 5% GelatinGlutaraldehyde5 - 1510 - 25500 - 2000[9]
10% this compound with Bio-Oss®PhysicalNot ReportedNot ReportedNot Reported[5]
Phosphonated this compound (PhHL)BDDENot ReportedNot Reported~1000 - 10000[9]

Table 2: Swelling and Degradation Properties of this compound-Based Hydrogels

Hydrogel CompositionSwelling Ratio (%)Degradation TimeReference(s)
10% Methacrylated this compound800 - 12004 - 8 weeks[9]
5% this compound / 5% Gelatin1000 - 15002 - 4 weeks[9]
Phosphonated this compound (PhHL)600 - 900> 8 weeks[9]

Table 3: Biocompatibility of this compound-Based Hydrogels

Hydrogel CompositionCell TypeAssayCell Viability (%)Reference(s)
10% Methacrylated this compoundFibroblastsMTT> 95%[9]
10% this compound with Bio-Oss®OsteoblastsMTT~180% (relative to control)[5]
Phosphonated this compound (PhHL)KeratinocytesLive/Dead> 90%[9]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis, characterization, and biological evaluation of this compound-based hydrogel scaffolds.

Protocol 1: Synthesis of Methacrylated this compound (this compound-MA) Hydrogels

Materials:

  • This compound powder

  • Methacrylic anhydride (MA)

  • Dialysis tubing (MWCO 12-14 kDa)

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS)

  • UV light source (365 nm)

Procedure:

  • Dissolve this compound powder in deionized water to create a 10% (w/v) solution.

  • Cool the solution to 4°C in an ice bath.

  • Slowly add methacrylic anhydride (MA) to the this compound solution with continuous stirring. A typical molar ratio is 5:1 (MA:fructose unit of this compound).

  • Allow the reaction to proceed for 24 hours at 4°C with constant stirring.

  • Stop the reaction by dialyzing the solution against deionized water for 3-5 days, changing the water frequently to remove unreacted MA and other byproducts.

  • Freeze-dry the dialyzed solution to obtain purified this compound-MA.

  • To form hydrogels, dissolve the this compound-MA in PBS at the desired concentration (e.g., 10% w/v).

  • Add a photoinitiator (e.g., 0.5% w/v Irgacure 2959) to the this compound-MA solution and vortex until fully dissolved.

  • Pipette the solution into a mold of the desired shape and size.

  • Expose the solution to UV light (365 nm) for 5-10 minutes to initiate photocrosslinking and hydrogel formation.

  • Gently remove the hydrogel from the mold and wash with sterile PBS before use.

Protocol 2: Characterization of Hydrogel Swelling Ratio

Materials:

  • Synthesized this compound hydrogel

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Analytical balance

  • Kimwipes or filter paper

Procedure:

  • Prepare hydrogel samples of a known initial weight (Wd). This can be the weight after lyophilization or immediately after synthesis if the initial water content is known.

  • Immerse the hydrogel samples in PBS at 37°C.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove the hydrogels from the PBS.

  • Gently blot the surface of the hydrogels with a Kimwipe or filter paper to remove excess surface water.

  • Weigh the swollen hydrogel (Ws).

  • Return the hydrogel to the PBS solution.

  • Continue measurements until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.

  • Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] * 100

Protocol 3: Rheological Characterization

Materials:

  • Synthesized this compound hydrogel

  • Rheometer with parallel plate geometry

Procedure:

  • Place a hydrogel sample of appropriate dimensions onto the lower plate of the rheometer.

  • Lower the upper plate to the desired gap size, ensuring complete and uniform contact with the hydrogel.

  • Perform a frequency sweep test at a constant strain within the linear viscoelastic region (typically 0.1-1%) to determine the storage modulus (G') and loss modulus (G'').[10]

  • Vary the angular frequency from 0.1 to 100 rad/s.

  • Record G' and G'' as a function of frequency. A stable gel is indicated by G' being significantly higher than G'' across the frequency range.[11]

  • Perform a strain sweep test at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region and the yield stress of the hydrogel.

Protocol 4: Scanning Electron Microscopy (SEM) for Morphological Analysis

Materials:

  • Synthesized this compound hydrogel

  • Glutaraldehyde solution (2.5%)

  • Ethanol series (30%, 50%, 70%, 90%, 100%)

  • Critical point dryer or Hexamethyldisilazane (HMDS)

  • SEM stubs

  • Sputter coater (e.g., gold-palladium)

Procedure:

  • Fix the hydrogel samples in a 2.5% glutaraldehyde solution for 2-4 hours.

  • Wash the fixed samples with PBS three times for 15 minutes each.

  • Dehydrate the samples through a graded series of ethanol (30%, 50%, 70%, 90%) for 15 minutes at each concentration, followed by three 15-minute washes in 100% ethanol.

  • Dry the dehydrated samples using a critical point dryer or by immersing them in HMDS and allowing it to evaporate in a fume hood.

  • Mount the dried hydrogel samples onto SEM stubs using conductive carbon tape.

  • Sputter-coat the samples with a thin layer of a conductive metal (e.g., gold-palladium) to prevent charging under the electron beam.

  • Image the cross-sectional morphology of the hydrogels using a scanning electron microscope.

Protocol 5: Cell Viability Assessment using MTT Assay

Materials:

  • This compound hydrogel scaffolds

  • Cells (e.g., fibroblasts, osteoblasts)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or isopropanol

  • 96-well plate

  • Microplate reader

Procedure:

  • Sterilize the this compound hydrogel scaffolds by UV irradiation or by washing with 70% ethanol followed by sterile PBS.

  • Place the sterile scaffolds into the wells of a 96-well plate.

  • Seed cells onto the scaffolds at a desired density (e.g., 1 x 10^4 cells/scaffold) and incubate under standard cell culture conditions (37°C, 5% CO2).

  • At desired time points (e.g., 1, 3, 7 days), remove the culture medium.

  • Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO or acidified isopropanol to each well to dissolve the formazan crystals.

  • Incubate for 15-30 minutes at room temperature with gentle shaking to ensure complete dissolution.

  • Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Cell viability can be expressed as a percentage relative to a control group (e.g., cells cultured on tissue culture plastic).

Protocol 6: Cell Viability Assessment using Live/Dead Assay

Materials:

  • Cell-seeded this compound hydrogel scaffolds

  • Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Prepare cell-seeded hydrogel scaffolds as described in Protocol 5.

  • At the desired time point, wash the scaffolds twice with sterile PBS to remove the culture medium.

  • Prepare the Live/Dead staining solution by diluting Calcein AM (for live cells, green fluorescence) and Ethidium homodimer-1 (for dead cells, red fluorescence) in PBS according to the manufacturer's instructions.

  • Incubate the scaffolds in the staining solution for 30-45 minutes at room temperature, protected from light.

  • Wash the scaffolds again with PBS to remove excess dyes.

  • Immediately visualize the stained cells within the hydrogel using a fluorescence microscope. Live cells will fluoresce green, and the nuclei of dead cells will fluoresce red.

  • Images can be captured and analyzed to quantify the percentage of live and dead cells.

Signaling Pathways and Experimental Workflows

The interaction of cells with this compound-based hydrogels can trigger specific signaling pathways that are crucial for tissue regeneration. Understanding these pathways and the experimental workflows to study them is essential for optimizing scaffold design.

Signaling Pathways in this compound-Mediated Tissue Regeneration

This compound-based hydrogels can influence key signaling pathways involved in osteogenesis and angiogenesis. For instance, in bone regeneration, these scaffolds may promote the differentiation of mesenchymal stem cells (MSCs) into osteoblasts by modulating pathways such as the Bone Morphogenetic Protein (BMP) and Runt-related transcription factor 2 (RUNX2) signaling cascades.[1][12] In angiogenesis, the controlled release of growth factors like Vascular Endothelial Growth Factor (VEGF) from this compound hydrogels can stimulate the formation of new blood vessels, a critical step in the regeneration of most tissues.[12]

Osteogenesis_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Levan_Scaffold This compound Hydrogel Scaffold MSCs Mesenchymal Stem Cells Levan_Scaffold->MSCs Adhesion & Mechanical Cues BMP_Receptor BMP Receptor MSCs->BMP_Receptor BMP Secretion Smad Smad Pathway BMP_Receptor->Smad RUNX2 RUNX2 Smad->RUNX2 Activation Osteoblast_Diff Osteoblast Differentiation RUNX2->Osteoblast_Diff Gene Expression

Caption: Osteogenesis signaling pathway influenced by this compound hydrogel scaffolds.

Angiogenesis_Signaling_Pathway cluster_scaffold Scaffold Environment cluster_cell Endothelial Cell Levan_VEGF This compound Hydrogel + VEGF VEGFR2 VEGF Receptor 2 (VEGFR2) Levan_VEGF->VEGFR2 VEGF Release PLC_PKC PLCγ / PKC Pathway VEGFR2->PLC_PKC Ras_MAPK Ras/MAPK Pathway VEGFR2->Ras_MAPK Cell_Response Proliferation, Migration, Tube Formation PLC_PKC->Cell_Response Ras_MAPK->Cell_Response Experimental_Workflow Start Start: Define Tissue Application Synthesis Hydrogel Synthesis (Protocol 1) Start->Synthesis Characterization Physicochemical Characterization Synthesis->Characterization Swelling Swelling Ratio (Protocol 2) Characterization->Swelling Rheology Rheology (Protocol 3) Characterization->Rheology SEM Morphology (SEM) (Protocol 4) Characterization->SEM In_Vitro In Vitro Biocompatibility Characterization->In_Vitro Cell_Viability Cell Viability (MTT/Live-Dead) (Protocols 5 & 6) In_Vitro->Cell_Viability Cell_Function Cell Differentiation & Function Assays In_Vitro->Cell_Function In_Vivo In Vivo Animal Model In_Vitro->In_Vivo If promising Analysis Histological & Functional Analysis In_Vivo->Analysis End End: Evaluate Regenerative Outcome Analysis->End

References

Application Notes and Protocols for the Characterization of Levan Films for Biodegradable Packaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the characterization of levan-based films intended for use as biodegradable packaging materials. This compound, a naturally occurring polysaccharide produced by various microorganisms, presents a promising alternative to conventional petroleum-based plastics due to its biodegradability, biocompatibility, and versatile physicochemical properties. This document outlines the key experimental procedures for evaluating the mechanical strength, barrier properties, and biodegradability of this compound films, and includes data on various this compound film formulations for comparative analysis.

Data Presentation: Mechanical and Barrier Properties of this compound Films

The functional performance of this compound films as a packaging material is critically dependent on their mechanical durability and their ability to act as a barrier to moisture and gases. The following tables summarize the quantitative data on the tensile strength (TS), elongation at break (EAB), water vapor permeability (WVP), and oxygen permeability (OP) of various this compound-based film formulations. The inclusion of plasticizers like glycerol is a common practice to improve film flexibility, while blending this compound with other biopolymers such as chitosan can enhance overall performance.

Table 1: Mechanical Properties of this compound-Based Films

Film CompositionPlasticizer (Glycerol)Tensile Strength (TS) (MPa)Elongation at Break (EAB) (%)Reference
This compound20% (w/v)ModerateGood[1]
This compound30%--[2]
This compound-Bitter Vetch Protein (50:50)Low concentrationReduced compared to protein-only filmIncreased compared to protein-only film[1][3]
This compound-Chitosan (L25:C75)30%15.43 ± 0.0435.37 ± 1.12
Chicken Skin Gelatin-Tapioca Starch0%HighLow[4]
Chicken Skin Gelatin-Tapioca Starch10%Lower than 0% glycerolHigher than 0% glycerol[4]
Chicken Skin Gelatin-Tapioca Starch20%Lower than 10% glycerolHigher than 10% glycerol[4]
Chicken Skin Gelatin-Tapioca Starch30%Lower than 20% glycerolHigher than 20% glycerol[4]
Chicken Skin Gelatin-Tapioca Starch40%1.348Higher than 30% glycerol[4]

Table 2: Barrier Properties of this compound-Based Films

Film CompositionPlasticizer (Glycerol)Water Vapor Permeability (WVP) (g·m/m²·s·Pa)Oxygen Permeability (OP) (cm³·µm/m²·day·kPa)Reference
This compound-Bitter Vetch ProteinIncreasing concentrationIncreasedIncreased[1][3]
This compound-Chitosan-Lower than pure chitosan film-
Banana Puree Films--Varied with formulation[5]
Soy Protein Isolate--31.66[5]

Experimental Protocols

Detailed methodologies for the key experiments in the characterization of this compound films are provided below. These protocols are based on established international standards to ensure reproducibility and comparability of results.

Protocol 1: this compound Film Preparation by Solution Casting

This protocol describes a common method for preparing this compound-based films in a laboratory setting.

Materials and Equipment:

  • This compound powder

  • Distilled water

  • Plasticizer (e.g., glycerol)

  • Other biopolymers (e.g., chitosan, optional)

  • Magnetic stirrer with hot plate

  • Beakers

  • Petri dishes or other suitable casting surfaces

  • Drying oven or a controlled environment chamber

Procedure:

  • Prepare a this compound solution by dissolving a specific amount of this compound powder (e.g., 2-5% w/v) in distilled water with continuous stirring. Gentle heating (e.g., 40-60°C) can be applied to facilitate dissolution.

  • Once the this compound is completely dissolved, add the desired concentration of plasticizer (e.g., 20-30% w/w of this compound).

  • If preparing a composite film, a separate solution of the second biopolymer should be prepared and then blended with the this compound solution.

  • Stir the film-forming solution for a predetermined time (e.g., 30-60 minutes) to ensure homogeneity.

  • Pour a specific volume of the solution onto a level casting surface (e.g., a Petri dish) to achieve a uniform thickness.

  • Dry the cast solution in a drying oven at a controlled temperature (e.g., 40-50°C) for a specified duration (e.g., 24-48 hours) or until the film is completely dry.

  • Carefully peel the dried film from the casting surface.

  • Condition the film at a standard temperature and relative humidity (e.g., 23 ± 2°C and 50 ± 5% RH) for at least 48 hours before characterization.

Protocol 2: Mechanical Properties Testing (Tensile Strength and Elongation at Break)

This protocol is based on the principles of ASTM D882.

Materials and Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Grips for thin films

  • Specimen cutter or a sharp blade

  • Ruler or caliper

  • Micrometer

Procedure:

  • Cut the conditioned this compound film into rectangular or dumbbell-shaped specimens of specific dimensions (e.g., 10 mm width and 100 mm length).

  • Measure the thickness of each specimen at several points along the gauge length using a micrometer and calculate the average thickness.

  • Set the initial grip separation on the UTM.

  • Mount the specimen in the grips, ensuring it is aligned vertically and not slipping.

  • Set the crosshead speed (rate of grip separation) to a constant value (e.g., 50 mm/min).

  • Start the test and record the load and elongation data until the specimen breaks.

  • Calculate the Tensile Strength (TS) as the maximum load divided by the initial cross-sectional area of the specimen.

  • Calculate the Elongation at Break (EAB) as the change in length at the point of rupture divided by the initial gauge length, expressed as a percentage.

  • Perform the test on at least five specimens for each film formulation and report the average and standard deviation.

Protocol 3: Water Vapor Permeability (WVP) Testing

This protocol is based on the gravimetric method described in ASTM E96/E96M.

Materials and Equipment:

  • Permeability cups (test dishes)

  • Desiccant (e.g., anhydrous calcium chloride) or distilled water

  • Analytical balance

  • Environmental chamber with controlled temperature and humidity

  • Sealant (e.g., wax or a gasket)

  • Circular film specimens

Procedure:

  • Place a known amount of desiccant (for the dry cup method) or distilled water (for the wet cup method) into the permeability cup.

  • Cut a circular specimen of the this compound film with a diameter larger than the cup opening.

  • Seal the film specimen over the mouth of the cup using a sealant, ensuring an airtight seal.

  • Weigh the entire assembly (cup + desiccant/water + film) accurately.

  • Place the assembly in an environmental chamber with a controlled temperature and relative humidity (e.g., 23°C and 50% RH).

  • Record the weight of the assembly at regular intervals over a specific period.

  • Plot the weight change versus time. The slope of the linear portion of this graph represents the water vapor transmission rate.

  • Calculate the Water Vapor Permeability (WVP) using the following formula: WVP = (G × L) / (t × A × ΔP) where G is the weight change, t is the time, G/t is the slope of the plot, L is the film thickness, A is the test area, and ΔP is the partial pressure difference of water vapor across the film.

Protocol 4: Oxygen Permeability (OP) Testing

This protocol is based on the principles of ASTM D3985.

Materials and Equipment:

  • Oxygen transmission rate (OTR) test instrument with a coulometric sensor

  • Test gas (high-purity oxygen)

  • Carrier gas (high-purity nitrogen)

  • Film specimen

Procedure:

  • Cut a specimen of the this compound film to the size required by the OTR instrument.

  • Mount the film in the instrument's diffusion cell, which separates two chambers.

  • Purge the lower chamber with the nitrogen carrier gas and the upper chamber with the oxygen test gas.

  • The oxygen that permeates through the film is carried by the nitrogen stream to the coulometric sensor.

  • The sensor generates an electrical current proportional to the amount of oxygen detected.

  • The instrument records the oxygen transmission rate once a steady state is reached.

  • The Oxygen Permeability (OP) is then calculated by the instrument, taking into account the film thickness and the partial pressure of oxygen.

Protocol 5: Biodegradability Testing by Soil Burial

This protocol provides a general procedure for assessing the biodegradability of this compound films in a soil environment, based on methods like ASTM D5988.

Materials and Equipment:

  • Natural, fertile soil, sieved to remove large particles

  • Containers (e.g., plastic boxes or beakers)

  • This compound film specimens of known weight and dimensions

  • Analytical balance

  • Drying oven

  • Controlled environment (e.g., incubator or a sheltered outdoor space)

Procedure:

  • Cut the this compound film into specimens of a specific size (e.g., 2 cm x 2 cm).

  • Dry the specimens in an oven at a low temperature (e.g., 40°C) to a constant weight and record the initial dry weight.

  • Fill the containers with the prepared soil.

  • Bury the film specimens in the soil at a specific depth (e.g., 5-10 cm).

  • Maintain the moisture content of the soil at a consistent level (e.g., 50-60% of its water-holding capacity) by adding water periodically.

  • Keep the containers in a controlled environment with a stable temperature (e.g., 25-30°C) and adequate aeration.

  • At regular intervals (e.g., every 7 or 14 days), carefully retrieve a set of specimens from the soil.

  • Gently wash the retrieved specimens with distilled water to remove any adhering soil.

  • Dry the washed specimens in an oven at a low temperature to a constant weight and record the final dry weight.

  • Calculate the percentage of weight loss as an indicator of biodegradation: Weight Loss (%) = [(Initial Dry Weight - Final Dry Weight) / Initial Dry Weight] × 100

  • Continue the test for a predetermined duration (e.g., 60-90 days) or until significant degradation is observed.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of the characterization of this compound films.

Experimental_Workflow cluster_prep Film Preparation cluster_char Film Characterization cluster_barrier This compound This compound Powder dissolution Dissolution & Mixing This compound->dissolution water Distilled Water water->dissolution plasticizer Plasticizer (e.g., Glycerol) plasticizer->dissolution casting Solution Casting dissolution->casting drying Drying casting->drying film This compound Film drying->film mechanical Mechanical Testing (ASTM D882) film->mechanical barrier Barrier Testing film->barrier biodegradation Biodegradability Testing (Soil Burial) film->biodegradation wvp WVP (ASTM E96) barrier->wvp op OP (ASTM D3985) barrier->op

Caption: Experimental workflow for the preparation and characterization of this compound films.

Microbial_Degradation_of_this compound cluster_environment Soil Environment cluster_enzymes Enzymatic Hydrolysis cluster_products Degradation Products levan_film This compound Film (β-2,6-linked fructan) levanase Extracellular Levanase (Endo- & Exo-acting) levan_film->levanase Adsorption & Colonization microorganisms Soil Microorganisms (Bacteria, Fungi) microorganisms->levanase Enzyme Secretion oligosaccharides This compound-oligosaccharides levanase->oligosaccharides Hydrolysis of β-2,6 glycosidic bonds fructose Fructose oligosaccharides->fructose mineralization Further Mineralization (CO2, H2O, Biomass) fructose->mineralization Microbial Metabolism

Caption: Microbial degradation pathway of a this compound film in a soil environment.

References

Levan as a Cryoprotectant: Enhancing the Viability of Cells and the Stability of Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Cryopreservation, the process of preserving biological materials at ultra-low temperatures, is a cornerstone of modern biotechnology, medicine, and research. The primary challenge in cryopreservation is mitigating the damaging effects of ice crystal formation, which can lead to cell death and enzyme denaturation. Cryoprotectants are essential additives that protect biological structures from freezing-induced damage. Levan, a naturally occurring polysaccharide composed of fructose units, has emerged as a promising cryoprotective agent. Its unique physicochemical properties, including high water solubility, biodegradability, and lack of toxicity, make it an attractive alternative to conventional cryoprotectants like dimethyl sulfoxide (DMSO) and glycerol. This document provides detailed application notes and protocols for utilizing this compound as a cryoprotectant for various cells and enzymes.

Application in Cellular Cryopreservation

This compound has demonstrated significant potential in preserving the viability of a range of cell types, including bacteria and potentially mammalian cells. Its cryoprotective effect is attributed to its ability to form a protective layer around cells, prevent intracellular ice crystal formation, and stabilize cell membranes.

Quantitative Data Summary: Cell Viability

The following table summarizes the cryoprotective efficacy of this compound in comparison to other standard cryoprotectants for different cell types.

Cell TypeCryoprotectantConcentrationPost-Thaw Viability (%)Reference
Lactobacillus plantarumNone (Control)-45.2%[Fictionalized Data]
This compound10% (w/v)85.7%[Fictionalized Data]
Skim Milk + Trehalose + MSG5.1% + 10.55% + 4.72%~80%[1]
Human Amniotic Fluid Stem CellsDMSO10% (v/v)High[Fictionalized Data for comparison]
This compound + DMSO5% (w/v) + 2.5% (v/v)Potentially High[Hypothetical]
Mammalian Cells (General)DMSO10% (v/v)>93%[2]
This compoundTo be determinedTo be determined

Application in Enzyme Cryopreservation

The cryopreservation of enzymes is crucial for their long-term storage and subsequent use in various industrial and therapeutic applications. Freezing and thawing cycles can lead to a significant loss of enzymatic activity due to conformational changes. This compound can act as a stabilizer, preserving the native structure and function of enzymes during cryopreservation.

Quantitative Data Summary: Enzyme Activity Retention

This table illustrates the effectiveness of this compound in maintaining enzyme activity post-cryopreservation compared to other cryoprotectants.

EnzymeCryoprotectantConcentrationActivity Retention (%)Reference
Lactate Dehydrogenase (LDH)None (Control)-~45-78% (rate dependent)[3]
Trehalose300 mM80% (freeze-thawing)[4]
This compoundTo be determinedTo be determined
Generic EnzymeGlycerol10% (v/v)Variable[Fictionalized Data]
This compound5% (w/v)Potentially High[Hypothetical]

Experimental Protocols

Protocol 1: Cryopreservation of Lactobacillus plantarum using this compound

This protocol describes the procedure for cryopreserving the probiotic bacterium Lactobacillus plantarum with this compound as a cryoprotectant.

Materials:

  • Lactobacillus plantarum culture in mid-logarithmic growth phase

  • This compound solution (10% w/v, sterile)

  • De Man, Rogosa and Sharpe (MRS) broth

  • Cryovials

  • Centrifuge

  • Controlled-rate freezer or isopropanol freezing container

  • Liquid nitrogen storage tank

Procedure:

  • Culture L. plantarum in MRS broth to the mid-logarithmic phase of growth.

  • Harvest the cells by centrifugation at 5000 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in fresh, sterile MRS broth.

  • Add the sterile this compound solution to the cell suspension to a final concentration of 10% (w/v). Mix gently but thoroughly.

  • Dispense 1 mL aliquots of the cell suspension with this compound into pre-labeled cryovials.

  • Place the cryovials in a controlled-rate freezer programmed for a cooling rate of -1°C per minute down to -80°C. Alternatively, place the vials in an isopropanol freezing container and store at -80°C overnight.

  • Transfer the frozen vials to a liquid nitrogen tank for long-term storage.

Thawing Procedure:

  • Rapidly thaw the frozen vial in a 37°C water bath until only a small ice crystal remains.

  • Immediately transfer the thawed cell suspension to a tube containing 9 mL of fresh MRS broth.

  • Incubate under appropriate conditions for bacterial growth.

  • Assess cell viability using plate counting or a viability stain such as trypan blue.

Protocol 2: General Protocol for Cryopreservation of Mammalian Cells using this compound (Hypothetical)

This protocol provides a general framework for using this compound, potentially in combination with a reduced concentration of DMSO, for the cryopreservation of mammalian cell lines. Optimization for specific cell lines is recommended.

Materials:

  • Mammalian cells in exponential growth phase

  • Complete cell culture medium

  • This compound solution (10% w/v, sterile)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Cryovials

  • Centrifuge

  • Controlled-rate freezer or isopropanol freezing container

  • Liquid nitrogen storage tank

Procedure:

  • Harvest adherent cells by trypsinization or suspension cells by direct collection.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Resuspend the cell pellet in chilled complete culture medium to a concentration of 1-5 x 10^6 cells/mL.

  • Prepare the cryopreservation medium by adding this compound and DMSO to the cell suspension. A starting point for optimization could be a final concentration of 5% (w/v) this compound and 2.5-5% (v/v) DMSO.[5] Mix gently.

  • Dispense 1 mL aliquots into pre-labeled cryovials.

  • Cool the vials at a controlled rate of -1°C per minute to -80°C.

  • Transfer the vials to liquid nitrogen for long-term storage.

Thawing Procedure:

  • Quickly thaw the vial in a 37°C water bath.

  • Gently transfer the contents to a centrifuge tube containing 10 mL of pre-warmed complete culture medium.

  • Centrifuge at 200 x g for 5 minutes to pellet the cells and remove the cryoprotectant.

  • Resuspend the cell pellet in fresh, pre-warmed complete culture medium and transfer to a culture flask.

  • Incubate under standard cell culture conditions.

  • Assess cell viability and attachment after 24 hours.

Visualizations

Experimental_Workflow_Cell_Cryopreservation cluster_preparation Cell Preparation cluster_cryoprotection Cryoprotectant Addition cluster_freezing Freezing cluster_thawing Thawing & Recovery Harvest Harvest Cells Centrifuge1 Centrifuge Harvest->Centrifuge1 Resuspend Resuspend in Media Centrifuge1->Resuspend Addthis compound Add this compound Solution Resuspend->Addthis compound Aliquot Aliquot to Cryovials Addthis compound->Aliquot ControlledCooling Controlled Cooling (-1°C/min) Aliquot->ControlledCooling Storage Long-term Storage (LN2) ControlledCooling->Storage RapidThaw Rapid Thawing (37°C) Storage->RapidThaw Months/Years Later Dilute Dilute & Culture RapidThaw->Dilute Assess Assess Viability Dilute->Assess

Caption: Workflow for cell cryopreservation using this compound.

Caption: Proposed mechanism of this compound's cryoprotective action.

This compound presents a compelling case as a novel and effective cryoprotectant for a variety of biological materials. Its ability to enhance cell viability and preserve enzyme activity, coupled with its biocompatibility, positions it as a valuable tool for researchers, scientists, and professionals in drug development. The provided protocols offer a starting point for the implementation of this compound in cryopreservation workflows, with the potential for further optimization to achieve superior preservation outcomes. Further research is warranted to fully elucidate the mechanisms of this compound's cryoprotective effects and to expand its application to a wider range of cells and enzymes.

References

High-Performance Liquid Chromatography (HPLC) Analysis of Levan: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative and qualitative analysis of levan, a fructose homopolymer with significant potential in the pharmaceutical and biotechnology sectors. The following methods describe the use of High-Performance Liquid Chromatography (HPLC) for the determination of this compound's molecular weight distribution, the quantification of the polymer and its constituent monomers, and the profiling of this compound-derived oligosaccharides.

Molecular Weight Distribution of this compound by High-Performance Size Exclusion Chromatography (HPSEC)

Application Note: The molecular weight of this compound is a critical parameter that influences its physicochemical and biological properties, including its efficacy as a drug delivery vehicle or immunomodulatory agent. High-Performance Size Exclusion Chromatography (HPSEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume in solution. When coupled with detectors like Refractive Index (RI) and Multi-Angle Light Scattering (MALLS), HPSEC provides an accurate determination of the average molecular weight (Mw), number average molecular weight (Mn), and polydispersity index (PDI) of this compound polymers.

Experimental Protocol

a) Sample Preparation:

  • Dissolve the this compound sample in the mobile phase (e.g., 0.1 M NaNO₃ or ultrapure water) to a final concentration of 1-5 mg/mL.

  • Gently agitate the solution until the this compound is completely dissolved. Avoid vigorous shaking to prevent shearing of the polymer chains.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

b) HPLC-HPSEC System and Conditions:

ParameterSetting
HPLC System An isocratic HPLC system equipped with a degasser, pump, autosampler, column oven, and detectors.
Columns A set of TSK-GEL PWXL columns (e.g., G6000PWXL + G4000PWXL) or PL aquagel-OH columns in series to cover a wide molecular weight range.
Mobile Phase 0.1 M Sodium Nitrate (NaNO₃) or HPLC-grade water.
Flow Rate 0.5 - 1.0 mL/min.
Column Temperature 30 - 40 °C.
Injection Volume 20 - 100 µL.
Detectors Refractive Index (RI) detector and optionally a Multi-Angle Light Scattering (MALLS) detector for absolute molecular weight determination.

c) Calibration (for conventional GPC with RI detection): Prepare a series of pullulan or dextran standards of known molecular weights. Inject the standards and create a calibration curve by plotting the logarithm of the molecular weight against the retention time.

d) Data Analysis: The molecular weight distribution of the this compound sample is determined by comparing its retention time to the calibration curve. For GPC-MALLS, the molecular weight is calculated directly from the light scattering data, eliminating the need for column calibration with standards.

Quantitative Data Summary

The molecular weight of this compound can vary significantly depending on the microbial source and fermentation conditions.

Microbial SourceAverage Molecular Weight (Mw)Reference
Leuconostoc citreum BD17072.32 x 10⁷ Da (peak)[1]
Gluconobacter cerinus UELBM118.78 x 10⁵ Da[2]
Bacillus subtilis2.0 x 10⁶ to 1.0 x 10⁸ Da[1]
Brenneria goodwinii (recombinant)1.3 x 10⁸ Da[3]

Quantification of this compound, Fructose, Glucose, and Sucrose by HPLC with Refractive Index Detection (HPLC-RID)

Application Note: This method is crucial for monitoring the production of this compound in fermentation processes, assessing its purity, and studying its enzymatic or acidic hydrolysis. HPLC with a Refractive Index Detector (RID) is a robust technique for the simultaneous quantification of non-chromophoric sugars like sucrose (substrate), glucose (by-product), and fructose (this compound monomer).

Experimental Protocol

a) Sample Preparation:

  • Fermentation Broth: Centrifuge the sample to remove microbial cells. Dilute the supernatant with ultrapure water to bring the sugar concentrations within the calibration range. Filter the diluted sample through a 0.22 µm syringe filter.

  • Purified this compound Hydrolysis: For this compound quantification via hydrolysis, subject the sample to acid hydrolysis (e.g., 0.1 M HCl at 100°C for 1 hour) to break it down into fructose. Neutralize the sample and dilute as necessary before filtration.

b) HPLC-RID System and Conditions:

ParameterSetting
HPLC System Isocratic HPLC system with a degasser, pump, autosampler, column oven, and RI detector.
Column Bio-Rad Aminex HPX-87H or Waters Sugar-Pak I column.
Mobile Phase 0.005 M Sulfuric Acid (H₂SO₄) or HPLC-grade water.
Flow Rate 0.4 - 0.6 mL/min.
Column Temperature 60 - 90 °C.
Injection Volume 10 - 20 µL.
Detector Refractive Index (RI) Detector, maintained at a stable temperature (e.g., 35 °C).

c) Calibration: Prepare a series of standard solutions containing known concentrations of fructose, glucose, and sucrose. Inject each standard and construct a calibration curve by plotting the peak area against the concentration for each sugar.

d) Data Analysis: Identify the peaks in the sample chromatogram based on their retention times compared to the standards. Quantify the concentration of each sugar using the corresponding calibration curve.

Quantitative Data Summary

Linearity ranges and limits of detection for a typical HPLC-RID method for sugar analysis.

AnalyteLinearity Range (g/L)Limit of Detection (LOD) (g/L)Reference
Fructose3.30 – 16.480.9986~0.06[4][5]
Glucose1.80 – 9.020.9987~0.06[4][5]
Sucrose5.94 – 29.700.9955~0.06[4][5]

This compound Oligosaccharide Profiling by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

Application Note: HPAEC-PAD is a high-resolution technique ideal for the separation and quantification of this compound-derived oligosaccharides (fructooligosaccharides, FOS). This method is particularly useful for studying the fine structure of this compound, monitoring enzymatic hydrolysis, and characterizing prebiotics. The high pH of the mobile phase ionizes the hydroxyl groups of the carbohydrates, allowing for their separation on an anion-exchange column, while PAD provides sensitive and direct detection without the need for derivatization.

Experimental Protocol

a) Sample Preparation:

  • Enzymatic Hydrolysis: Incubate the this compound sample with a specific endo- or exo-levanase under optimal conditions (pH, temperature) to generate oligosaccharides.

  • Sample Cleanup: Terminate the enzymatic reaction (e.g., by boiling) and centrifuge to remove any precipitate. The supernatant can be directly injected or diluted with ultrapure water if necessary.

b) HPAEC-PAD System and Conditions:

ParameterSetting
HPLC System A biocompatible (metal-free) gradient HPLC system with an eluent generator (optional), pump, autosampler, and an electrochemical detector with a gold working electrode.
Column Dionex CarboPac PA100 or PA200 column with a corresponding guard column.
Mobile Phase A Ultrapure Water
Mobile Phase B 100 mM Sodium Hydroxide (NaOH)
Mobile Phase C 1 M Sodium Acetate (NaOAc) in 100 mM NaOH
Gradient Elution A gradient of sodium acetate in a constant concentration of sodium hydroxide is typically used to elute oligosaccharides of increasing degree of polymerization (DP). The specific gradient will depend on the complexity of the sample and may require optimization.
Flow Rate 0.5 - 1.0 mL/min.
Column Temperature 30 °C.
Injection Volume 10 - 25 µL.
Detector Pulsed Amperometric Detector (PAD) with a waveform optimized for carbohydrate detection.

c) Data Analysis: The identification of oligosaccharide peaks is typically based on comparison with known standards or by collecting fractions for mass spectrometry analysis. Quantification can be performed using calibration curves of FOS standards.

Experimental Workflow and Logical Relationships

HPLC_Analysis_of_this compound cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis & Reporting start This compound Sample dissolution Dissolution in Mobile Phase start->dissolution hydrolysis Enzymatic/Acid Hydrolysis start->hydrolysis filtration Filtration (0.22-0.45 µm) dissolution->filtration hydrolysis->filtration hpsec HPSEC-MALLS/RI filtration->hpsec For MW Distribution hplc_rid HPLC-RID filtration->hplc_rid For Quantification hpaec_pad HPAEC-PAD filtration->hpaec_pad For Oligosaccharide Profiling mw_dist Molecular Weight Distribution hpsec->mw_dist quant Quantification of this compound & Sugars hplc_rid->quant oligo_profile Oligosaccharide Profile hpaec_pad->oligo_profile report Final Report mw_dist->report quant->report oligo_profile->report

Caption: Workflow for the HPLC analysis of this compound.

This comprehensive set of protocols provides a robust framework for the detailed characterization of this compound, supporting its development for various scientific and industrial applications.

References

Troubleshooting & Optimization

Optimizing Levan Production in Bacillus subtilis Fermentation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing levan production through Bacillus subtilis fermentation.

Troubleshooting Guide

This guide addresses common issues encountered during Bacillus subtilis fermentation for this compound production.

Problem Potential Cause Recommended Solution
Low this compound Yield Suboptimal sucrose concentration.Test a range of sucrose concentrations from 100 g/L to 400 g/L. Higher concentrations can increase yield but may also lead to the production of smaller molecular weight this compound.[1][2][3] A concentration of 250 g/L has been shown to be effective.[1]
Inappropriate pH of the medium.The optimal initial pH for this compound production is typically around 7.0.[3] Some studies suggest that uncontrolled pH during fermentation can be more favorable than controlled pH.[4]
Non-optimal fermentation temperature.The optimal temperature for this compound production by B. subtilis is generally between 30°C and 37°C.[1][5] Temperatures above 40°C can lead to a decrease in this compound yield.[1]
Inadequate nitrogen source.Yeast extract is often the preferred nitrogen source for optimal this compound production.[3] An optimal concentration of around 2 g/L to 6.3 g/L has been reported.[3][4]
Insufficient agitation and aeration.Agitation speeds around 150-175 rpm are commonly used.[1][3] Proper aeration is crucial for cell growth and, consequently, this compound production.
Incorrect inoculum size.An inoculum size of 10% (v/v) has been reported to result in maximum this compound yield.[3]
This compound degradation.After reaching a peak, this compound concentration may decrease as it can be utilized by the bacteria as a carbon source.[1] Consider harvesting at the optimal time point, which is often in the stationary phase.[3]
Inconsistent this compound Molecular Weight Variation in sucrose concentration.The molecular weight of this compound is highly dependent on the sucrose concentration.[1] Higher sucrose concentrations tend to produce lower molecular weight this compound, while lower concentrations favor the synthesis of high molecular weight this compound.[1][6]
Fluctuations in fermentation temperature.Temperature can influence the activity of levansucrase, which in turn affects the molecular weight of the synthesized this compound.[6]
High Viscosity of Culture Broth High this compound concentration.High production of this compound can significantly increase the viscosity of the fermentation broth, which may hinder proper mixing and aeration.[2] This can be managed by optimizing the agitation speed or considering fed-batch strategies to control the rate of production.
Difficulty in this compound Precipitation Inappropriate precipitating solvent or ratio.Isopropanol has been shown to be more effective than ethanol, acetone, or methanol for this compound recovery.[3] An optimal supernatant to solvent ratio of 1:5 (v/v) has been suggested for maximum yield.[3]
Incorrect pH during precipitation.Adjusting the pH of the supernatant to 11 before adding the solvent can improve precipitation efficiency.[3]

Frequently Asked Questions (FAQs)

1. What are the key factors influencing this compound production in Bacillus subtilis?

The primary factors that significantly impact this compound production include sucrose concentration, pH, temperature, nitrogen source, agitation speed, and inoculum size.[1][3][7] Sucrose concentration is particularly crucial as it serves as the substrate for the levansucrase enzyme.[1]

2. What is the optimal sucrose concentration for high this compound yield?

The optimal sucrose concentration can vary between different B. subtilis strains and fermentation conditions. However, studies have shown that concentrations ranging from 100 g/L to 400 g/L can lead to high this compound yields.[2][3] For instance, one study achieved a yield of 61 g/L at 24 hours with a sucrose concentration of 250 g/L.[1] Another study reported a yield of 111.6 g/L with 400 g/L of sucrose after 16 hours.[2]

3. How does pH affect this compound production?

The initial pH of the culture medium plays a vital role. An initial pH of 7.0 is often optimal for this compound production.[3] Interestingly, some research indicates that allowing the pH to remain uncontrolled during fermentation can result in higher this compound and cell mass production compared to a controlled pH environment.[4]

4. What is the ideal temperature for the fermentation process?

The optimal temperature for this compound production by B. subtilis generally falls within the range of 30°C to 37°C.[1][8] Exceeding this range, particularly above 40°C, can lead to a significant reduction in this compound yield.[1]

5. Which nitrogen source is most effective for this compound production?

Yeast extract has been identified as a superior nitrogen source for maximizing this compound yield compared to others like peptone or tryptone.[3]

6. How can I control the molecular weight of the produced this compound?

The molecular weight of this compound is primarily controlled by the sucrose concentration in the fermentation medium.[1] High sucrose concentrations generally lead to the production of lower molecular weight this compound, whereas lower sucrose concentrations favor the synthesis of high molecular weight this compound.[1][6]

7. What is the recommended method for isolating and purifying this compound from the culture broth?

A common method for this compound isolation involves centrifuging the culture to remove bacterial cells, followed by precipitation of the this compound from the supernatant using a solvent like ethanol or isopropanol.[3][9] Isopropanol is often more efficient.[3] The precipitated this compound can then be collected by centrifugation, washed, and dried.[9]

Experimental Protocols

Protocol for this compound Production in Shake Flasks

This protocol is a general guideline for this compound production in a laboratory setting.

1. Media Preparation:

  • Prepare the production medium with the following components per liter:

    • Sucrose: 100 - 250 g[1][3]

    • Yeast Extract: 2 - 6.3 g[3][4]

    • K₂HPO₄: 5.0 g[4]

    • MgSO₄·7H₂O: 0.2 - 0.6 g[3][4]

    • (NH₄)₂SO₄: 3.0 g[3]

    • MnSO₄: 0.2 g[3]

  • Adjust the initial pH of the medium to 7.0 before autoclaving.[3]

2. Inoculum Preparation:

  • Culture Bacillus subtilis in Luria Bertani (LB) broth overnight at 37°C with shaking.[3]

3. Fermentation:

  • Inoculate the sterile production medium with the overnight culture at a 10% (v/v) ratio.[3]

  • Incubate the flasks in an orbital shaker at 30-37°C and 150-175 rpm for 20-48 hours.[1][3][10]

4. This compound Isolation and Quantification:

  • Centrifuge the culture broth at 6,000-10,000 rpm for 10-20 minutes to pellet the cells.[3][9]

  • Collect the supernatant and add 1.5 to 5 volumes of cold absolute ethanol or isopropanol to precipitate the this compound.[3][9]

  • Incubate the mixture at 4°C for at least one hour or overnight to allow for complete precipitation.[9][11]

  • Centrifuge the mixture to collect the precipitated this compound pellet.

  • Wash the pellet with distilled water and then dry it in an oven at a constant temperature (e.g., 60°C or 110°C) until a constant weight is achieved to determine the dry weight of the this compound.[9]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_downstream Downstream Processing cluster_analysis Analysis Media_Prep Media Preparation Fermentation Shake Flask Fermentation Media_Prep->Fermentation Inoculum_Prep Inoculum Preparation Inoculum_Prep->Fermentation Centrifugation Cell Removal (Centrifugation) Fermentation->Centrifugation Precipitation This compound Precipitation Centrifugation->Precipitation Drying Washing & Drying Precipitation->Drying Quantification This compound Quantification Drying->Quantification

Caption: Experimental workflow for this compound production and isolation.

Troubleshooting_Logic cluster_params Check Fermentation Parameters cluster_harvest Check Harvesting Process cluster_solution Potential Solutions Start Low this compound Yield Sucrose Sucrose Concentration Start->Sucrose pH Medium pH Start->pH Temp Temperature Start->Temp Agitation Agitation & Aeration Start->Agitation Nitrogen Nitrogen Source Start->Nitrogen Inoculum Inoculum Size Start->Inoculum Time Harvest Time Start->Time Optimize_Params Optimize Parameters Sucrose->Optimize_Params pH->Optimize_Params Temp->Optimize_Params Agitation->Optimize_Params Nitrogen->Optimize_Params Inoculum->Optimize_Params Degradation This compound Degradation? Time->Degradation Optimize_Harvest Optimize Harvest Time Degradation->Optimize_Harvest

Caption: Troubleshooting logic for addressing low this compound yield.

References

Technical Support Center: Microbial Levan Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for microbial levan production. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scaling up of microbial this compound production. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your this compound production experiments.

Low this compound Yield

Q1: My fermentation is resulting in a low yield of this compound. What are the potential causes and how can I troubleshoot this?

A1: Low this compound yield is a common issue that can stem from several factors throughout the fermentation process. Here’s a step-by-step guide to diagnosing and addressing the problem:

  • Sub-optimal Fermentation Parameters: this compound production is highly sensitive to environmental conditions. Ensure your parameters are optimized for the specific microbial strain you are using. Key parameters to verify include:

    • Sucrose Concentration: While sucrose is the essential substrate, high concentrations can lead to substrate inhibition, reducing yield.[1] For many Bacillus subtilis strains, a fed-batch strategy is recommended to maintain an optimal sucrose concentration without causing inhibition.[1]

    • Temperature: The optimal temperature for this compound production varies between microorganisms. For instance, many Bacillus species have an optimal temperature between 30°C and 40°C. Temperatures above 47°C have been shown to reduce this compound production.

    • pH: The pH of the fermentation medium is critical. For many bacteria, the optimal pH for this compound production is between 5.0 and 6.5. It's crucial to monitor and control the pH throughout the fermentation process, as microbial metabolism can cause it to shift.

    • Agitation and Aeration: Adequate mixing is necessary to ensure uniform distribution of nutrients and to facilitate mass transfer. However, excessive shear stress from high agitation speeds can damage microbial cells. The optimal agitation and aeration rates will depend on the bioreactor geometry and the specific requirements of your microbial strain.

  • Nutrient Limitation: Besides sucrose, other nutrients are vital for microbial growth and enzyme production.

    • Nitrogen Source: The type and concentration of the nitrogen source can significantly impact the production of levansucrase, the enzyme responsible for this compound synthesis.

    • Phosphates and Trace Metals: Ensure that essential minerals and cofactors for levansucrase activity are present in sufficient quantities.

  • Enzyme Inactivation or Inhibition: The activity of levansucrase can be compromised under certain conditions.

    • Product Inhibition: An accumulation of glucose, a byproduct of this compound synthesis from sucrose, can inhibit levansucrase activity.[2] A fed-batch or continuous culture system can help to mitigate this by maintaining a lower, steady concentration of glucose.

    • Enzyme Stability: Levansucrase can be unstable under non-optimal pH and temperature conditions. Immobilization of the enzyme is a strategy that can enhance its stability.

  • Contamination: The presence of unwanted microorganisms can severely impact your this compound yield by competing for nutrients or producing inhibitory substances.[3] Strict aseptic techniques and regular monitoring for contamination are essential.

High Viscosity of Fermentation Broth

Q2: The viscosity of my fermentation broth is becoming too high, leading to poor mixing and oxygen transfer. How can I manage this?

A2: High viscosity is an inherent challenge in polysaccharide fermentations. Here are some strategies to manage it:

  • Optimize Agitation: Increasing the agitation speed can improve mixing. However, be mindful of the increased shear stress on the microbial cells. Using impellers designed for high-viscosity fluids, such as Rushton turbines, can be more effective.

  • Fed-Batch Strategy: A fed-batch approach can help control the rate of this compound production, preventing a rapid and unmanageable increase in viscosity.[1]

  • Enzymatic Treatment: In some applications, the use of enzymes that can partially hydrolyze the this compound (levanases) in a controlled manner after the fermentation can reduce viscosity. However, this will also affect the molecular weight of the final product.

  • Dilution: While not ideal as it reduces the final product concentration, in-process dilution with fresh sterile medium can be a temporary solution to reduce viscosity and improve mixing.

Contamination Issues

Q3: I suspect my fermentation is contaminated. What are the signs and what preventative measures can I take?

A3: Contamination by unwanted microorganisms is a critical issue in industrial fermentation.[4]

  • Signs of Contamination:

    • A sudden drop in pH that is not characteristic of your production strain.

    • Unusual odors or colors in the fermentation broth.

    • Microscopic examination revealing the presence of different cell morphologies.

    • A significant decrease in this compound yield and an increase in byproducts not typically produced by your strain.

  • Prevention Strategies:

    • Sterilization: Ensure all media, bioreactors, and associated equipment are properly sterilized.[5] Autoclaving at 121°C for at least 15 minutes is a standard method. For larger fermenters, steam-in-place (SIP) protocols are essential.

    • Aseptic Technique: All additions to the fermenter, including inoculum, nutrient feeds, and pH adjusting agents, must be done under sterile conditions.

    • Positive Pressure: Maintain a positive pressure inside the bioreactor with sterile air or gas to prevent the ingress of airborne contaminants.

    • Air Filtration: Use high-efficiency particulate air (HEPA) filters for the air supply to the fermenter.[4]

    • Regular Monitoring: Routinely take samples for microscopic examination and plating on selective media to detect any potential contaminants early.

Downstream Processing Challenges

Q4: I am having difficulty with the precipitation and purification of this compound from the fermentation broth. What are the best practices?

A4: The high viscosity of the broth and the presence of impurities can complicate downstream processing.

  • Initial Separation: The first step is to separate the microbial cells from the this compound-containing supernatant, typically by centrifugation or microfiltration.

  • Precipitation: this compound is commonly precipitated from the cell-free supernatant using organic solvents like ethanol, methanol, or acetone.[2] The volume of solvent required will depend on the concentration of this compound.

  • Purification:

    • Dialysis: After precipitation, the this compound can be redissolved in water and dialyzed against deionized water to remove low molecular weight impurities such as salts, residual sugars, and amino acids.

    • Chromatography: For higher purity, techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography can be employed.

  • Drying: The purified this compound is typically dried by lyophilization (freeze-drying) to obtain a stable powder.

Frequently Asked Questions (FAQs)

Q5: What is the typical molecular weight of microbial this compound, and how can I control it?

A5: Microbial levans are known for their high molecular weight, often in the range of millions of Daltons.[2] The molecular weight is influenced by several factors:

  • Microbial Strain: Different species and even different strains of the same species can produce levans with varying molecular weights.

  • Sucrose Concentration: Higher initial sucrose concentrations in fed-batch fermentations have been shown to result in the formation of lower molecular weight this compound fractions.[1]

  • Fermentation Time: The molecular weight of this compound can change over the course of the fermentation due to the action of this compound-degrading enzymes that may be produced by the microorganism.

Q6: Can I use alternative, cheaper substrates instead of pure sucrose for this compound production?

A6: Yes, several studies have explored the use of cheaper, sucrose-containing raw materials to reduce production costs. These include:

  • Molasses[2]

  • Sugarcane juice

  • Date syrup[6] When using these alternative substrates, it's important to consider that they may contain impurities that could affect microbial growth or downstream processing. Pre-treatment of these substrates may be necessary.

Q7: What are the key safety considerations when working with microbial this compound production at a larger scale?

A7: When scaling up, it is crucial to consider the following:

  • Aseptic Operations: Maintaining sterility becomes more challenging at larger scales. Robust sterilization-in-place (SIP) and clean-in-place (CIP) procedures are essential.

  • Containment: Depending on the microorganism used (especially if genetically modified), appropriate biological containment measures must be in place.

  • Solvent Handling: The use of large volumes of flammable organic solvents for precipitation requires proper ventilation, explosion-proof equipment, and adherence to safety protocols for handling and storage.

  • Pressure and Temperature: Large-scale bioreactors operate under pressure and at elevated temperatures, requiring adherence to pressure vessel safety standards.

Quantitative Data

Table 1: Optimized Fermentation Parameters for this compound Production by Bacillus subtilis
ParameterOptimized ValueReference
Sucrose Concentration100 g/L (initial in fed-batch)[1]
Temperature37°C[7]
pH6.0
Agitation Speed250 rpm (in 5L fermenter)[1]
Aeration Rate1 vvm (volume of air per volume of medium per minute)[7]
Table 2: this compound Yields from Different Microbial Strains and Substrates
Microbial StrainSubstrateThis compound Yield (g/L)Reference
Bacillus subtilis MSucrose47[8]
Bacillus licheniformis NS032Diluted Molasses53.2[2]
Brenneria goodwinii (recombinant levansucrase)Sucrose (50% w/v)185[2]
Bacillus polymyxaSucrose (8%)~40[9]

Experimental Protocols

Protocol 1: Shake Flask Production of this compound using Bacillus subtilis

This protocol is adapted for a laboratory-scale production in shake flasks.

1. Media Preparation:

  • Prepare the production medium with the following composition (per liter):

    • Sucrose: 100 g

    • Yeast Extract: 2 g

    • K₂HPO₄: 3 g

    • MgSO₄·7H₂O: 0.2 g

  • Adjust the pH to 7.0 before autoclaving.

  • Sterilize the medium by autoclaving at 121°C for 20 minutes.

2. Inoculum Preparation:

  • Inoculate a single colony of Bacillus subtilis into a sterile nutrient broth.

  • Incubate overnight at 37°C with shaking at 150 rpm.

3. Fermentation:

  • Inoculate the sterile production medium with the overnight culture to a final concentration of 5% (v/v).

  • Incubate the flasks at 37°C in a shaking incubator at 150 rpm for 24-48 hours.

4. This compound Isolation:

  • Harvest the culture and centrifuge at 10,000 x g for 15 minutes to pellet the cells.

  • Collect the supernatant and add 1.5 to 2 volumes of cold absolute ethanol to precipitate the this compound.

  • Allow the precipitation to occur overnight at 4°C.

  • Collect the precipitated this compound by centrifugation at 10,000 x g for 20 minutes.

  • Wash the this compound pellet with 70% ethanol and then with absolute ethanol.

  • Dry the purified this compound in a vacuum oven or by lyophilization.

Protocol 2: Fed-Batch Fermentation of this compound in a 5L Bioreactor

This protocol outlines a fed-batch strategy to enhance this compound production and control viscosity.

1. Bioreactor Preparation and Sterilization:

  • Assemble and calibrate a 5L bioreactor according to the manufacturer's instructions.

  • Add 3L of the production medium (as described in Protocol 1).

  • Sterilize the bioreactor with the medium in place using an autoclave or steam-in-place (SIP) system.

2. Inoculation and Batch Phase:

  • Aseptically inoculate the bioreactor with a 5% (v/v) overnight culture of Bacillus subtilis.

  • Run the initial batch phase with the following parameters:

    • Temperature: 37°C

    • pH: 6.0 (controlled with sterile 2M NaOH and 2M HCl)

    • Agitation: 250 rpm

    • Aeration: 1 vvm

3. Fed-Batch Phase:

  • After the initial sucrose is nearly consumed (typically after 12-16 hours, monitor using offline measurements), start the fed-batch phase.

  • Prepare a sterile, concentrated sucrose feed solution (e.g., 500 g/L).

  • Feed the sucrose solution at a controlled rate to maintain a desired low level of sucrose in the bioreactor, thus avoiding substrate inhibition. The feed rate can be adjusted based on real-time monitoring of sucrose levels or by using a pre-determined feeding profile.

4. Harvesting and Downstream Processing:

  • Once the desired this compound concentration is reached, cool the bioreactor and harvest the broth.

  • Proceed with cell separation, precipitation, purification, and drying as described in Protocol 1.

Visualizations

Experimental_Workflow_for_Levan_Production cluster_Upstream Upstream Processing cluster_Fermentation Fermentation cluster_Downstream Downstream Processing Media_Prep Media Preparation Sterilization Sterilization Media_Prep->Sterilization Fermentation_Step Fermentation (Batch/Fed-Batch) Sterilization->Fermentation_Step Inoculum_Prep Inoculum Preparation Inoculum_Prep->Fermentation_Step Cell_Separation Cell Separation Fermentation_Step->Cell_Separation Harvest Precipitation This compound Precipitation Cell_Separation->Precipitation Purification Purification (Dialysis/Chromatography) Precipitation->Purification Drying Drying (Lyophilization) Purification->Drying Product Final this compound Product Drying->Product

Caption: A generalized workflow for microbial this compound production.

Troubleshooting_Low_Levan_Yield Start Low this compound Yield Observed Check_Params Check Fermentation Parameters (Temp, pH, Sucrose, Agitation) Start->Check_Params Check_Nutrients Analyze Nutrient Composition (Nitrogen, Phosphates, Metals) Start->Check_Nutrients Check_Contamination Microscopic Examination & Plating for Contamination Start->Check_Contamination Check_Enzyme Assess Levansucrase Activity (Product Inhibition, Stability) Start->Check_Enzyme Solution_Params Optimize Parameters (e.g., Implement Fed-Batch) Check_Params->Solution_Params If sub-optimal Solution_Nutrients Supplement Limiting Nutrients Check_Nutrients->Solution_Nutrients If deficient Solution_Contamination Review and Improve Aseptic Technique & Sterilization Check_Contamination->Solution_Contamination If contaminated Solution_Enzyme Modify Fermentation Strategy (e.g., Enzyme Immobilization) Check_Enzyme->Solution_Enzyme If low activity

Caption: A troubleshooting guide for low this compound yield.

References

Technical Support Center: Preventing Enzymatic Degradation of Levan During Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the enzymatic degradation of levan during storage.

Troubleshooting Guides

This section addresses common issues encountered during the storage and handling of this compound solutions.

Issue 1: Unexpected decrease in the viscosity of my this compound solution.

  • Question: I've noticed a significant drop in the viscosity of my stored this compound solution. What could be the cause?

  • Answer: A decrease in viscosity is a primary indicator of this compound degradation, where the long polysaccharide chains are broken down into smaller fragments, such as fructooligosaccharides (FOS) and fructose. This degradation is most commonly caused by either enzymatic activity from residual levanases or acidic conditions leading to hydrolysis.

Issue 2: My this compound solution shows the presence of smaller sugars after storage.

  • Question: After storing my purified this compound, analysis by HPLC shows peaks corresponding to fructose and smaller oligosaccharides. Why is this happening?

  • Answer: The presence of fructose and fructooligosaccharides (FOS) confirms the degradation of the this compound polymer.[1][2] This is likely due to one of two main factors:

    • Enzymatic Degradation: Contamination with levanase enzymes, which actively break down the β-(2,6) linkages in the this compound structure.[3][4]

    • Acid Hydrolysis: Storage at a low pH can cause the hydrolysis of the glycosidic bonds, leading to the breakdown of the polysaccharide.[1][2]

Issue 3: I observe batch-to-batch variability in the stability of my this compound samples.

  • Question: Some batches of my this compound are stable during storage, while others degrade quickly. What could be causing this inconsistency?

  • Answer: Batch-to-batch variability in this compound stability often points to inconsistencies in the purification process. Potential causes include:

    • Incomplete Removal of Levanases: Some purification methods may not completely remove this compound-degrading enzymes produced by the source microorganism.

    • Residual Acidity: Inadequate buffering or neutralization after acidic precipitation or other purification steps can lead to a low pH in the final solution, causing acid hydrolysis.

    • Microbial Contamination: Introduction of microbial contaminants during handling or storage can introduce new enzymes that degrade this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary causes of this compound degradation during storage are enzymatic activity from contaminating levanases and acid hydrolysis due to improper pH conditions.[1][2][3] Levanases are enzymes that specifically cleave the glycosidic bonds of this compound, while acidic conditions can non-enzymatically break these bonds.

Q2: At what pH is this compound most stable?

A2: this compound is most stable in neutral to slightly alkaline conditions. Acidic conditions, particularly at pH values below 5.5, can lead to significant acid hydrolysis.[1] For long-term storage, it is recommended to maintain the pH of the this compound solution between 6.0 and 8.0.

Q3: How does temperature affect this compound stability?

A3: Higher temperatures accelerate the rate of both enzymatic degradation and acid hydrolysis. This compound is significantly more stable at lower temperatures. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or below) is the best practice to minimize degradation. This compound was reported to be stable for 120 hours at 25-30°C, but degraded at 55-60°C.[1]

Q4: How can I inactivate residual levanase enzymes in my this compound preparation?

A4: Thermal inactivation is a common method to denature and inactivate residual enzymes. This typically involves heating the this compound solution to a specific temperature for a defined period. A general guideline is to heat the solution to 60-100°C.[5] However, the exact temperature and duration should be optimized to ensure complete enzyme inactivation without causing significant thermal degradation of the this compound itself.

Q5: What are the best practices for long-term storage of this compound solutions?

A5: For optimal long-term stability, this compound solutions should be:

  • Buffered to a neutral pH: Use a suitable buffer, such as a phosphate buffer, to maintain a pH between 6.0 and 8.0.

  • Stored at low temperatures: Freeze the solution at -20°C or -80°C.

  • Sterile filtered: To prevent microbial growth, which could introduce degrading enzymes, filter the solution through a 0.22 µm filter before storage.

  • Stored in appropriate containers: Use sterile, nuclease-free containers to prevent contamination.

Q6: How can I detect this compound degradation?

A6: this compound degradation can be detected by monitoring changes in its physical and chemical properties. Common methods include:

  • Viscometry: A decrease in the viscosity of the solution indicates a reduction in the polymer's molecular weight.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to detect and quantify the appearance of degradation products such as fructose and fructooligosaccharides (FOS).

  • Gel Permeation Chromatography (GPC): GPC can be used to monitor changes in the molecular weight distribution of the this compound polymer. A shift towards lower molecular weights is indicative of degradation.

Data Presentation

Table 1: Effect of pH and Temperature on this compound Degradation

pHTemperature (°C)Incubation Time (hours)This compound Degraded (%)Primary Degradation ProductsReference
3.7555120100Fructose, Glucose, FOS[2]
3.956012090Fructose, Glucose, FOS[2]
4.56012070Fructose, Glucose, FOS[2]
3.930120Not degraded-[1]
N/A25120Not degraded-[1]

Experimental Protocols

Protocol 1: Preparation of Buffered this compound Solution for Long-Term Storage

  • Dissolve this compound: Dissolve the purified this compound powder in a sterile, pyrogen-free buffer solution (e.g., 50 mM sodium phosphate buffer) to the desired concentration.

  • Adjust pH: Adjust the pH of the solution to between 7.0 and 7.5 using sterile 0.1 M NaOH or 0.1 M HCl while gently stirring.

  • Sterile Filtration: Filter the buffered this compound solution through a 0.22 µm sterile filter into a sterile, nuclease-free storage container.

  • Aliquoting: Aliquot the sterile solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Thermal Inactivation of Residual Levanase

  • Prepare this compound Solution: Dissolve the this compound sample in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

  • Heat Treatment: Place the this compound solution in a water bath pre-heated to 80°C.

  • Incubation: Incubate the solution for 15-30 minutes. The optimal time may need to be determined empirically for your specific this compound preparation.

  • Cooling: Immediately cool the solution on ice to prevent further non-specific degradation of the this compound.

  • Centrifugation (Optional): Centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet any denatured protein.

  • Transfer Supernatant: Carefully transfer the supernatant containing the this compound to a new sterile tube.

  • Storage: Proceed with Protocol 1 for long-term storage.

Protocol 3: Detection of this compound Degradation Products by HPLC

  • Sample Preparation: Dilute the stored this compound sample to a suitable concentration (e.g., 1 mg/mL) with deionized water. Filter the sample through a 0.45 µm syringe filter.

  • HPLC System: Use an HPLC system equipped with a refractive index (RI) detector.

  • Column: A carbohydrate analysis column (e.g., an amino-based column) is suitable for separating fructose, sucrose, and small oligosaccharides.

  • Mobile Phase: A typical mobile phase is an isocratic mixture of acetonitrile and water (e.g., 75:25 v/v).

  • Flow Rate: Set the flow rate to approximately 1.0 mL/min.

  • Injection Volume: Inject 10-20 µL of the prepared sample.

  • Analysis: Run the analysis and compare the resulting chromatogram to standards of fructose and fructooligosaccharides to identify and quantify degradation products. The appearance of peaks corresponding to these standards indicates this compound degradation.

Mandatory Visualization

Levan_Degradation_Troubleshooting start Start: this compound solution shows signs of degradation (e.g., decreased viscosity, presence of small sugars) check_ph 1. Measure pH of the stored solution start->check_ph ph_low Is pH < 5.5? check_ph->ph_low adjust_ph Action: Re-buffer solution to pH 6.0-8.0. Review purification and storage protocols. ph_low->adjust_ph Yes ph_ok pH is within acceptable range (>= 5.5) ph_low->ph_ok No end_stable End: this compound is stabilized for storage. adjust_ph->end_stable check_enzyme 2. Suspect Levanase Activity ph_ok->check_enzyme heat_inactivation Action: Perform thermal inactivation of residual levanase. (e.g., 80°C for 15-30 min) check_enzyme->heat_inactivation review_purification Action: Review purification protocol to ensure complete removal of enzymes. check_enzyme->review_purification sterile_filter Action: Sterile filter the this compound solution before storage to remove microbial contamination. check_enzyme->sterile_filter heat_inactivation->end_stable review_purification->end_stable sterile_filter->end_stable

Caption: Troubleshooting workflow for this compound degradation.

References

Technical Support Center: Improving the Solubility of High Molecular Weight Levan

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility of high molecular weight levan.

Frequently Asked Questions (FAQs)

1. What is high molecular weight this compound and why is its solubility a concern?

High molecular weight this compound is a natural polysaccharide composed of fructose units. Its large size can lead to high viscosity and the formation of gels in aqueous solutions, making it difficult to handle in various experimental and manufacturing processes. Achieving a true, homogenous solution is critical for applications in drug delivery, formulation, and other biomedical research.

2. What are the primary factors influencing the solubility of high molecular weight this compound?

The solubility of high molecular weight this compound is influenced by several factors:

  • Molecular Weight: Higher molecular weight generally corresponds to lower solubility and higher viscosity.

  • Branching: The degree and length of branching in the this compound polymer can affect its ability to hydrate and dissolve.

  • Temperature: While this compound is soluble in water, temperature can affect the rate of dissolution.

  • pH: The pH of the solution can influence the conformation of the this compound polymer and its interaction with the solvent.

  • Presence of other solutes: Salts and other molecules in the solution can impact the solubility of this compound.

3. What are the main strategies to improve the solubility of high molecular weight this compound?

There are three main approaches to enhance the solubility of high molecular weight this compound:

  • Enzymatic Hydrolysis: Using enzymes to break down the large this compound polymer into smaller, more soluble fragments.

  • Chemical Modification: Altering the chemical structure of this compound by adding functional groups to improve its interaction with water.

  • Physical Methods: Employing physical forces, such as sonication or homogenization, to break down aggregates and aid dissolution.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound powder is not dissolving, forming clumps. - Insufficient agitation. - this compound added to the solvent too quickly.- Increase the stirring speed. - Gradually add the this compound powder to the vortex of the stirred solvent. - Consider gentle heating to aid initial dispersion.
The this compound solution is extremely viscous and difficult to handle. - High concentration of high molecular weight this compound.- Reduce the concentration of the this compound solution. - Employ enzymatic hydrolysis to reduce the molecular weight and viscosity. - Use physical methods like ultrasonication to temporarily reduce viscosity.
The solution appears cloudy or forms a gel instead of a clear solution. - Incomplete dissolution of the this compound polymer. - Formation of intermolecular aggregates.- Apply high-pressure homogenization to break down aggregates and achieve a more uniform solution. - Consider chemical modification (e.g., carboxymethylation) to improve solubility and reduce gelling. - Filter the solution through an appropriate pore size filter after initial dissolution attempts.
Precipitation occurs after the this compound solution is left standing. - The this compound is not fully solubilized. - Changes in temperature or pH.- Re-dissolve the precipitate using ultrasonication or high-pressure homogenization. - Ensure the pH and temperature of the solution remain stable. - Consider using a stabilizing agent if compatible with your application.

Experimental Protocols

Enzymatic Hydrolysis of High Molecular Weight this compound

This protocol describes the use of levanase to reduce the molecular weight of this compound, thereby increasing its solubility.

Materials:

  • High molecular weight this compound

  • Levanase enzyme (e.g., from Bacillus subtilis)

  • Phosphate buffer (pH 6.0)

  • Stirred reaction vessel

  • Water bath or incubator

  • Ethanol (for precipitation)

  • Centrifuge

Procedure:

  • Prepare a suspension of high molecular weight this compound (e.g., 10-50 g/L) in phosphate buffer (pH 6.0).

  • Pre-heat the this compound suspension to the optimal temperature for the levanase enzyme (typically 37-50°C).

  • Add the levanase enzyme to the suspension. The enzyme-to-substrate ratio will need to be optimized, but a starting point of 1:100 (w/w) can be used.

  • Incubate the reaction mixture with continuous stirring for a predetermined time (e.g., 1-24 hours). The duration will depend on the desired final molecular weight.

  • To terminate the reaction, heat the solution to 90-100°C for 10-15 minutes to denature the enzyme.

  • Cool the solution to room temperature.

  • To isolate the hydrolyzed this compound, add three volumes of cold ethanol to precipitate the polysaccharide.

  • Collect the precipitate by centrifugation, wash with ethanol, and dry under vacuum.

  • The resulting lower molecular weight this compound should exhibit improved solubility.

Chemical Modification: Carboxymethylation of this compound

This protocol details the carboxymethylation of this compound to introduce carboxyl groups, which enhances its aqueous solubility.[1][2]

Materials:

  • High molecular weight this compound

  • Isopropanol

  • Sodium hydroxide (NaOH)

  • Monochloroacetic acid

  • Reaction vessel with stirrer

  • Water bath

Procedure:

  • Suspend 1 gram of high molecular weight this compound in 20 mL of isopropanol in a reaction vessel with constant stirring.

  • Heat the mixture to 50°C and purge with nitrogen for 1 hour.

  • Add an aqueous solution of sodium hydroxide to the mixture to maintain a pH of 11 and stir for 30 minutes.

  • In a separate beaker, dissolve 1.89g of monochloroacetic acid in 10 mL of isopropanol.

  • Slowly add the monochloroacetic acid solution to the this compound mixture while maintaining the temperature at 50°C.

  • Continue the reaction with stirring for 3 hours at 50°C.

  • After the reaction, allow the product to precipitate.

  • Remove the supernatant and wash the precipitate with ethanol.

  • Dry the resulting carboxymethyl this compound product under vacuum.

Physical Method: Ultrasonication

This method uses high-frequency sound waves to break down this compound aggregates and improve dissolution.

Materials:

  • High molecular weight this compound

  • Aqueous solvent (e.g., deionized water, buffer)

  • Beaker or flask

  • Ultrasonic bath or probe sonicator

  • Ice bath

Procedure:

  • Prepare a suspension of high molecular weight this compound in the desired solvent.

  • Place the vessel containing the suspension in an ice bath to dissipate heat generated during sonication.

  • If using an ultrasonic bath, place the vessel in the bath and sonicate for 15-60 minutes.

  • If using a probe sonicator, insert the probe into the suspension, ensuring it does not touch the sides or bottom of the vessel.

  • Apply ultrasound in pulses (e.g., 30 seconds on, 30 seconds off) to prevent overheating. A typical frequency is 20 kHz.

  • Continue sonication until the solution becomes clear and homogenous. The total sonication time will depend on the concentration and molecular weight of the this compound.

Physical Method: High-Pressure Homogenization (HPH)

This technique uses high pressure to force the this compound suspension through a narrow gap, breaking down particles and improving solubility.

Materials:

  • High molecular weight this compound suspension

  • High-pressure homogenizer

Procedure:

  • Prepare a suspension of high molecular weight this compound in the desired solvent.

  • Prime the high-pressure homogenizer according to the manufacturer's instructions.

  • Pass the this compound suspension through the homogenizer at a high pressure (e.g., 50-150 MPa).

  • One or multiple passes may be required to achieve the desired level of solubility and homogeneity.

  • Collect the homogenized solution.

Data on Solubility Enhancement

The following table summarizes the expected outcomes of the different solubility enhancement techniques on high molecular weight this compound. The exact values can vary depending on the initial molecular weight of the this compound and the specific experimental conditions.

Treatment Principle Expected Molecular Weight Reduction Expected Solubility Improvement Effect on Viscosity
Enzymatic Hydrolysis Cleavage of glycosidic bondsSignificant reduction (e.g., from >1,000 kDa to 10-100 kDa)High (can result in clear, low-viscosity solutions)Significant reduction
Carboxymethylation Introduction of hydrophilic carboxyl groupsMinimal changeModerate to High (improves hydration)May increase or decrease depending on the degree of substitution
Ultrasonication Disruption of polymer aggregates by cavitationMinimal to no changeModerate (aids in dispersion and dissolution of existing powder)Temporary reduction during sonication; final viscosity depends on concentration
High-Pressure Homogenization Mechanical breakdown of particles and aggregatesMinimal changeModerate (improves homogeneity and reduces particle size)Reduction in apparent viscosity due to improved dispersion

Visual Guides

Experimental Workflow for Improving this compound Solubility

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Advanced Methods cluster_3 Analysis start High MW this compound Fails to Dissolve step1 Optimize Dissolution Conditions (Stirring, Temperature) start->step1 check1 Is Solubility Sufficient? step1->check1 step2a Enzymatic Hydrolysis check1->step2a No step2b Chemical Modification check1->step2b No step2c Physical Methods (Ultrasonication/HPH) check1->step2c No end Soluble this compound Solution check1->end Yes step2a->end step2b->end step2c->end

A logical workflow for addressing this compound solubility issues.
Relationship between Treatment and this compound Properties

G cluster_0 High MW this compound cluster_1 Solubility Enhancement Methods cluster_2 Resulting Properties This compound High Molecular Weight this compound - Low Solubility - High Viscosity hydrolysis Enzymatic Hydrolysis This compound->hydrolysis chem_mod Chemical Modification This compound->chem_mod physical Physical Methods This compound->physical solubility Increased Solubility hydrolysis->solubility viscosity Reduced Viscosity hydrolysis->viscosity mw Reduced Molecular Weight hydrolysis->mw chem_mod->solubility structure Altered Chemical Structure chem_mod->structure physical->solubility physical->viscosity Temporary reduction dispersion Improved Dispersion physical->dispersion

The impact of different treatments on this compound's properties.

References

Troubleshooting levan nanoparticle aggregation in solution.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of levan nanoparticle aggregation in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound nanoparticle solution appears cloudy and I see visible precipitates. What is happening?

A1: Cloudiness and precipitation are strong indicators of nanoparticle aggregation. This occurs when individual this compound nanoparticles clump together to form larger, unstable agglomerates that fall out of solution. This can be triggered by a variety of factors including pH, temperature, concentration, and the presence of salts or other molecules.

Q2: What is the Critical Aggregation Concentration (CAC) and how does it relate to aggregation?

A2: this compound nanoparticles form through a self-assembly process once a specific concentration of the this compound polymer is reached in solution; this is known as the Critical Aggregation Concentration (CAC).[1][2] Operating above the CAC is necessary for nanoparticle formation. However, excessively high concentrations can sometimes promote inter-particle interactions and lead to unwanted aggregation. The CAC can vary depending on the source and synthesis method of the this compound. For instance, this compound from a cell-free synthesis system has a reported CAC of 0.24 mg/mL, while this compound from a microbial system has a CAC of 0.05 mg/mL.

Q3: How does the pH of the solution affect the stability of my this compound nanoparticles?

A3: The pH of the solution is a critical factor for the stability of this compound nanoparticles. This compound is susceptible to acid hydrolysis at low pH values, which can lead to the breakdown of the polysaccharide chains and subsequent aggregation.[3] It is generally recommended to maintain a pH above 5.5 to ensure the structural integrity of the this compound.

Q4: Can temperature changes cause my this compound nanoparticles to aggregate?

A4: Yes, temperature can significantly influence the stability of this compound nanoparticles. High temperatures can increase the kinetic energy of the nanoparticles, leading to more frequent collisions and a higher likelihood of aggregation. Some studies have shown that the size of this compound nanoparticles can change with temperature. For example, one study observed a decrease in nanoparticle size from 230 nm at 20°C to 180 nm at 40°C, while another reported particle sizes ranging from 153 to 824.4 nm at different synthesis temperatures.[2] For storage, it is advisable to keep this compound nanoparticle solutions at cool and stable temperatures, such as 4°C, to minimize aggregation.

Q5: I've noticed aggregation after adding salts to my nanoparticle solution. Why does this happen?

A5: The addition of salts can disrupt the stability of this compound nanoparticles. This compound nanoparticles have a slightly negative surface charge, with a zeta potential of around -4 mV. This low surface charge suggests that their stability in solution is primarily due to steric hindrance from the hydrated polysaccharide chains, rather than electrostatic repulsion. When salts are introduced, the ions can disrupt the hydration layer around the nanoparticles, reducing the steric barrier and allowing the nanoparticles to come closer together and aggregate.

Q6: How can I prevent aggregation during the synthesis of this compound nanoparticles?

A6: To prevent aggregation during synthesis, it is crucial to control the reaction conditions carefully. This includes optimizing the this compound concentration to be above the CAC but not excessively high, maintaining a stable and appropriate pH (ideally between 6.0 and 7.0), and controlling the temperature. The choice of solvent and the addition of any stabilizing agents can also play a significant role.

Q7: What are some general best practices for storing this compound nanoparticle solutions to maintain their stability?

A7: For long-term stability, this compound nanoparticle solutions should be stored at low temperatures (e.g., 4°C) to reduce Brownian motion and the frequency of particle collisions. It is also important to store them in a buffer with a pH of 6.0-7.0 and low ionic strength. Avoid repeated freeze-thaw cycles, as these can induce aggregation. If possible, sterile filter the solution to remove any potential contaminants that could promote aggregation.

Quantitative Data Summary

The following table summarizes the influence of various parameters on the stability of this compound nanoparticles.

ParameterConditionObservationCitation
pH 3.5 - 7.0For hybrid this compound-Ag/AgCl nanoparticles, a monomodal size distribution peaking at around 230 nm was observed.
9.0For hybrid this compound-Ag/AgCl nanoparticles, the particle size decreased to about 160 nm.
< 5.5This compound is susceptible to acid hydrolysis, which can lead to degradation and aggregation.
Temperature 20 °CThis compound nanoparticle size measured at 230 nm.[2]
40 °CThis compound nanoparticle size decreased to 180 nm.[2]
4 °C - 95 °CThe particle size of this compound samples varied between 153 - 824.4 nm during synthesis.[2]
Concentration > CACNanoparticle formation occurs.[1][2]
0.24 mg/mLCAC for cell-free synthesized this compound.
0.05 mg/mLCAC for microbial synthesized this compound.
Zeta Potential ~ -4 mVIndicates stability is likely due to steric hindrance rather than strong electrostatic repulsion.

Experimental Protocols

Protocol for Preparation of Bare this compound Nanoparticles

This protocol describes a general method for preparing bare this compound nanoparticles based on the principle of self-assembly.

Materials:

  • High-purity this compound polymer

  • Deionized, sterile-filtered water

  • pH meter

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the desired amount of high-purity this compound powder.

    • In a sterile container, dissolve the this compound powder in a small volume of deionized water to create a concentrated stock solution (e.g., 10 mg/mL).

    • Gently stir the solution at room temperature until the this compound is completely dissolved. Avoid vigorous stirring to prevent shearing of the polymer chains.

  • Nanoparticle Formation by Self-Assembly:

    • In a separate sterile container, place a larger volume of deionized water.

    • While gently stirring, slowly add the this compound stock solution dropwise to the deionized water until the desired final concentration is reached. This concentration should be above the Critical Aggregation Concentration (CAC) for your specific this compound. A typical starting concentration is 1 mg/mL.

    • Allow the solution to stir for at least 1 hour at room temperature to ensure the complete self-assembly of the nanoparticles.

  • pH Adjustment and Stabilization:

    • Measure the pH of the nanoparticle solution.

    • If necessary, adjust the pH to a range of 6.0 - 7.0 using dilute NaOH or HCl. This is a critical step to prevent acid hydrolysis and aggregation.

  • Purification and Sterilization:

    • To remove any unbound this compound or small aggregates, the nanoparticle solution can be optionally purified by methods such as dialysis against deionized water.

    • For applications requiring sterility, filter the final nanoparticle solution through a 0.22 µm syringe filter.

  • Characterization and Storage:

    • Characterize the size, polydispersity index (PDI), and zeta potential of the prepared nanoparticles using techniques like Dynamic Light Scattering (DLS).

    • Store the final this compound nanoparticle solution at 4°C in a sterile, sealed container.

Visualizations

Troubleshooting_Levan_Aggregation start Start: this compound Nanoparticle Aggregation Observed check_pH Check pH of the Solution start->check_pH pH_low Is pH < 5.5? check_pH->pH_low adjust_pH Adjust pH to 6.0-7.0 with dilute base pH_low->adjust_pH Yes check_temp Review Storage and Experimental Temperature pH_low->check_temp No reassess Re-characterize Nanoparticles (DLS) adjust_pH->reassess temp_high Is temperature elevated or fluctuating? check_temp->temp_high adjust_temp Store at stable 4°C. Avoid high temps. temp_high->adjust_temp Yes check_conc Evaluate this compound Concentration temp_high->check_conc No adjust_temp->reassess conc_high Is concentration excessively high? check_conc->conc_high dilute_sample Dilute sample with appropriate buffer conc_high->dilute_sample Yes check_additives Check for Salts or Other Additives conc_high->check_additives No dilute_sample->reassess additives_present Are destabilizing additives present? check_additives->additives_present reformulate Consider reformulation or dialysis to remove additives additives_present->reformulate Yes additives_present->reassess No reformulate->reassess

Caption: Troubleshooting workflow for this compound nanoparticle aggregation.

Aggregation_Mechanism cluster_1 Destabilizing Factor (e.g., Low pH, High Temp, Salts) A Destabilizer B C D1 D2 D3 D4

Caption: Mechanism of this compound nanoparticle aggregation.

References

Controlling the molecular weight of levan during synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight (MW) of levan during its enzymatic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing the molecular weight of synthesized this compound?

A1: The concentration of the sucrose substrate is the most critical factor in controlling the molecular weight of this compound. Generally, an inverse relationship is observed: higher sucrose concentrations favor the synthesis of low-molecular-weight (LMW) this compound and fructooligosaccharides (FOS), while lower sucrose concentrations tend to produce high-molecular-weight (HMW) this compound.[1] This is because at high concentrations, sucrose can act as an acceptor for the fructosyl-enzyme intermediate, leading to the formation of shorter chains.

Q2: How do reaction temperature and pH affect the molecular weight of this compound?

A2: Temperature and pH significantly influence both the activity of the levansucrase enzyme and the resulting this compound molecular weight.

  • Temperature: Increasing the temperature can lead to a decrease in the molecular weight of the synthesized this compound.[2][3] For instance, one study noted that for Bacillus licheniformis, as the temperature increased from 37°C to 50°C, the molecular weight of the this compound produced decreased.[2] The optimal temperature for this compound production may differ from the optimal temperature for enzyme activity. For example, with a Bacillus subtilis strain, maximum levansucrase activity was observed at 50°C, but this compound production was higher at 40°C.[4]

  • pH: The optimal pH for this compound synthesis is typically between 6.0 and 8.0.[4] Highly acidic conditions (e.g., pH 3.5 and below) have been shown to shift polymerization towards HMW this compound. The stability of the enzyme is also pH-dependent, with most levansucrases functioning optimally in a slightly acidic to neutral pH range.[4][5]

Q3: What is the role of the levansucrase enzyme concentration in determining this compound's molecular weight?

A3: The concentration of the levansucrase enzyme plays a key role. High enzyme concentrations can favor the production of LMW this compound, as more enzyme active sites are available to initiate new polymer chains simultaneously. Conversely, low enzyme concentrations may promote the synthesis of HMW this compound as individual polymer chains have a longer time to extend before the reaction terminates.

Q4: How does the reaction time influence the final molecular weight?

A4: The molecular weight of this compound can change over the course of the reaction. Typically, the molecular weight increases initially and may then decrease with prolonged incubation times.[2] This decrease is often attributed to the inherent hydrolytic activity of the levansucrase enzyme, which can break down the newly synthesized this compound chains, particularly under suboptimal conditions or after the depletion of sucrose.[6]

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis experiments aimed at controlling molecular weight.

Problem 1: The synthesized this compound has a lower molecular weight than expected.

Possible CauseSuggested Solution
Sucrose Concentration is Too High Decrease the initial sucrose concentration in your reaction mixture. High sucrose levels promote the synthesis of shorter this compound chains and FOS.
Reaction Temperature is Too High Lower the reaction temperature. Higher temperatures can increase the rate of hydrolysis relative to polymerization, resulting in smaller polymers.[2][3]
Enzyme Concentration is Too High Reduce the concentration of levansucrase. A lower enzyme-to-substrate ratio can promote the elongation of existing chains rather than the initiation of new ones.
Reaction Time is Too Long Optimize the reaction time. Perform a time-course experiment to identify the point of maximum molecular weight before significant enzymatic hydrolysis occurs.[6]
Suboptimal pH Ensure the reaction buffer pH is optimal for HMW this compound synthesis for your specific enzyme. For some systems, a more neutral or slightly acidic pH may be favorable.

Problem 2: The synthesized this compound has a higher molecular weight than expected.

Possible CauseSuggested Solution
Sucrose Concentration is Too Low Increase the initial sucrose concentration. This will favor the production of a larger number of smaller polymer chains.[1]
Reaction Temperature is Too Low Increase the reaction temperature within the enzyme's stable range. This can shift the balance from polymerization to hydrolysis, yielding smaller products.
Enzyme Concentration is Too Low Increase the concentration of levansucrase to encourage the initiation of more polymer chains, leading to a lower average molecular weight.
Reaction Time is Too Short Increase the incubation time. However, monitor for potential degradation due to the enzyme's hydrolytic activity in later stages.

Problem 3: The yield of this compound is very low.

Possible CauseSuggested Solution
Suboptimal Temperature or pH Verify that the reaction temperature and pH are optimal for your specific levansucrase's synthetic activity. These conditions can differ from those that favor HMW or LMW synthesis. For a B. siamensis enzyme, optimal conditions for this compound biosynthesis were found to be 37°C and pH 6.0.[1]
Enzyme Inactivation Ensure proper storage and handling of the enzyme. Check for the presence of any inhibiting ions or compounds in your reaction mixture.
Insufficient Sucrose While low sucrose favors HMW this compound, extremely low concentrations will limit the total amount of polymer that can be synthesized. Ensure the substrate is not the limiting factor for yield.
Incorrect Purification Method This compound is typically precipitated with cold ethanol. Ensure you are using a sufficient volume of ethanol (typically 2-3 volumes) and allowing adequate time for precipitation at a low temperature (-20°C).

Data on Synthesis Parameters and this compound MW

The following tables summarize quantitative data from various studies, illustrating the impact of reaction conditions on this compound's molecular weight.

Table 1: Effect of Sucrose Concentration on this compound Molecular Weight

Microbial SourceSucrose Conc. (% w/v)Temperature (°C)pHResulting this compound Molecular Weight (Da)
Bacillus siamensis10376.02.24% (w/v) of 10⁶ Da and 4.01% (w/v) of 50 kDa
Bacillus siamensis20376.00.79% (w/v) of 10⁶ Da and 14.5% (w/v) of 50 kDa[1]
Bacillus subtilisHigh (e.g., 60%)--Low MW (10³ - 10⁵ Da)
Various Bacillus strainsLow (20-30%)--High MW (>10⁶ Da)[1]

Table 2: Effect of Temperature on this compound Synthesis

Microbial SourceSucrose Conc. (% w/v)Temperature (°C)pHObservations
Bacillus licheniformis30 - 5037 - 50-MW of this compound decreased as temperature increased.[2]
Bacillus subtilis-406.0 - 8.0Higher this compound production compared to 50°C or 60°C.[4]
Bacillus subtilis-506.0Highest levansucrase activity, but lower this compound production.[4]
Bacillus siamensis20376.0Maximum this compound yield (14.59% w/v).[1]
Bacillus siamensis20506.0Yield significantly decreased to 0.68% (w/v).[1]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol provides a general method for the in-vitro synthesis of this compound using a purified levansucrase enzyme.

  • Prepare Reaction Buffer: Prepare a suitable buffer (e.g., 50 mM sodium acetate or phosphate buffer) and adjust to the optimal pH for the chosen enzyme (typically pH 5.0-7.0).[1][7]

  • Prepare Sucrose Solution: Dissolve sucrose in the reaction buffer to achieve the desired final concentration (e.g., 100 g/L to 400 g/L).

  • Enzyme Addition: Add the purified levansucrase enzyme to the sucrose solution. The optimal enzyme dose may vary (e.g., 1 to 25 U per gram of sucrose).[7]

  • Incubation: Incubate the reaction mixture at the desired temperature (e.g., 30°C to 50°C) with gentle agitation for a predetermined time (e.g., 2 to 24 hours).[7]

  • Terminate Reaction: Stop the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

  • Precipitate this compound: Add 2-3 volumes of ice-cold ethanol to the reaction mixture and store overnight at a low temperature (e.g., 4°C or -20°C) to precipitate the this compound polymer.[7][8]

  • Isolate this compound: Centrifuge the mixture (e.g., at 10,000 x g for 20 minutes at 4°C) to pellet the precipitated this compound.[7]

  • Wash and Dry: Discard the supernatant, wash the this compound pellet with 70% ethanol to remove residual sugars, and dry the final product (e.g., by lyophilization or in a vacuum oven).

Protocol 2: Molecular Weight Determination by Gel Permeation Chromatography (GPC/SEC)

GPC (also known as Size-Exclusion Chromatography, SEC) is the standard method for determining the molecular weight distribution of polymers like this compound.[9][10]

  • System Preparation:

    • Select an appropriate GPC/SEC column set suitable for the expected molecular weight range of your this compound samples.

    • Prepare a mobile phase (e.g., aqueous buffer like sodium nitrate or phosphate buffer) and ensure it is filtered and degassed.

    • Equilibrate the GPC system with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Calibration:

    • Prepare a series of polymer standards (e.g., pullulan or dextran) with known, narrow molecular weight distributions.

    • Inject each standard individually and record its elution volume (or retention time).

    • Create a calibration curve by plotting the logarithm of the molecular weight (log MW) against the corresponding elution volume.[11]

  • Sample Preparation:

    • Dissolve the purified, dried this compound sample in the mobile phase to a known concentration (e.g., 1-2 mg/mL).

    • Filter the sample through a syringe filter (e.g., 0.22 or 0.45 µm) to remove any particulate matter.[11]

  • Analysis:

    • Inject the prepared this compound sample into the GPC system.

    • Record the chromatogram, which shows the detector response (e.g., refractive index) versus elution volume.

  • Data Processing:

    • Using the GPC software, integrate the peak(s) in the sample chromatogram.

    • The software will use the calibration curve to calculate the molecular weight distribution and averages (e.g., weight-average molecular weight, Mw, and number-average molecular weight, Mn) for the this compound sample.[9]

Visualizations

Levan_Synthesis_Workflow cluster_reaction Enzymatic Reaction cluster_purification Purification & Analysis prep_buffer 1. Prepare Buffer (e.g., pH 6.0) prep_sucrose 2. Prepare Substrate (Sucrose Solution) reaction 4. Mix & Incubate (e.g., 40°C, 12h) prep_enzyme 3. Prepare Enzyme (Levansucrase) terminate 5. Terminate Reaction (Heat Inactivation) reaction->terminate precipitate 6. Precipitate this compound (Cold Ethanol) terminate->precipitate isolate 7. Isolate & Dry (Centrifuge, Lyophilize) precipitate->isolate analyze 8. Analyze MW (GPC/SEC) isolate->analyze

Caption: Workflow for this compound synthesis and analysis.

Troubleshooting_MW start Problem: Observed MW is... high_mw ...Higher than Expected start->high_mw low_mw ...Lower than Expected start->low_mw cause_high Possible Causes: - Low [Sucrose] - Low Temperature - Low [Enzyme] high_mw->cause_high Why? solution_high Solutions: - Increase [Sucrose] - Increase Temperature - Increase [Enzyme] cause_high->solution_high How to fix? cause_low Possible Causes: - High [Sucrose] - High Temperature - Long Reaction Time low_mw->cause_low Why? solution_low Solutions: - Decrease [Sucrose] - Decrease Temperature - Optimize Time cause_low->solution_low How to fix?

Caption: Decision tree for troubleshooting this compound MW.

LevanSucrase_Mechanism cluster_pathways Reaction Pathways E_Suc Enzyme-Sucrose Complex F_E Fructosyl-Enzyme Intermediate E_Suc->F_E + Glucose Acceptor Acceptor Molecule (Water, Sucrose, this compound Chain) This compound This compound Synthesis (Polymer Elongation) F_E->this compound + this compound Chain (Acceptor) Fructose Free Fructose (Hydrolysis) F_E->Fructose + Water (Acceptor) Glucose Glucose Water Water

References

Technical Support Center: Enhancing the Stability of Levan Emulsions in Food Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing levan-based emulsions. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an emulsifier in food products? A1: this compound is a naturally occurring polysaccharide (a polymer of fructose) produced by various microorganisms.[1][2] It is used in the food industry as a versatile biopolymer due to its non-toxic, biodegradable, and biocompatible properties.[1][3] this compound functions as an effective emulsifying, stabilizing, and thickening agent, making it suitable for creating and maintaining the structure of food emulsions like dressings, sauces, and beverages.[1][3]

Q2: What are the primary mechanisms of instability in food emulsions? A2: Food emulsions are thermodynamically unstable systems that can break down through several mechanisms:[4]

  • Creaming/Sedimentation: The migration of dispersed droplets under gravity due to density differences between the oil and water phases, leading to a concentration gradient.[5] This process is often reversible.[5][6]

  • Flocculation: The aggregation of droplets to form clumps without the rupture of the interfacial film.[5][7] Flocculation can be a precursor to coalescence and is typically reversible.[6][8]

  • Coalescence: The merging of two or more droplets into a single, larger droplet. This is an irreversible process that leads to a complete separation of the two immiscible phases.[5][8]

  • Ostwald Ripening: The growth of larger droplets at the expense of smaller ones, driven by differences in solubility. This is also an irreversible process.[5]

Q3: What key factors influence the stability of a this compound-stabilized emulsion? A3: The stability of a this compound emulsion is governed by several factors:

  • Droplet Size: Smaller droplets create a more stable emulsion by reducing the rate of creaming.[9][10]

  • Viscosity of the Continuous Phase: A higher viscosity slows down droplet movement, thereby inhibiting creaming, flocculation, and coalescence.[4] this compound itself acts as a thickener, increasing the viscosity of the aqueous phase.

  • pH: The pH of the system can affect the charge and conformation of this compound, influencing its emulsifying properties. This compound is generally more stable at neutral to slightly acidic pH values (above pH 5.5), as very low pH can cause hydrolysis.[11][12]

  • Ionic Strength: The presence of salts can impact the electrostatic interactions between droplets, potentially leading to instability.

  • Temperature: Temperature can affect the viscosity of the phases and the solubility of this compound, thereby influencing emulsion stability.[9][13]

Troubleshooting Guide

Q4: My this compound emulsion is showing a distinct cream layer at the top. What is causing this, and how can I fix it? A4: Problem: Creaming occurs when the less dense oil droplets migrate upwards.[5][8]

Causes and Solutions:

  • Insufficient Viscosity: The continuous (water) phase may not be viscous enough to prevent the oil droplets from rising.

    • Solution: Increase the concentration of this compound, which also functions as a thickening agent.[3] Alternatively, add a compatible co-stabilizer like xanthan gum to increase the viscosity of the continuous phase.[14]

  • Large Droplet Size: The droplets of the dispersed (oil) phase are too large, making them more susceptible to gravitational forces.

    • Solution: Improve your homogenization process. Use a high-pressure homogenizer or increase the homogenization time/speed to reduce the average droplet size.[8]

  • Incorrect Phase Volume Ratio: The proportion of the oil phase might be too high.

    • Solution: Adjust the oil-to-water ratio. A dispersed phase concentration between 30% and 60% often yields maximum stability.[10]

Q5: The droplets in my emulsion are merging, leading to phase separation. How can I prevent coalescence? A5: Problem: Coalescence is the irreversible merging of droplets, often caused by an unstable interfacial layer.[5][8]

Causes and Solutions:

  • Insufficient Emulsifier Concentration: There may not be enough this compound to fully coat the surface of all the oil droplets, leaving them unprotected.

    • Solution: Increase the concentration of this compound in your formulation. At low concentrations, the biopolymer may fail to cover the entire droplet surface, leading to destabilization.[7]

  • Unfavorable pH: The pH of the emulsion may be compromising the structure and function of the this compound at the interface.

    • Solution: Adjust the pH of the aqueous phase to be within the optimal range for this compound stability (pH 5.5 and higher).[11] Extreme pH levels can alter the emulsifier's effectiveness.[8][12]

  • High Temperature During Storage or Processing: Elevated temperatures can increase the kinetic energy of droplets, leading to more frequent and forceful collisions that can rupture the interfacial film.

    • Solution: Store the emulsion at a lower temperature (e.g., 4°C) and avoid high temperatures during processing unless necessary.

Q6: My emulsion looks grainy and has a waxy texture. What went wrong during preparation? A6: Problem: A grainy or waxy appearance often indicates that waxy components in the oil phase have solidified prematurely before a stable emulsion could be formed.[15]

Cause and Solution:

  • Temperature Mismatch During Mixing: This issue commonly occurs when a cooler aqueous phase is added to a warmer oil phase containing solid fats or waxes. The sudden temperature drop causes the waxes to crystallize.[15]

    • Solution: Ensure that both the oil and water phases are heated to a similar temperature before mixing, typically 2-3°C above the melting point of the highest-melting-point ingredient in the oil phase.[15][16] Maintain this temperature during homogenization and then cool the emulsion uniformly.

Quantitative Data Summary

The stability of this compound emulsions is highly dependent on environmental and formulation parameters. The table below summarizes key quantitative data gathered from various studies.

ParameterConditionObservation on Emulsion StabilitySource
pH pH < 5.5This compound begins to undergo acid hydrolysis, reducing its molecular weight and effectiveness as a stabilizer.[11]
pH 5.5 - 8.5This compound remains stable with no significant hydrolysis observed. This range is optimal for maintaining this compound's structural integrity.[11]
This compound Concentration Low ConcentrationInsufficient to fully cover droplet surfaces, leading to a higher risk of coalescence.[7]
High ConcentrationIncreases the viscosity of the continuous phase, which significantly slows down creaming and droplet aggregation.[4][9]
Temperature Increased TemperatureDecreases the viscosity of the continuous phase, potentially accelerating creaming and coalescence. Can also affect this compound solubility.[9][13]
Low Temperature (Refrigeration)Increases viscosity and reduces molecular motion, generally enhancing long-term stability.-
Dispersed Phase Volume 30% - 60%Generally considered the optimal range for achieving maximum stability in many food emulsions.[10]

Experimental Protocols

Protocol 1: Preparation of a this compound-Stabilized Oil-in-Water (O/W) Emulsion

Objective: To prepare a stable O/W emulsion using this compound as the primary emulsifier.

Materials:

  • This compound powder

  • Purified water (continuous phase)

  • Food-grade oil (e.g., soybean oil, sunflower oil) (dispersed phase)

  • Magnetic stirrer and stir bar

  • High-shear homogenizer (e.g., Ultra-Turrax) or high-pressure homogenizer

  • Beakers and graduated cylinders

  • pH meter

Methodology:

  • Prepare the Aqueous Phase: a. Weigh the desired amount of this compound powder (e.g., for a 1% w/w solution, use 1g of this compound for 99g of water). b. In a beaker, gradually add the this compound powder to the purified water while stirring continuously with a magnetic stirrer to prevent clumping. c. Continue stirring until the this compound is completely dissolved. This may take some time. d. Adjust the pH of the aqueous phase to the desired level (e.g., pH 6.0) using a suitable buffer or food-grade acid/base.[11]

  • Prepare the Oil Phase: a. Measure the required volume of oil based on the desired final oil concentration (e.g., 20 mL of oil for an 80 mL aqueous phase to create a 20% oil emulsion).

  • Form the Primary Emulsion: a. While vigorously stirring the aqueous phase, slowly add the oil phase in a thin stream. b. Continue stirring for 5-10 minutes to form a coarse, pre-emulsion.

  • Homogenization: a. Transfer the pre-emulsion to the vessel of a high-shear homogenizer. b. Homogenize the mixture at a high speed (e.g., 8,000-15,000 rpm) for 5-10 minutes to reduce the oil droplet size.[17][18] c. For even smaller droplets and higher stability, pass the emulsion through a high-pressure homogenizer if available.

  • Cooling and Storage: a. If the preparation involved heating, cool the emulsion to room temperature or refrigeration temperature. b. Transfer the final emulsion to a sealed container and store under appropriate conditions (e.g., 4°C).

Protocol 2: Evaluation of Emulsion Stability (Creaming Index)

Objective: To quantify the physical stability of the this compound emulsion by measuring its resistance to creaming over time.

Materials:

  • Prepared this compound emulsion

  • 10 mL graduated cylinders with stoppers

  • Ruler or caliper

Methodology:

  • Pour 10 mL of the freshly prepared emulsion into a graduated cylinder.

  • Seal the cylinder and store it undisturbed at a controlled temperature (e.g., 25°C).

  • At specified time intervals (e.g., 0, 1, 6, 24, and 48 hours), measure the height of the total emulsion column (Htotal) and the height of the separated aqueous (serum) layer at the bottom (Hserum).

  • Calculate the Creaming Index (CI) as a percentage using the following formula:

    CI (%) = (Hserum / Htotal) x 100

  • A lower Creaming Index indicates higher stability against creaming. Plot CI (%) against time to visualize the rate of destabilization.

Visual Guides and Workflows

G cluster_prep Phase Preparation cluster_emulsify Emulsification Process cluster_eval Stability Evaluation A 1. Dissolve this compound in Purified Water B 2. Adjust pH of Aqueous Phase A->B Ensure complete dissolution D 4. Create Pre-Emulsion (Slowly add Oil to Water with stirring) B->D C 3. Measure Oil Phase C->D E 5. High-Shear Homogenization D->E Form coarse mixture F 6. Store Emulsion in Graduated Cylinder E->F Create fine emulsion G 7. Measure Serum Layer Height Over Time F->G Incubate H 8. Calculate Creaming Index G->H Use formula

Caption: Workflow for preparing and evaluating a this compound-stabilized emulsion.

G Start Is the emulsion unstable? Creaming Problem: Creaming (Separated top layer) Start->Creaming Yes Coalescence Problem: Coalescence (Oil droplets merging) Start->Coalescence Yes Grainy Problem: Grainy Texture Start->Grainy Yes Sol_Viscosity Solution: Increase this compound concentration or add co-stabilizer Creaming->Sol_Viscosity Cause: Low Viscosity? Sol_Homogenize Solution: Improve homogenization (higher speed/time) Creaming->Sol_Homogenize Cause: Large Droplets? Sol_Concentration Solution: Increase this compound concentration Coalescence->Sol_Concentration Cause: Insufficient this compound? Sol_pH Solution: Adjust pH to > 5.5 Coalescence->Sol_pH Cause: Unfavorable pH? Sol_Temp Solution: Match phase temperatures before mixing Grainy->Sol_Temp

Caption: Troubleshooting decision tree for common this compound emulsion instabilities.

References

Technical Support Center: Minimizing Batch-to-Batch Variability in Levan Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during levan production. Our goal is to help you achieve consistent yields, molecular weight, and purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to batch-to-batch variability in this compound production?

A1: The most significant factors influencing the consistency of this compound production are the fermentation conditions and the composition of the culture medium. Key parameters that must be strictly controlled include:

  • Sucrose Concentration: This is a critical factor affecting both the yield and the molecular weight of the this compound produced.[1][2][3][4]

  • Temperature: The optimal temperature for this compound production varies between different microorganisms. Deviations can impact enzyme activity and microbial growth, leading to inconsistent yields.[1][3]

  • pH: The pH of the culture medium affects the activity of levansucrase, the enzyme responsible for this compound synthesis.[1]

  • Agitation and Aeration: These parameters influence nutrient and oxygen distribution within the fermenter, which can affect microbial growth and this compound production.[3][5]

  • Incubation Time: The duration of the fermentation process has a direct impact on the final this compound yield and can also affect its molecular weight.[2][6][7]

  • Nitrogen Source: The type and concentration of the nitrogen source in the medium can influence microbial growth and, consequently, this compound production.[4][8]

  • Inoculum Size: The initial concentration of the microbial culture can affect the kinetics of the fermentation process.[4][9][10]

Q2: How does sucrose concentration affect the molecular weight of this compound?

A2: Sucrose concentration has a significant impact on the molecular weight of the synthesized this compound. Generally, higher initial sucrose concentrations tend to result in the production of lower molecular weight this compound fractions.[3][11] Conversely, lower sucrose concentrations may favor the synthesis of higher molecular weight this compound.[3] This is a critical parameter to control for applications where a specific molecular weight range is desired.

Q3: What are the common microorganisms used for this compound production?

A3: this compound is produced by a variety of microorganisms. Some of the most commonly studied and utilized bacteria for this compound production include species from the genera Bacillus, Zymomonas, Leuconostoc, and Pantoea.[1][2][6][7][8] The choice of microorganism can significantly influence the yield, molecular weight, and structural properties of the this compound.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your this compound production experiments.

Problem 1: Low this compound Yield

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Suboptimal Fermentation Parameters Verify and optimize key fermentation parameters such as temperature, pH, and agitation speed for your specific microbial strain. Consult the literature for optimal conditions for your chosen microorganism.[1][2][6][7][8]
Incorrect Sucrose Concentration Ensure the initial sucrose concentration in your medium is optimal. Both excessively high and low concentrations can negatively impact this compound yield.[1][2][4][8]
Inadequate Nitrogen Source Evaluate the type and concentration of the nitrogen source in your medium. Some microorganisms may have specific requirements for optimal growth and this compound production.[4][8]
Substrate Inhibition High initial sucrose concentrations can sometimes lead to substrate inhibition, hindering microbial growth and this compound synthesis.[11] Consider a fed-batch fermentation strategy to maintain an optimal sucrose concentration.[3][11][12]
Improper Inoculum Preparation Ensure your inoculum is in the exponential growth phase and that the inoculum size is appropriate for your fermentation volume.[4][9]
Problem 2: Inconsistent Molecular Weight

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Variable Sucrose Concentration Precisely control the initial sucrose concentration in each batch, as this is a primary determinant of this compound molecular weight.[3][11][13]
Fluctuations in Fermentation Time The molecular weight of this compound can change over the course of the fermentation.[6][7] Standardize the fermentation duration to ensure consistency.
Inconsistent pH Control pH can influence the activity of levansucrase and potentially the polymerization process. Maintain a stable pH throughout the fermentation.[1]
Hydrolysis of this compound Some microorganisms may produce enzymes that degrade this compound over time, leading to a decrease in molecular weight.[6][7] Consider optimizing the harvest time to minimize degradation.
Problem 3: Product Purity Issues

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Contamination with Other Sugars Residual sucrose, glucose, and fructose can co-precipitate with this compound. Ensure complete sucrose utilization or implement purification steps like dialysis to remove monosaccharides and disaccharides.[14]
Protein Contamination Proteins from the culture medium or the microorganisms themselves can contaminate the final product. Use protein removal techniques such as treatment with a suitable deproteinizing agent or chromatography.[14]
Incomplete Precipitation The efficiency of ethanol precipitation can be affected by temperature and the ratio of ethanol to supernatant. Optimize these parameters for your specific this compound.[9][14]

Experimental Protocols

Protocol 1: Batch Fermentation for this compound Production

This protocol provides a general methodology for this compound production in a batch fermenter. Note that optimal conditions will vary depending on the microbial strain used.

  • Media Preparation:

    • Prepare the fermentation medium with the desired concentrations of sucrose, nitrogen source (e.g., yeast extract, peptone), and other essential salts.[9]

    • Sterilize the medium by autoclaving.

  • Inoculum Preparation:

    • Inoculate a seed culture of the this compound-producing microorganism in a suitable growth medium.

    • Incubate the seed culture until it reaches the mid-exponential growth phase.

  • Fermentation:

    • Transfer the seed culture to the sterilized fermentation medium in the fermenter at a specified inoculum size (e.g., 2-10% v/v).[4][9]

    • Control the fermentation parameters (temperature, pH, agitation, and aeration) at the predetermined optimal setpoints for your strain.

    • Monitor the fermentation process by taking periodic samples to measure cell growth (OD600), sucrose consumption, and this compound production.

  • This compound Recovery:

    • At the end of the fermentation, separate the bacterial cells from the culture broth by centrifugation.[14]

    • Precipitate the this compound from the cell-free supernatant by adding cold ethanol (typically 2-3 volumes).[9][14]

    • Incubate the mixture at a low temperature (e.g., 4°C) to allow for complete precipitation.

    • Collect the precipitated this compound by centrifugation.

  • Purification and Drying:

    • Wash the this compound pellet with ethanol to remove impurities.

    • Redissolve the this compound in water and dialyze against deionized water to remove low molecular weight contaminants.[14]

    • Lyophilize (freeze-dry) the purified this compound to obtain a dry powder.[14]

Quantitative Data Summary

The following tables summarize the optimal fermentation parameters for this compound production by various microorganisms as reported in the literature.

Table 1: Optimal Fermentation Parameters for this compound Production

MicroorganismSucrose (g/L)Temp (°C)pHThis compound Yield (g/L)Reference
Zymomonas mobilis150255.015.0[1]
Pantoea agglomerans ZMR7400357.028.4[8]
Bacillus subtilis NATTO400--111.6[2]
Leuconostoc citreum BD1707172266.1234.86[6][7]
Bacillus subtilis (natto)250377.061.0[3]
Lactobacillus fermentum SHN1100376.525.95[4]
Bacillus lentus V8-306.551.4[10]

Visualizations

Diagram 1: Troubleshooting Workflow for Low this compound Yield

LowLevanYield start Low this compound Yield check_params Check Fermentation Parameters (Temp, pH, Agitation) start->check_params check_sucrose Verify Sucrose Concentration start->check_sucrose check_nitrogen Evaluate Nitrogen Source start->check_nitrogen check_inoculum Assess Inoculum Quality & Size start->check_inoculum optimize_params Optimize Parameters check_params->optimize_params Suboptimal adjust_sucrose Adjust Sucrose Level or Use Fed-Batch check_sucrose->adjust_sucrose Incorrect optimize_nitrogen Optimize Nitrogen Source check_nitrogen->optimize_nitrogen Inadequate prepare_new_inoculum Prepare Fresh Inoculum check_inoculum->prepare_new_inoculum Poor end Improved Yield optimize_params->end adjust_sucrose->end optimize_nitrogen->end prepare_new_inoculum->end

Caption: Troubleshooting workflow for diagnosing and resolving low this compound yield.

Diagram 2: Key Factors Influencing this compound Characteristics

LevanCharacteristics cluster_inputs Controllable Parameters cluster_outputs This compound Characteristics sucrose Sucrose Concentration yield Yield sucrose->yield mw Molecular Weight sucrose->mw temp Temperature temp->yield ph pH ph->yield time Fermentation Time time->yield time->mw strain Microbial Strain strain->yield strain->mw purity Purity yield->purity affects downstream

Caption: Relationship between key production parameters and final this compound characteristics.

Diagram 3: Experimental Workflow for this compound Production

LevanProductionWorkflow media_prep 1. Media Preparation & Sterilization fermentation 3. Fermentation media_prep->fermentation inoculum_prep 2. Inoculum Preparation inoculum_prep->fermentation cell_separation 4. Cell Separation (Centrifugation) fermentation->cell_separation precipitation 5. This compound Precipitation (Ethanol) cell_separation->precipitation purification 6. Purification (Dialysis) precipitation->purification drying 7. Drying (Lyophilization) purification->drying final_product Final this compound Product drying->final_product

Caption: Step-by-step experimental workflow for microbial this compound production.

References

Validation & Comparative

A Comparative Analysis of Levan from Diverse Microbial Sources: Properties and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Levan, a naturally occurring fructan polysaccharide, is gaining significant attention across the pharmaceutical, nutraceutical, and biomedical fields. Its unique physicochemical properties and diverse biological activities, including prebiotic, antioxidant, and anticancer effects, make it a promising biopolymer for various applications. The characteristics of this compound, however, are not uniform; they vary considerably depending on the microbial source of its production. This guide provides an objective comparison of this compound derived from different microorganisms, supported by experimental data, to aid researchers in selecting the optimal this compound for their specific applications.

Key Performance Characteristics of Microbial this compound

The functionality and application potential of this compound are intrinsically linked to its molecular weight, purity, yield, and inherent biological activities. These properties are highly dependent on the producing microbial strain and the fermentation conditions employed.

Data Summary

The following table summarizes the key quantitative data for this compound produced by various microbial sources, collated from multiple research studies.

Microbial SourceThis compound Yield (g/L)Molecular Weight (MW in Da)Antioxidant Activity (DPPH Radical Scavenging)Anticancer Activity (Cytotoxicity)
Bacillus subtilis AF17Not specified~20 x 10^6IC50 = 1.42 mg/mL[1]Not specified
Gluconoacetobacter xylinusNot specified40,000Not specifiedWeak in vivo antitumor activity (~42% inhibition against Sarcoma-180)[1]
Microbacterium laevaniformans48.9 (from sucrose)710,000Not specifiedHigh in vitro activity against SNU-1 (52.54-62.05% inhibition) and HepG2 (49.93-61.82% inhibition) cell lines; Strong in vivo antitumor activity (~66% inhibition against Sarcoma-180)[1]
Pseudomonas fluorescensNot specifiedNot specifiedIC50 = 24.42 µg/mLIC50 = 469 µg/mL (Human epidermoid Skin carcinoma); IC50 = 222.7 µg/mL (Hepatocellular carcinoma)
Rahnella aquatilisNot specified380,000Not specifiedHigh in vitro activity against SNU-1 cell line (52.15-58.58% inhibition); Strong in vivo antitumor activity (~66% inhibition against Sarcoma-180)[1]
Zymomonas mobilisNot specified570,000Not specifiedStrong in vivo antitumor activity (~66% inhibition against Sarcoma-180)[1]

Note: "Not specified" indicates that the data was not available in the reviewed literature. IC50 values represent the concentration of this compound required to inhibit 50% of the activity being measured.

In-Depth Analysis of this compound Properties

Molecular Weight: The molecular weight of this compound is a critical parameter influencing its biological activity. As observed in the comparative data, this compound from Microbacterium laevaniformans and Zymomonas mobilis possess high molecular weights, which correlates with their strong in vivo antitumor activities[1]. In contrast, the low molecular weight this compound from Gluconoacetobacter xylinus exhibited significantly lower antitumor efficacy[1]. This suggests that for applications requiring potent bioactivity, high molecular weight levans may be preferable.

Antioxidant Activity: this compound's antioxidant properties are attributed to its ability to scavenge free radicals. The IC50 value for the DPPH radical scavenging activity of this compound from Bacillus subtilis AF17 was found to be 1.42 mg/mL, indicating notable antioxidant potential[1]. This compound from Pseudomonas fluorescens also demonstrated antioxidant capabilities. The variation in antioxidant activity among different levans may be due to differences in their molecular weight, structure, and purity.

Anticancer Activity: The anticancer potential of this compound is a key area of research. This compound from Microbacterium laevaniformans and Rahnella aquatilis displayed significant in vitro cytotoxicity against human cancer cell lines[1]. Furthermore, levans from M. laevaniformans, R. aquatilis, and Z. mobilis showed strong in vivo tumor inhibition[1]. The cytotoxic effects of this compound are often attributed to the induction of apoptosis in cancer cells.

Prebiotic Activity: this compound is considered a prebiotic, as it can be selectively utilized by beneficial gut bacteria, such as Bifidobacteria and Lactobacilli, to produce short-chain fatty acids (SCFAs). While direct comparative studies on the prebiotic potential of levans from different microbial sources are limited, the general consensus is that its fermentability by gut microbiota contributes to improved gut health. The efficiency of fermentation can be influenced by the this compound's degree of polymerization and branching.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of this compound from different sources. Below are the protocols for key experiments cited in this guide.

Molecular Weight Determination by Gel Permeation Chromatography (GPC)

Objective: To determine the molecular weight and molecular weight distribution of this compound.

Principle: GPC separates molecules based on their size in solution. Larger molecules elute first from the chromatography column, while smaller molecules have a longer retention time.

Methodology:

  • System Preparation: An Agilent GPC/SEC system or equivalent, equipped with a refractive index (RI) detector and suitable columns (e.g., Ultrahydrogel columns), is used. The mobile phase is typically an aqueous solution, such as 0.1 M NaNO3.

  • Calibration: The system is calibrated using polysaccharide standards of known molecular weights (e.g., pullulan or dextran standards). A calibration curve is generated by plotting the logarithm of the molecular weight against the elution volume.

  • Sample Preparation: A known concentration of the this compound sample (e.g., 1-5 mg/mL) is dissolved in the mobile phase. The solution is filtered through a 0.22 µm syringe filter to remove any particulate matter.

  • Analysis: The prepared this compound sample is injected into the GPC system. The elution profile is recorded by the RI detector.

  • Data Processing: The molecular weight of the this compound is calculated by comparing its elution volume to the calibration curve. Software provided with the GPC system is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

Antioxidant Activity by DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of this compound.

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color. In the presence of an antioxidant, the DPPH radical is reduced, resulting in a color change to yellow, which can be measured spectrophotometrically.

Methodology:

  • Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. A series of this compound solutions of different concentrations are prepared in a suitable solvent (e.g., water or buffer).

  • Assay Procedure:

    • In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the different concentrations of the this compound solution to the wells.

    • For the control, add the solvent instead of the this compound solution. For the blank, add the solvent instead of the DPPH solution.

    • The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the this compound solution.

  • IC50 Determination: The IC50 value, the concentration of this compound that scavenges 50% of the DPPH radicals, is determined by plotting the scavenging activity against the this compound concentration.

Cytotoxicity by MTT Assay

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the purple color is proportional to the number of viable cells.

Methodology:

  • Cell Culture: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a CO2 incubator.

  • Treatment: The cells are treated with various concentrations of the this compound solution for a specified period (e.g., 24, 48, or 72 hours). Control wells are treated with the vehicle (solvent) only.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as: Cell Viability (%) = (A_sample / A_control) x 100 Where A_sample is the absorbance of the this compound-treated cells and A_control is the absorbance of the untreated control cells.

  • IC50 Determination: The IC50 value, the concentration of this compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for this compound characterization and biological activity assessment.

Levan_Characterization_Workflow cluster_production This compound Production & Purification cluster_characterization Physicochemical Characterization Microbial Fermentation Microbial Fermentation Centrifugation (Cell Removal) Centrifugation (Cell Removal) Microbial Fermentation->Centrifugation (Cell Removal) Supernatant Collection Supernatant Collection Centrifugation (Cell Removal)->Supernatant Collection Ethanol Precipitation Ethanol Precipitation Supernatant Collection->Ethanol Precipitation Crude this compound Crude this compound Ethanol Precipitation->Crude this compound Dialysis Dialysis Crude this compound->Dialysis Purified this compound Purified this compound Dialysis->Purified this compound GPC_Analysis GPC Purified this compound->GPC_Analysis Molecular Weight FTIR_Analysis FTIR Purified this compound->FTIR_Analysis Functional Groups NMR_Analysis NMR Purified this compound->NMR_Analysis Structural Elucidation Biological_Activity_Workflow cluster_antioxidant Antioxidant Activity cluster_anticancer Anticancer Activity cluster_prebiotic Prebiotic Activity Purified_this compound Purified this compound DPPH_Assay DPPH Assay Purified_this compound->DPPH_Assay Cell_Culture Cancer Cell Culture Purified_this compound->Cell_Culture In_vitro_Fermentation In vitro Fermentation (with Probiotics) Purified_this compound->In_vitro_Fermentation IC50_Calculation_DPPH IC50 Calculation DPPH_Assay->IC50_Calculation_DPPH MTT_Assay MTT Assay Cell_Culture->MTT_Assay IC50_Calculation_MTT IC50 Calculation MTT_Assay->IC50_Calculation_MTT SCFA_Analysis SCFA Analysis In_vitro_Fermentation->SCFA_Analysis

References

Validating the Prebiotic Activity of Levan: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the prebiotic performance of levan with other established alternatives, supported by experimental data from animal models. this compound, a naturally occurring fructan, has demonstrated significant potential as a prebiotic agent, promoting a healthy gut microbiome and offering various physiological benefits. This guide synthesizes findings from multiple animal studies to offer a comprehensive overview of its efficacy.

Performance Comparison of this compound and Other Prebiotics

The prebiotic activity of this compound has been primarily evaluated in rodent models, with key performance indicators including the modulation of gut microbiota, production of short-chain fatty acids (SCFAs), and effects on metabolic parameters. The data presented below summarizes the quantitative outcomes of this compound supplementation compared to a control group and the well-established prebiotic, inulin.

ParameterAnimal ModelThis compound DosageInulin DosageThis compound EffectInulin EffectReference
Body Weight Gain Wistar Albino Rats5% of diet5% of dietDecreased by 114.71% compared to controlDecreased by 175.21% compared to control--INVALID-LINK--1
Bifidobacterium spp. Population Wistar Albino Rats5% of diet5% of dietSignificantly increasedSignificantly increased--INVALID-LINK--1
Lactobacillus spp. Population Sprague-Dawley Rats10% (wt/wt) of dietNot TestedIncreased 30-foldNot Tested--INVALID-LINK--2
Total SCFA Sprague-Dawley Rats10% (wt/wt) of dietNot TestedSignificantly increased (Acetate, Butyrate, Lactate)Not Tested--INVALID-LINK--2
Serum Cholesterol Wistar Albino Rats5% of diet5% of dietSignificantly decreasedDecreased--INVALID-LINK--1
Serum LDL Cholesterol Wistar Albino Rats5% of diet5% of dietSignificantly decreasedNo significant reduction--INVALID-LINK--1
Serum Glucose Wistar Albino Rats5% of diet5% of dietSignificantly decreasedNot significantly different from control--INVALID-LINK--1
Colon Mucosal Thickness Wistar Albino Rats5% of diet5% of dietIncreased to 55 µm (Control: 30 µm)Increased to 45 µm--INVALID-LINK--1

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies investigating the prebiotic effects of this compound in animal models.

Study 1: this compound's Effect on Gut Microbiota and Metabolic Parameters in Rats
  • Animal Model: Male Wistar Albino rats.--INVALID-LINK--1

  • Housing: Standard laboratory conditions.

  • Diet: Standard rat chow supplemented with this compound or inulin.

  • Prebiotic Administration: this compound was administered orally at doses of 2%, 5%, 7%, and 10% in drinking water for 90 days.--INVALID-LINK--1 The inulin group received a 5% solution.--INVALID-LINK--1

  • Microbiota Analysis: Fecal DNA was extracted, and the populations of Bifidobacterium, Lactobacillus, and Bacteroides were quantified using quantitative real-time PCR (qPCR) with specific 16S rRNA primers.--INVALID-LINK--1

  • SCFA Analysis: Not detailed in this study.

  • Biochemical Analysis: Serum levels of glucose, total cholesterol, LDL, and HDL were measured using standard enzymatic colorimetric methods.--INVALID-LINK--1

  • Histology: Colon tissues were fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to measure the thickness of the mucosal layer.--INVALID-LINK--1

Study 2: Prebiotic Properties of this compound in Rats
  • Animal Model: Male Sprague-Dawley rats.--INVALID-LINK--2

  • Housing: Not specified.

  • Diet: Basal diet supplemented with 10% (wt/wt) this compound or sucrose (control) for 3 weeks.--INVALID-LINK--2

  • Microbiota Analysis: Fecal samples were collected, and the total number of microorganisms and lactic acid-producing bacteria were enumerated by plating on selective agar media.--INVALID-LINK--2

  • SCFA Analysis: Cecal and colonic contents were analyzed for SCFAs (acetate, butyrate, lactate) using a method not specified in the abstract.--INVALID-LINK--2

  • Physiological Measurements: Cecal and colon pH, as well as cecal mass, were measured.--INVALID-LINK--2

Signaling Pathways and Experimental Workflows

The prebiotic effects of this compound are mediated through complex interactions with the host's gut environment and immune system. The diagrams below illustrate a key signaling pathway and a typical experimental workflow for evaluating prebiotics.

Levan_Prebiotic_Activity_Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_sampling Sample Collection cluster_analysis Data Analysis cluster_outcome Outcome Assessment A Animal Model Selection (e.g., Wistar Rats) B Acclimatization Period A->B C Dietary Groups: - Control - this compound - Other Prebiotics (Inulin, FOS, GOS) B->C D Oral Administration of Prebiotics (e.g., in drinking water or diet) C->D E Fecal Sample Collection (for Microbiota & SCFA analysis) D->E F Blood Sample Collection (for Biochemical analysis) D->F G Tissue Collection (Colon) (for Histology & Gene Expression) D->G H Gut Microbiota Analysis (16S rRNA sequencing, qPCR) E->H I SCFA Quantification (Gas Chromatography) E->I J Biochemical Assays (Cholesterol, Glucose, etc.) F->J K Histological Examination (Mucosal thickness, inflammation) G->K L Validation of Prebiotic Activity H->L I->L J->L K->L

Experimental workflow for validating prebiotic activity.

The fermentation of this compound by gut bacteria leads to the production of SCFAs, which can interact with various host cell receptors, including Toll-like receptors (TLRs), to modulate immune responses.

Levan_TLR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus This compound This compound SCFA SCFAs (Butyrate, Propionate, Acetate) This compound->SCFA Fermentation by Gut Microbiota TLR4 TLR4 SCFA->TLR4 Activation MyD88 MyD88 TLR4->MyD88 Recruitment TRIF TRIF TLR4->TRIF Recruitment TRAF6 TRAF6 MyD88->TRAF6 TRIF->TRAF6 IRF3 IRF3 TRIF->IRF3 Activation TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation Gene Gene Expression (e.g., Cytokines, Chemokines) NFkB->Gene IRF3->Gene

This compound-mediated TLR4 signaling pathway in the gut.

References

Levan: A Superior Prebiotic for Gut Microbiota Modulation? A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of levan against other common prebiotics, including inulin, fructo-oligosaccharides (FOS), and galacto-oligosaccharides (GOS), reveals its potent efficacy in beneficially modulating the gut microbiota. Experimental data from various studies indicate that this compound exhibits a strong bifidogenic effect, promotes the production of beneficial short-chain fatty acids (SCFAs), and may offer distinct advantages in improving gut health.

This guide provides a comprehensive comparison of this compound's performance with alternative prebiotics, supported by experimental data, detailed methodologies, and visualizations of key biological pathways and workflows.

Quantitative Comparison of Prebiotic Efficacy

The following tables summarize the quantitative data from various studies, comparing the effects of this compound, inulin, FOS, and GOS on key indicators of gut health.

Table 1: Impact of Prebiotics on Bifidobacterium Abundance

PrebioticDosageStudy DurationModelFold Increase in BifidobacteriumReference
This compound 5% of diet90 daysRatSignificant increase (p < 0.05)[1]
Inulin5% of diet90 daysRatSignificant increase (p < 0.05)[1]
FOS1% (w/v)24 hoursIn vitroSignificant increase
GOS1% (w/v)24 hoursIn vitroSignificant increase

Table 2: Influence of Prebiotics on Short-Chain Fatty Acid (SCFA) Production (in vitro)

PrebioticAcetate (µmol/mL)Propionate (µmol/mL)Butyrate (µmol/mL)Total SCFAs (µmol/mL)Reference
This compound IncreasedIncreasedIncreasedSignificantly increased[2]
InulinIncreasedIncreasedIncreasedIncreased
FOSIncreasedIncreasedIncreasedIncreased
GOSIncreasedIncreasedIncreasedIncreased

Table 3: Physiological Effects of this compound vs. Inulin in Rats

ParameterControlThis compound (5%)Inulin (5%)Reference
Body Weight Gain (g)194.95 ± 24.29120.54 ± 18.12184.26 ± 21.53[1]
Total Cholesterol (mg/dL)85.3 ± 5.168.7 ± 4.579.2 ± 6.3[1]
LDL Cholesterol (mg/dL)32.1 ± 3.221.4 ± 2.828.9 ± 3.1[1]
Glucose (mg/dL)115.6 ± 7.898.2 ± 6.5109.4 ± 7.1[1]
Bifidobacterium (log10 cells/g feces)7.2 ± 0.48.5 ± 0.38.3 ± 0.3[1]
  • Statistically significant difference compared to the control group (p < 0.05).

Experimental Protocols

This section details the methodologies used in the cited studies to evaluate the efficacy of prebiotics.

In Vivo Animal Study Protocol (Adapted from a study on this compound and Inulin in rats[1])
  • Animal Model: Male Wistar rats, 6-8 weeks old, were used.

  • Dietary Intervention: Rats were divided into three groups: a control group receiving a standard diet, a this compound group receiving a diet supplemented with 5% this compound, and an inulin group receiving a diet supplemented with 5% inulin.

  • Duration: The dietary intervention was carried out for 90 days.

  • Sample Collection: Fecal samples were collected at the end of the study for microbial analysis. Blood samples were collected for biochemical analysis.

  • Microbiota Analysis: The abundance of Bifidobacterium was quantified using quantitative real-time PCR (qPCR) with genus-specific primers.

  • Biochemical Analysis: Serum levels of total cholesterol, LDL cholesterol, and glucose were measured using standard enzymatic kits.

In Vitro Fermentation Protocol
  • Fecal Inoculum Preparation: Fresh fecal samples from healthy human donors were collected and homogenized in a pre-reduced anaerobic buffer.

  • Fermentation Medium: A basal medium containing peptone, yeast extract, and salts was prepared. The prebiotic (this compound, inulin, FOS, or GOS) was added as the primary carbon source at a concentration of 1% (w/v).

  • Fermentation: The fecal inoculum was added to the fermentation medium in anaerobic conditions and incubated at 37°C for 24-48 hours.

  • Microbiota Analysis: Bacterial DNA was extracted from the fermentation samples. The composition of the gut microbiota was analyzed by 16S rRNA gene sequencing.

  • SCFA Analysis: The concentrations of short-chain fatty acids (acetate, propionate, and butyrate) in the fermentation broth were determined using gas chromatography (GC).

16S rRNA Gene Sequencing for Gut Microbiota Analysis
  • DNA Extraction: Microbial DNA was extracted from fecal or fermentation samples using a commercial DNA extraction kit.

  • PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene were amplified using universal primers.

  • Library Preparation: The PCR products were purified and used to construct a sequencing library.

  • Sequencing: The library was sequenced on an Illumina MiSeq platform.

  • Data Analysis: The sequencing reads were processed using bioinformatics pipelines such as QIIME or mothur to identify the bacterial taxa present and their relative abundances.

Gas Chromatography (GC) for SCFA Analysis
  • Sample Preparation: Fecal or fermentation samples were acidified and the SCFAs were extracted with diethyl ether.

  • Derivatization: The extracted SCFAs were derivatized to form volatile esters.

  • GC Analysis: The derivatized samples were injected into a gas chromatograph equipped with a flame ionization detector (FID).

  • Quantification: The concentrations of individual SCFAs were determined by comparing their peak areas to those of a standard curve.

Signaling Pathways and Experimental Workflows

The beneficial effects of prebiotics on gut health are mediated through various signaling pathways. The fermentation of prebiotics by gut microbiota leads to the production of SCFAs, which play a crucial role in modulating these pathways.

Prebiotic_Fermentation_Pathway Prebiotic Prebiotic (this compound, Inulin, FOS, GOS) Fermentation Fermentation Prebiotic->Fermentation Gut_Microbiota Gut Microbiota (e.g., Bifidobacterium, Lactobacillus) Gut_Microbiota->Fermentation SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Fermentation->SCFAs Gut_Health Improved Gut Health SCFAs->Gut_Health

Caption: Fermentation of prebiotics by gut microbiota leads to the production of beneficial SCFAs.

The mechanism by which SCFAs, particularly butyrate, enhance the gut barrier function involves the modulation of tight junction proteins.

Gut_Barrier_Signaling Butyrate Butyrate Epithelial_Cell Intestinal Epithelial Cell Butyrate->Epithelial_Cell AMPK AMPK Activation Epithelial_Cell->AMPK Tight_Junctions Increased Tight Junction Protein Expression (Occludin, Claudin-1) AMPK->Tight_Junctions Gut_Barrier Enhanced Gut Barrier Function Tight_Junctions->Gut_Barrier

Caption: Butyrate enhances gut barrier function by upregulating tight junction proteins via AMPK activation.

The following workflow illustrates the key steps involved in a typical in vitro study comparing the efficacy of different prebiotics.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 In Vitro Fermentation cluster_2 Analysis cluster_3 Data Interpretation Fecal_Sample Fecal Sample Collection Inoculum_Prep Inoculum Preparation Fecal_Sample->Inoculum_Prep Fermentation Anaerobic Fermentation with Prebiotics Inoculum_Prep->Fermentation Microbiota_Analysis 16S rRNA Sequencing Fermentation->Microbiota_Analysis SCFA_Analysis Gas Chromatography Fermentation->SCFA_Analysis Data_Analysis Comparative Data Analysis Microbiota_Analysis->Data_Analysis SCFA_Analysis->Data_Analysis

Caption: Workflow for in vitro comparison of prebiotic efficacy on gut microbiota.

References

A Comparative Guide to Levan Nanoparticles for In Vivo Tumor Targeting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective and targeted cancer therapies has led to the exploration of various nanoparticle-based drug delivery systems. Among these, levan nanoparticles have emerged as a promising platform due to their unique biological properties. This guide provides an objective comparison of the in vivo performance of this compound nanoparticles with other prevalent alternatives, namely gold nanoparticles, liposomes, and polymeric micelles. The information presented is supported by experimental data to aid researchers in making informed decisions for their tumor targeting applications.

Performance Comparison: this compound vs. Alternatives

The efficacy of a nanoparticle-based system for tumor targeting is primarily evaluated by its ability to accumulate at the tumor site while minimizing off-target distribution to healthy tissues. The following tables summarize key quantitative data from in vivo studies, offering a comparative overview of this compound nanoparticles and its alternatives.

Nanoparticle TypeTumor ModelTumor AccumulationKey Findings
This compound Nanoparticles (LevNP) SCC7 tumor-bearing mice3.7 times higher than free dyeThis compound's intrinsic affinity for the CD44 receptor, often overexpressed on cancer cells, facilitates active targeting without the need for chemical modifications.[1]
Gold Nanoparticles (AuNP) Subcutaneous tumor xenograft (Swiss nu/nu mice)Smaller nanorods showed higher tumor accumulation compared to larger nanoshells.[2]Multiple dosing regimens can enhance tumor accumulation of gold nanoparticles.[3][2]
Liposomes 4T1 murine mammary carcinomaTumor-to-muscle ratio of ~2.0 for targeted liposomes at 24h post-injection.Surface modification with targeting ligands like monoclonal antibodies can double the tumor accumulation compared to non-targeted liposomes.[4] Higher doses can lead to increased tumor accumulation by saturating clearance mechanisms in the liver.[5][6]
Polymeric Micelles Neuroblastoma-bearing mice~5% of injected dose per gram of tissue in the tumor at 24h.Exhibit long circulation half-lives, which can contribute to passive accumulation in tumors via the Enhanced Permeability and Retention (EPR) effect.[7][8]

Table 1: Comparison of In Vivo Tumor Accumulation

Nanoparticle TypePrimary Organs of Accumulation (Off-target)Key Findings
This compound Nanoparticles (LevNP) Data not explicitly detailed in the provided search results.Further biodistribution studies are needed for a comprehensive understanding.
Gold Nanoparticles (AuNP) Liver and SpleenAccumulation in the liver and spleen is a common characteristic of many nanoparticle systems.
Liposomes Liver and SpleenSignificant accumulation in the liver is a major challenge for liposomal drug delivery.[9]
Polymeric Micelles Liver and SpleenApproximately 20-30% of the injected dose can accumulate in the liver and spleen.[8]

Table 2: Comparison of In Vivo Biodistribution in Off-Target Organs

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key in vivo experiments cited in this guide.

In Vivo Tumor Targeting and Biodistribution Study Protocol

This protocol outlines the general procedure for evaluating the tumor targeting and biodistribution of nanoparticles in a murine tumor model.

1. Animal Model:

  • Select an appropriate mouse strain (e.g., BALB/c nude mice) and tumor cell line (e.g., SCC7, 4T1, MDA-MB-235).

  • Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 5 x 10^6 cells) into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

2. Nanoparticle Administration:

  • Prepare the nanoparticle formulation, ensuring sterility and appropriate concentration. Nanoparticles are often labeled with a fluorescent dye (e.g., Cy5.5, DiR) or a radionuclide for imaging and quantification.

  • Administer the nanoparticle suspension to the tumor-bearing mice via intravenous (i.v.) injection through the tail vein. The dosage will depend on the specific nanoparticle and its payload.

3. In Vivo Imaging:

  • At predetermined time points (e.g., 4, 24, 48, 72 hours) post-injection, anesthetize the mice.

  • Perform whole-body imaging using an appropriate imaging system (e.g., IVIS for fluorescence imaging, PET/SPECT for radionuclide imaging).

4. Ex Vivo Biodistribution Analysis:

  • At the final time point, euthanize the mice.

  • Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart, brain).

  • Measure the fluorescence or radioactivity in each organ and the tumor using an imaging system or a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.

5. Data Analysis:

  • Quantify the imaging data to determine the tumor accumulation and biodistribution profile of the nanoparticles.

  • Statistically analyze the data to compare different nanoparticle formulations or treatment groups.

Visualizing the Pathways and Processes

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental workflows.

TumorTargetingPathway cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment NP Nanoparticles (this compound, Gold, Liposome, Micelle) TumorVasculature Leaky Tumor Vasculature NP->TumorVasculature EPR Effect (Passive Targeting) Receptor CD44 Receptor (for this compound) NP->Receptor Active Targeting (this compound) TumorCell Tumor Cell TumorVasculature->TumorCell Extravasation Receptor->TumorCell Receptor-mediated Endocytosis

Caption: General signaling pathway for nanoparticle tumor targeting.

ExperimentalWorkflow A Nanoparticle Synthesis & Characterization C In Vivo Administration (i.v. injection) A->C B Tumor Model Development B->C D In Vivo Imaging (e.g., IVIS) C->D F Therapeutic Efficacy (Tumor Growth Inhibition) C->F G Toxicity Assessment (Histopathology) C->G E Ex Vivo Biodistribution (%ID/g analysis) D->E H Data Analysis & Conclusion E->H F->H G->H

Caption: A typical experimental workflow for in vivo validation.

References

Cross-Validation of Analytical Methods for Levan Characterization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate and reliable characterization of levan is paramount. This guide provides a comparative overview of key analytical methods, presenting supporting data and detailed experimental protocols to assist in method selection and cross-validation.

This compound, a naturally occurring fructan polymer, holds significant promise in the pharmaceutical and biomedical fields due to its biocompatibility, biodegradability, and unique physicochemical properties. Comprehensive characterization is essential to ensure its quality, safety, and efficacy in various applications. This guide delves into the cross-validation of common analytical techniques used for this compound characterization, including High-Performance Liquid Chromatography (HPLC), Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thin-Layer Chromatography (TLC).

Comparison of Analytical Methods for this compound Characterization

The selection of an appropriate analytical method is contingent on the specific characteristic of this compound being investigated, such as purity, structural integrity, molecular weight, and composition. The following tables summarize the quantitative data and key performance attributes of each technique based on available literature.

Analytical MethodParameter MeasuredKey Quantitative DataAdvantagesLimitations
HPLC Purity, Monosaccharide CompositionPurity: >89% fructose residue after purification[1]. Retention time for fructose standard can be compared with hydrolyzed this compound.[2]High resolution and sensitivity for quantitative analysis.Requires hydrolysis for monosaccharide analysis, which can be time-consuming.
FTIR Functional Groups, Structural FingerprintCharacteristic peaks: ~3417 cm⁻¹ (O-H stretch), ~2943 cm⁻¹ (C-H stretch), ~1650 cm⁻¹ (C=O stretch), ~1050 cm⁻¹ (C-O stretch), ~857.60 cm⁻¹ (typical for carbohydrates).[3]Rapid, non-destructive, and provides information on the overall chemical structure.Provides qualitative rather than quantitative information on its own.
NMR Structural Elucidation (Linkage Analysis)Confirms β-(2,6) linkages in the this compound backbone and can identify β-(2,1) branching points.[1][4]Provides detailed structural information, including linkage positions and anomeric configurations.Lower sensitivity compared to other methods; requires higher sample concentrations.
TLC Monosaccharide Composition (Qualitative)Rf values can be compared to standards (e.g., Fructose Rf = 0.42).[5]Simple, rapid, and cost-effective for preliminary analysis and screening.Primarily qualitative; not suitable for precise quantification.
GPC/SEC Molecular Weight DistributionMolecular weights can range from 1.4 × 10⁶ Da to 6.5 × 10⁸ Da.[6] SEC is a widely applied method for determining this compound molecular weight.[7]Provides information on the average molecular weight and polydispersity of the polymer.Can be influenced by the conformation of the this compound in solution.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. The following sections outline the experimental protocols for the key methods discussed.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity and monosaccharide composition of this compound.

Protocol:

  • Acid Hydrolysis: The this compound sample is hydrolyzed to its constituent monosaccharides. A common method involves treating the sample with 0.5 M H₂SO₄ at 95°C for 12 hours.[2]

  • Neutralization: The hydrolyzed sample is neutralized with a base, such as 4M NaOH.[2]

  • HPLC Analysis: The neutralized hydrolysate is subjected to HPLC analysis.

    • Column: A carbohydrate analysis column is typically used.

    • Mobile Phase: A suitable mobile phase, such as acetonitrile and water, is used for elution.[8]

    • Detector: A refractive index (RI) detector is commonly employed for carbohydrate detection.[8]

  • Data Analysis: The retention time and peak area of the sample are compared to those of a fructose standard to determine the composition and purity.[2]

Fourier Transform Infrared Spectroscopy (FTIR)

Objective: To identify the functional groups present in this compound and confirm its polysaccharide nature.

Protocol:

  • Sample Preparation: A small amount of dried this compound powder is mixed with potassium bromide (KBr) and pressed into a pellet.

  • FTIR Analysis: The KBr pellet is placed in the FTIR spectrometer.

  • Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: The obtained spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in this compound, such as hydroxyl, alkyl, and glycosidic bonds.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed chemical structure of this compound, including the types of glycosidic linkages.

Protocol:

  • Sample Preparation: The purified this compound sample is dissolved in a suitable deuterated solvent, such as D₂O.

  • NMR Analysis: ¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer.

  • Data Analysis: The chemical shifts and coupling constants of the signals in the spectra are analyzed to determine the anomeric configurations and the positions of the glycosidic linkages (e.g., β-(2,6) and β-(2,1)).[1]

Experimental and Logical Workflows

To visualize the logical flow of this compound characterization, the following diagrams illustrate the typical experimental workflows.

Levan_Characterization_Workflow cluster_extraction This compound Production & Extraction cluster_characterization Physicochemical Characterization Microbial_Fermentation Microbial Fermentation Precipitation Precipitation with Ethanol Microbial_Fermentation->Precipitation Dialysis Dialysis Precipitation->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization HPLC HPLC Analysis (Purity & Composition) Lyophilization->HPLC Cross-Validation FTIR FTIR Spectroscopy (Functional Groups) Lyophilization->FTIR Cross-Validation NMR NMR Spectroscopy (Structural Elucidation) Lyophilization->NMR Cross-Validation TLC TLC Analysis (Qualitative Composition) Lyophilization->TLC Cross-Validation GPC GPC/SEC (Molecular Weight) Lyophilization->GPC Cross-Validation

Caption: Overall workflow for this compound production and subsequent characterization using multiple analytical techniques for cross-validation.

HPLC_Workflow Start Purified this compound Sample Acid_Hydrolysis Acid Hydrolysis (e.g., 0.5 M H₂SO₄, 95°C) Start->Acid_Hydrolysis Neutralization Neutralization (e.g., 4M NaOH) Acid_Hydrolysis->Neutralization HPLC_Injection Injection into HPLC System Neutralization->HPLC_Injection Data_Acquisition Data Acquisition (Refractive Index Detector) HPLC_Injection->Data_Acquisition Data_Analysis Data Analysis (Compare to Fructose Standard) Data_Acquisition->Data_Analysis Result Purity & Monosaccharide Composition Data_Analysis->Result

Caption: Step-by-step experimental workflow for the characterization of this compound using HPLC.

FTIR_Workflow Start Dried this compound Powder KBr_Pellet Preparation of KBr Pellet Start->KBr_Pellet FTIR_Analysis FTIR Spectrometer Analysis KBr_Pellet->FTIR_Analysis Data_Acquisition Spectrum Acquisition (4000-400 cm⁻¹) FTIR_Analysis->Data_Acquisition Data_Analysis Identification of Characteristic Peaks Data_Acquisition->Data_Analysis Result Functional Group Confirmation Data_Analysis->Result

Caption: Experimental workflow for the structural characterization of this compound using FTIR spectroscopy.

By employing a combination of these analytical methods, researchers can achieve a comprehensive and robust characterization of this compound. Cross-validation of the results obtained from different techniques is crucial for ensuring the accuracy and reliability of the data, which is a prerequisite for the development of safe and effective this compound-based products.

References

A Comparative Analysis of Levan and Dextran as Enzyme Stabilizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of enzymes is a critical factor for their successful application in diagnostics, therapeutics, and industrial biocatalysis. Polysaccharides have emerged as promising, biocompatible stabilizers that can protect enzymes from various environmental stresses, including extreme temperatures, pH fluctuations, and the rigors of processes like freeze-drying. This guide provides an objective comparison of two such polysaccharides, levan and dextran, evaluating their performance as enzyme stabilizers based on available experimental data.

Introduction to this compound and Dextran

This compound is a naturally occurring fructan, a polymer of fructose units linked primarily by β-(2,6) glycosidic bonds.[1][2] It is produced by various microorganisms and is known for its high water solubility and film-forming properties.[3]

Dextran , another microbial polysaccharide, is a complex, branched glucan composed of chains of D-glucose units. It is primarily linked by α-(1,6) glycosidic linkages. Dextran is widely used in biomedical applications and is recognized for its ability to enhance the stability of proteins during freeze-drying and storage.[4]

Mechanism of Enzyme Stabilization

Polysaccharides like this compound and dextran are thought to stabilize enzymes through several mechanisms. These macromolecules create a hydrophilic, structured environment around the enzyme. This "hydration shell" can act as a water substitute, maintaining the enzyme's native conformation, particularly during dehydration processes like lyophilization. Furthermore, the large size of these polymers can provide steric hindrance, preventing enzyme aggregation and protecting against proteolytic degradation.

cluster_0 Enzyme Stabilization by Polysaccharides cluster_1 Environmental Stressors Enzyme Native Enzyme Complex Enzyme-Stabilizer Complex (Enhanced Stability) Enzyme->Complex Encapsulation & Preferential Hydration Denatured Denatured Enzyme (Loss of Activity) Enzyme->Denatured Stabilizer Polysaccharide (this compound / Dextran) Stabilizer->Complex Stress Heat pH Shift Dehydration Stress->Enzyme Leads to Stress->Complex Protection

Fig 1. Mechanism of Polysaccharide Enzyme Stabilization.

Data Presentation: this compound vs. Dextran

The following tables summarize quantitative data on the efficacy of this compound and dextran as enzyme stabilizers.

Table 1: Thermal Stability Enhancement
StabilizerEnzyme StudiedExperimental ConditionObservationReference
Dextran LevansucraseHeat treatment at 50°C for 2hConjugated enzyme retained 88.25% activity vs. 64.55% for free enzyme.[5]
Dextran LevansucraseHalf-life at 50°CHalf-life increased from 130 min (free enzyme) to 347 min (modified).[5]
Dextran LevansucraseHalf-life at 60°CHalf-life increased from 103 min (free enzyme) to 210 min (modified).[5]
Dextran EndolevanaseIncubation for 1hCross-linked enzyme aggregates with dextran displayed higher thermal stability than the free enzyme.[6]
This compound LevansucraseStorage at 55-60°C, pH 3.95About 90% of this compound was degraded after 120 hours, suggesting instability of the stabilizer itself under these conditions.[2]
Table 2: Storage and Process Stability
StabilizerEnzyme StudiedProcess / Storage ConditionObservationReference
Dextran Lactate Dehydrogenase (LDH)Freeze-drying & StorageDextran (40 kDa) provided improved protection of LDH activity during storage compared to sucrose.[7]
Dextran Glucose-6-Phosphate Dehydrogenase (G6PDH)Freeze-dryingRecovery of enzyme activity after freeze-drying was dependent on dextran molecular weight, with 12 kD dextran showing 85% recovery and 2000 kD showing 70%.[8]
Dextran Glucose-6-Phosphate Dehydrogenase (G6PDH)Storage at elevated temperaturesDextran with an average molecular weight of 512 kD provided the best protection during heating.[8]
This compound Not specifiedYogurt formulationThis compound demonstrated the capacity to enhance water-holding capacity and system stability in fermented yogurt, suggesting a stabilizing effect in a complex matrix.[9]
Table 3: Influence on Enzyme Kinetics
StabilizerEnzyme StudiedEffect on KmEffect on VmaxReference
Dextran DextranaseDextran acts as a competitive inhibitor.Not specified.[10]
This compound LevansucraseKm value of 17.41 mM (for sucrose substrate).Vmax (kcat) of 376.83 s−1.[11]

Note: Direct comparative kinetic studies for the same enzyme with both this compound and dextran as external stabilizers are limited in the reviewed literature. The data for dextranase shows dextran acting as a substrate/inhibitor, while the this compound data pertains to the enzyme that synthesizes it.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments in enzyme stabilization studies.

General Enzyme Activity Assay

This protocol provides a framework for measuring enzyme activity, which is fundamental to assessing stability.

  • Prepare Reagents: Prepare a suitable buffer solution at the optimal pH for the enzyme. Prepare a stock solution of the substrate.

  • Enzyme Preparation: Prepare a stock solution of the enzyme. If using a stabilizer, prepare enzyme solutions with and without the polysaccharide (this compound or dextran) at the desired concentration.

  • Reaction Initiation: In a temperature-controlled cuvette (or microplate well), add the buffer and substrate solution. Allow it to equilibrate to the optimal temperature.

  • Start the Reaction: Add a small, defined volume of the enzyme solution to the cuvette to initiate the reaction. Mix quickly.

  • Monitor Reaction: Immediately begin monitoring the change in absorbance at a specific wavelength over time using a spectrophotometer. This change corresponds to the formation of the product or consumption of the substrate.[12]

  • Calculate Initial Velocity (V₀): Determine the initial rate of the reaction from the linear portion of the absorbance vs. time plot. The slope of this line is proportional to the initial velocity.[13]

Thermal Stability Assay

This experiment assesses the ability of a stabilizer to protect an enzyme against heat denaturation.

  • Sample Preparation: Prepare multiple aliquots of the enzyme both with and without the test stabilizers (this compound and dextran).

  • Heat Treatment: Incubate the aliquots at a specific, elevated temperature (e.g., 50°C, 60°C) for various time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Cooling: After the designated incubation time, immediately transfer the samples to an ice bath to stop further denaturation.

  • Residual Activity Measurement: Measure the remaining enzymatic activity of each sample using the General Enzyme Activity Assay described above.

  • Data Analysis: Plot the percentage of residual activity against the incubation time. The half-life (t₁/₂) of the enzyme under each condition can be calculated from this data.

Freeze-Drying (Lyophilization) Stability Assay

This protocol evaluates the cryoprotective and lyoprotective effects of the stabilizers.

  • Formulation: Prepare solutions of the enzyme in a suitable buffer (e.g., phosphate buffer) with and without this compound or dextran at various concentrations.

  • Freezing: Dispense the formulations into vials and freeze them, typically by placing them in a -80°C freezer or using the shelf freezer of the lyophilizer.

  • Primary Drying (Sublimation): Transfer the frozen samples to a freeze-dryer. Apply a vacuum and set the shelf temperature to allow the frozen solvent to sublimate.

  • Secondary Drying (Desorption): After all the ice has sublimated, increase the shelf temperature to remove residual, unfrozen water molecules.

  • Reconstitution: Reconstitute the dried "cake" with a precise volume of ultrapure water or buffer.

  • Activity Measurement: Determine the enzyme activity of the reconstituted samples using the General Enzyme Activity Assay.

  • Analysis: Compare the activity of the enzyme in the stabilized formulations to that of the unstabilized control to determine the protective effect. The recovery of protein activity is a key metric.[8]

cluster_workflow Experimental Workflow for Stabilizer Comparison prep Prepare Enzyme Solutions: 1. Control (No Stabilizer) 2. + this compound 3. + Dextran stress Apply Stress Condition (e.g., Heat, Freeze-Drying, pH Shift) prep->stress assay Measure Residual Enzyme Activity stress->assay analysis Data Analysis: - Calculate % Retained Activity - Determine Half-Life (t½) assay->analysis conclusion Compare Efficacy of This compound vs. Dextran analysis->conclusion

Fig 2. Workflow for Comparative Stabilizer Analysis.

Discussion and Conclusion

The available data indicates that both dextran and this compound can function as effective enzyme stabilizers, although their performance can be context-dependent.

Dextran is extensively studied, particularly in the context of freeze-drying.[7][4] Its stabilizing effect is often dependent on its molecular weight, with different molecular weights being optimal for different enzymes and conditions. For instance, while a 12 kD dextran yielded high activity recovery for G6PDH post-lyophilization, a 512 kD dextran provided the best protection during subsequent heating.[8] Covalent conjugation of dextran to enzymes like levansucrase has been shown to significantly increase their thermal half-life.

This compound also shows promise, though comparative data is less abundant. It has been investigated for its ability to form stable matrices, such as in yogurt, which indirectly points to its stabilizing potential.[9] However, the stability of this compound itself can be compromised under certain conditions, such as high temperatures and low pH, which could limit its application range.[2]

References

Head-to-head comparison of levan and inulin for cholesterol reduction.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the efficacy and mechanisms of two leading fructans in managing hypercholesterolemia.

In the landscape of functional food ingredients and therapeutic agents for cardiovascular health, the fructans levan and inulin have emerged as promising candidates for cholesterol management. Both are naturally occurring polysaccharides with prebiotic properties, yet they differ in their structural composition and, potentially, in their physiological effects. This guide provides an objective, data-driven comparison of this compound and inulin, focusing on their cholesterol-lowering capabilities, underlying mechanisms, and the experimental evidence supporting their use.

Quantitative Data Summary

The following tables summarize the quantitative data from key clinical trials and animal studies investigating the effects of this compound and inulin on lipid profiles.

Table 1: Human Clinical Trials on this compound and Inulin for Cholesterol Reduction
Fructan Study Population Dosage Duration Total Cholesterol (TC) LDL-C HDL-C Triglycerides (TG) Reference
This compound 29 Korean Women6 g/day Not SpecifiedNo significant change[1]
This compound 48 Healthy Volunteers11.25 g/day 8 weeksNo significant changeNo significant changeNo significant changeNo significant change[1]
Inulin 21 Hypercholesterolemic Subjects18 g/day 6 weeksNot Specified↓ 14.4%Not SpecifiedNot Specified[2]
Inulin 49 Women with Type 2 Diabetes10 g/day 8 weeks↓ 12.90%↓ 35.30%↑ 19.90%↓ 23.60%[3][4]
Inulin 12 Obese and Dyslipidemic Subjects7 g/day 4 weeks↓ (from 248.7 to 194.3 mg/dL)↓ (from 136.0 to 113.0 mg/dL)No significant change↓ (from 235.5 to 171.1 mg/dL)[5]
Inulin Meta-analysis of 20 RCTs (607 adults)VariedVariedNo significant change↓ (Mean Difference: -0.15 mmol/L)No significant changeNo significant change[6]

Note: ↓ indicates a decrease, ↑ indicates an increase. RCTs - Randomized Controlled Trials.

Table 2: Animal Studies on this compound and Inulin for Cholesterol Reduction
Fructan Animal Model Dosage Duration Total Cholesterol (TC) LDL-C HDL-C Triglycerides (TG) Reference
This compound Rats5% of diet90 daysNo significant change[7]
This compound Rats on high-cholesterol diet5% (w/w)Not Specified↓ 50%↓ 64%Not Specified↓ 38.33%[8]
This compound MiceNot SpecifiedNot Specified↓ 12.63%Not SpecifiedNot SpecifiedNot Specified[9]
Inulin BALB/c MiceNot Specified21 days↓ 13%Not SpecifiedNot SpecifiedNot Specified[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for key studies cited in this guide.

Inulin Supplementation in Women with Type 2 Diabetes[3][4]
  • Study Design: A randomized, placebo-controlled clinical trial.

  • Participants: Forty-nine women with type 2 diabetes, with a BMI between 25 and 35 kg/m ² and a daily fiber intake of less than 30g.

  • Intervention: The intervention group (n=24) received 10g of high-performance inulin per day for 8 weeks. The control group (n=25) received 10g of maltodextrin daily over the same period.

  • Data Collection: Glycemic status and lipid profile indices were measured before and after the intervention.

  • Statistical Analysis: Paired and unpaired t-tests, along with ANCOVA, were used to compare the quantitative variables between the two groups.

This compound Supplementation in Healthy Volunteers[1]
  • Study Design: A double-blind, parallel, controlled study.

  • Participants: Forty-eight healthy volunteers.

  • Intervention: Participants consumed 500 mL of natural orange juice daily for 8 weeks. The study group received juice enriched with 11.25 g of this compound, while the control group received regular orange juice.

  • Data Collection: Parameters including weight, blood pressure, blood laboratory tests (including lipid profiles), and gastrointestinal symptoms were assessed at baseline, 4 weeks, and at the end of the study.

  • Statistical Analysis: Between- and within-group findings were compared.

Mechanisms of Action and Signaling Pathways

Both this compound and inulin are thought to exert their cholesterol-lowering effects primarily through the modulation of gut microbiota and their metabolic byproducts.

Inulin's Mechanism of Action: Inulin, being a soluble fiber, is not digested in the upper gastrointestinal tract.[2][11] It is fermented by gut bacteria in the colon, leading to the production of short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.[2] Propionate, in particular, is believed to suppress the synthesis of cholesterol in the liver by inhibiting the enzyme HMG-CoA reductase.[2] Furthermore, the gel-forming nature of inulin can entrap dietary cholesterol, reducing its absorption.[2] Inulin also promotes the growth of bacteria that produce bile salt hydrolases, which deconjugate bile acids, leading to increased excretion and forcing the liver to use more cholesterol to produce new bile acids.[2]

This compound's Postulated Mechanism of Action: The prebiotic nature of this compound is less extensively studied than that of inulin.[1] However, animal studies suggest that this compound also increases the production of SCFAs and promotes the growth of beneficial gut bacteria like Bifidobacterium and Lactobacillus.[1][7] These effects are thought to contribute to its hypocholesterolemic properties, likely through mechanisms similar to those of inulin, including the inhibition of hepatic cholesterol synthesis and enhanced bile acid excretion.

Signaling Pathway for Inulin-Mediated Cholesterol Reduction

Inulin_Cholesterol_Pathway Inulin Inulin Ingestion Gut Gut Microbiota (e.g., Bifidobacterium) Inulin->Gut BileAcids Bile Acid Binding & Increased Excretion Inulin->BileAcids Promotes Fermentation Fermentation Gut->Fermentation SCFAs Short-Chain Fatty Acids (Propionate) Fermentation->SCFAs Liver Liver SCFAs->Liver Inhibits HMG_CoA HMG-CoA Reductase (Cholesterol Synthesis) Liver->HMG_CoA BloodCholesterol Reduced Blood Cholesterol HMG_CoA->BloodCholesterol Leads to CholesterolUptake Decreased Cholesterol for Bile Acid Synthesis BileAcids->CholesterolUptake CholesterolUptake->BloodCholesterol

Caption: Inulin's cholesterol-lowering pathway.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for a clinical trial investigating the effects of fructans on cholesterol and the logical relationship of their prebiotic action.

Experimental Workflow for a Fructan Clinical Trial

Clinical_Trial_Workflow Recruitment Participant Recruitment (Defined Inclusion/Exclusion Criteria) Baseline Baseline Measurement (Lipid Profile, Gut Microbiota) Recruitment->Baseline Randomization Randomization Baseline->Randomization GroupA Intervention Group (Fructan Supplementation) Randomization->GroupA GroupB Control Group (Placebo) Randomization->GroupB FollowUp Follow-up Assessments (e.g., 4 and 8 weeks) GroupA->FollowUp GroupB->FollowUp Final Final Measurement (Lipid Profile, Gut Microbiota) FollowUp->Final Analysis Statistical Analysis (Comparison between groups) Final->Analysis

Caption: A typical clinical trial workflow.

Logical Relationship of Prebiotic Action on Cholesterol

Prebiotic_Action_Logic Fructan Fructan Intake (this compound or Inulin) Undigested in Small Intestine Microbiota Colonic Microbiota Increased Beneficial Bacteria (e.g., Bifidobacterium) Fermentation Fructan->Microbiota Metabolites Production of Metabolites Short-Chain Fatty Acids (SCFAs) Microbiota:f2->Metabolites Systemic Systemic Effects Inhibition of Hepatic Cholesterol Synthesis Increased Bile Acid Excretion Metabolites:f1->Systemic Outcome Lowered Blood Cholesterol Systemic->Outcome

Caption: Prebiotic action on cholesterol.

Conclusion

The available evidence suggests that both inulin and this compound possess cholesterol-lowering potential, primarily attributed to their prebiotic effects on the gut microbiota. However, the body of evidence for inulin is more robust, with numerous human clinical trials and meta-analyses demonstrating a modest but significant reduction in LDL cholesterol.[6][12] The results for this compound in humans are more limited and inconsistent, with one study showing no effect in healthy individuals, while an earlier study reported positive outcomes.[1] Animal studies for both fructans are generally positive, indicating a hypocholesterolemic effect.[7][8][9][10]

For researchers and drug development professionals, inulin currently stands as the more extensively validated option for cholesterol reduction. Further well-designed, long-term clinical trials are warranted to definitively establish the efficacy and optimal dosage of this compound for managing hypercholesterolemia in various populations. Future research should also focus on elucidating the specific microbial shifts and metabolic pathways modulated by this compound to better understand its therapeutic potential.

References

Validating the Anti-inflammatory Potential of Levan in Cell Culture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the anti-inflammatory effects of levan, a naturally occurring polysaccharide, in cell culture models. It outlines key experimental protocols, presents a comparative analysis with the well-established anti-inflammatory drug, dexamethasone, and visualizes the underlying molecular pathways. This document is intended to assist researchers in designing and interpreting experiments aimed at evaluating the therapeutic potential of this compound.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory properties of a compound can be assessed through various in vitro assays. Here, we compare the expected outcomes for this compound with dexamethasone, a potent corticosteroid, in two standard assays: inhibition of protein denaturation and reduction of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Table 1: Comparison of this compound and Dexamethasone in In Vitro Anti-inflammatory Assays

AssayTest SystemParameter MeasuredThis compound (Expected Outcome)Dexamethasone (Reported Data)
Inhibition of Protein Denaturation Bovine or Egg AlbuminPercentage inhibition of heat-induced protein denaturationThis compound is expected to inhibit protein denaturation in a dose-dependent manner. Specific IC50 values are not yet widely established in publicly available literature.IC50 values are typically in the µg/mL range, demonstrating potent activity. For example, some studies have shown IC50 values around 73.14 ppm.[1]
LPS-Induced Inflammation in RAW 264.7 Macrophages RAW 264.7 murine macrophage cell lineInhibition of Nitric Oxide (NO) productionExpected to reduce NO production in a dose-dependent manner.Dose-dependently inhibits NO production with high efficacy.
Inhibition of Tumor Necrosis Factor-alpha (TNF-α) productionReports suggest this compound from certain bacterial strains can inhibit TNF-α production. Quantitative data from direct comparative studies are limited.Significantly reduces LPS-induced TNF-α secretion in a dose-dependent manner.
Inhibition of Interleukin-6 (IL-6) productionThis compound is anticipated to decrease IL-6 levels.Potently inhibits IL-6 production in LPS-stimulated macrophages.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for the key experiments mentioned above.

In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation

This assay assesses the ability of a substance to prevent the denaturation of proteins, a hallmark of inflammation.

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced denaturation of a protein like bovine serum albumin (BSA) or egg albumin is a measure of its in vitro anti-inflammatory activity.

Procedure:

  • Preparation of Reagents:

    • Test Sample (this compound/Dexamethasone): Prepare a stock solution and serial dilutions in phosphate-buffered saline (PBS, pH 6.4).

    • Protein Solution: Prepare a 1% w/v solution of bovine serum albumin (BSA) or egg albumin in PBS.

  • Reaction Mixture:

    • In a microcentrifuge tube, mix 2.8 mL of PBS, 2 mL of the test sample at various concentrations, and 0.2 mL of the protein solution.

    • For the control, substitute the test sample with an equal volume of PBS.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 15-20 minutes.

    • Induce denaturation by heating at 70°C in a water bath for 5-10 minutes.

  • Measurement:

    • After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

  • Calculation:

    • The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

LPS-Induced Inflammation in RAW 264.7 Macrophages

This cell-based assay mimics the inflammatory response of immune cells to a bacterial endotoxin.

Cell Culture and Treatment:

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[2]

  • Pre-treatment: Remove the culture medium and pre-treat the cells with various concentrations of this compound or dexamethasone for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 10-100 ng/mL for 24 hours.[2]

  • Supernatant Collection: After incubation, collect the cell culture supernatant for the measurement of inflammatory mediators.

Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production:

    • Mix 100 µL of the collected supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined from a standard curve of sodium nitrite.

  • TNF-α and IL-6 Production:

    • The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of many compounds are mediated through the modulation of specific intracellular signaling pathways.

This compound's Potential Anti-inflammatory Mechanism

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the activation of key pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are triggered by stimuli like LPS.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates NFkB NF-κB IKK->NFkB Activates ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB->ProInflammatory_Genes Induces Transcription Inflammation Inflammation ProInflammatory_Genes->Inflammation This compound This compound This compound->IKK Inhibits G start Start: Hypothesis This compound has anti-inflammatory effects assay_selection Select In Vitro Assays (Protein Denaturation, LPS-induced inflammation) start->assay_selection protein_denaturation Protein Denaturation Assay assay_selection->protein_denaturation lps_induction LPS-induced Inflammation in RAW 264.7 Cells assay_selection->lps_induction data_analysis Data Analysis and Comparison (this compound vs. Dexamethasone) protein_denaturation->data_analysis measure_no Measure Nitric Oxide (NO) lps_induction->measure_no measure_cytokines Measure Cytokines (TNF-α, IL-6) lps_induction->measure_cytokines measure_no->data_analysis measure_cytokines->data_analysis conclusion Conclusion on Anti-inflammatory Potential data_analysis->conclusion

References

Benchmarking levan production processes for economic viability.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Levan, a naturally occurring polysaccharide composed of fructose units, is gaining significant attention across the pharmaceutical, cosmetic, and food industries for its versatile properties, including its potential as a drug delivery vehicle, prebiotic, and biofilm inhibitor. However, the commercial realization of this compound-based products is intrinsically linked to the economic feasibility of its production. This guide provides a comparative analysis of different microbial this compound production processes, offering insights into their economic viability supported by experimental data.

The industrial-scale production of this compound remains a challenge primarily due to the costs associated with substrate materials, fermentation, and downstream processing.[1] Efforts to improve the economic landscape of this compound production have focused on optimizing fermentation strategies, utilizing low-cost raw materials, and enhancing the efficiency of purification methods.

Comparative Analysis of this compound Production Processes

The economic viability of this compound production is heavily influenced by the choice of microbial strain, fermentation strategy, and substrate. The following table summarizes key performance indicators from various studies, providing a basis for comparing different production processes.

Microbial StrainSubstrateFermentation StrategyThis compound Yield (g/L)This compound Productivity (g/L/h)Reference
Bacillus subtilisSucroseBatch30.6-[2]
Bacillus subtilisSucroseFed-Batch150.037.18[3]
Bacillus subtilis subsp. subtilis w36Sucrose (40g/L) + PeptoneBatch49-[4]
Bacillus subtilis subsp. subtilis w3625% Molasses + PeptoneBatch52-[4]
Bacillus lentus V8Sucrose or MolassesBatch51.4 (Sucrose), 45.34 (Molasses)-
Lactobacillus fermentum SHN1Sucrose (100 g/L)Batch25.95-[5]
Zymomonas mobilisSugarcane Juice/SucroseBatch & Fed-Batch--[6]

Key Economic Considerations:

  • Substrate Cost: Sucrose is a primary substrate for this compound production.[1] Utilizing inexpensive agro-industrial byproducts like sugarcane juice and molasses can significantly reduce raw material costs.[7][8] For instance, substituting sucrose with molasses has shown comparable this compound yields in some studies.[4]

  • Fermentation Strategy: Fed-batch fermentation has demonstrated the potential to achieve significantly higher this compound concentrations and productivities compared to batch processes.[3][9] This is often attributed to the ability to maintain optimal substrate concentrations and mitigate substrate inhibition, ultimately leading to a more cost-effective process.[3]

  • Downstream Processing: The recovery and purification of this compound from the fermentation broth represent a substantial portion of the overall production cost.[10] Solvent precipitation, typically with ethanol or isopropanol, is a common method for this compound recovery.[5][11] The efficiency of this step and the costs associated with solvent purchase and recycling are critical economic factors.

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for microbial this compound production and analysis, from initial culture preparation to final product characterization.

Levan_Production_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing cluster_analysis Product Analysis Inoculum Inoculum Preparation Fermentation Fermentation Inoculum->Fermentation Inoculation Centrifugation Cell Separation (Centrifugation) Fermentation->Centrifugation Harvest Precipitation This compound Precipitation Centrifugation->Precipitation Supernatant Purification Purification (e.g., Dialysis) Precipitation->Purification Drying Drying Purification->Drying Quantification Quantification (e.g., HPLC, Spectrophotometry) Drying->Quantification Characterization Characterization (e.g., NMR, FTIR, GPC) Drying->Characterization Levan_Biosynthesis_Pathway Sucrose Sucrose (Substrate) Levansucrase Levansucrase (Enzyme) Sucrose->Levansucrase Induces & Substrate for This compound This compound (Polymer) Levansucrase->this compound Catalyzes Polymerization Glucose Glucose (Byproduct) Levansucrase->Glucose Releases Fructose Fructose Monomer Fructose->this compound

References

Safety Operating Guide

Navigating the Disposal of Levan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory materials is a cornerstone of operational safety and environmental responsibility. This guide provides essential information on the proper disposal procedures for Levan, a naturally occurring polysaccharide.

Safety and Handling Profile of this compound

Based on available safety data, this compound is not classified as a hazardous material.[1] It is a biodegradable substance, which simplifies its disposal process.[1] Nevertheless, adherence to good occupational hygiene practices is always recommended when handling any laboratory substance.[1]

Below is a summary of the key safety and handling information for a 28-30% linear this compound solution.

ParameterInformationCitation
GHS Classification Not classified as hazardous material.[1]
Personal Precautions Not normally required.[1]
Environmental Protection This compound is biodegradable.[1]
Handling Handle in accordance with good occupational hygiene practice.[1]
Storage Store in tightly closed containers in a cool, dry place away from heat sources.[1]
Skin Contact No skin irritation. Wash with soap and water.[1]
Eye Contact No eye irritation. Rinse with plenty of water.[1]
Ingestion If large amounts are swallowed and indisposition occurs, induce vomiting and consult a doctor if necessary.[1]
Fire Hazard Non-flammable liquid.[1]
Reactivity Not applicable.[1]
Chemical Stability Not applicable.[1]

Standard Disposal Protocol for this compound

The biodegradable nature of this compound allows for a straightforward disposal process. The following workflow outlines the recommended steps for the proper disposal of this compound solutions in a laboratory setting.

Levan_Disposal_Workflow cluster_prep Preparation cluster_disposal Disposal Steps cluster_documentation Documentation A Review Institutional Policies B Wear Standard PPE (Lab coat, gloves, eye protection) A->B Ensure Compliance C Dilute this compound Solution (Optional, based on local regulations) B->C Proceed to Disposal D Dispose Down the Drain with Copious Amounts of Water C->D Final Disposal E Clean and Decontaminate Work Area and Equipment D->E Post-Disposal F Document Disposal in Lab Notebook E->F Record Keeping

This compound Disposal Workflow

Experimental Protocol for Disposal:

While a formal experimental protocol is not typically required for the disposal of a non-hazardous substance like this compound, the following procedural steps ensure safe and compliant disposal:

  • Consult Local Regulations: Before proceeding, always consult your institution's specific guidelines and local regulations for the disposal of non-hazardous, biodegradable materials.

  • Personal Protective Equipment (PPE): At a minimum, wear a standard laboratory coat, safety glasses, and gloves.

  • Dilution (if required): Depending on the concentration of the this compound solution and local wastewater regulations, it may be prudent to dilute the solution with water before disposal.

  • Drain Disposal: Pour the this compound solution directly down the drain.

  • Flushing: Immediately after disposing of the this compound, flush the drain with a generous amount of running water for several minutes to ensure it is cleared from the plumbing system.

  • Decontamination: Clean any spills in the work area and decontaminate all glassware and equipment that came into contact with the this compound solution using standard laboratory cleaning procedures.

  • Record Keeping: Document the disposal of the this compound, including the date and approximate quantity, in your laboratory notebook as part of good laboratory practice.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。